Ruthenium trinitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
ruthenium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCKPGDAPXUISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890766 | |
| Record name | Ruthenium nitrate [Ru(NO3)3] | |
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Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-24-8 | |
| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium nitrate [Ru(NO3)3] | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium trinitrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ruthenium(III) Nitrosyl Nitrate
An important note on nomenclature: The term "Ruthenium trinitrate" is often used interchangeably with "Ruthenium(III) nitrosyl nitrate." However, the latter, with the chemical formula Ru(NO)(NO₃)₃, is the more extensively documented and commercially available compound. This guide will focus on Ruthenium(III) nitrosyl nitrate, while also providing available information on the simple trinitrate, Ru(NO₃)₃, and its hydrated form.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical properties, structure, and synthesis of Ruthenium(III) nitrosyl nitrate.
Core Chemical Properties
Ruthenium(III) nitrosyl nitrate is a coordination complex that is typically found as a red-brown crystalline solid or in solution.[1] It is recognized for its utility as a precursor in the synthesis of various ruthenium-containing catalysts and materials. The presence of the nitrosyl (NO) ligand significantly influences its chemical behavior and reactivity. The compound is generally soluble in water.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ruthenium(III) nitrosyl nitrate and the related, less-characterized Ruthenium(III) nitrate hexahydrate.
Table 1: Chemical Properties of Ruthenium(III) Nitrosyl Nitrate
| Property | Value | Source(s) |
| Molecular Formula | Ru(NO)(NO₃)₃ | [2] |
| Molecular Weight | 317.09 g/mol | [1] |
| Appearance | Red-brown odorless crystals or liquid solution | [1] |
| Solubility | Miscible with cold water | [3] |
| Density (of 1.5% Ru solution) | 1.07 g/mL | [4] |
| Melting Point | Decomposes upon heating |
Table 2: Chemical Properties of Ruthenium(III) Nitrate Hexahydrate
| Property | Value | Source(s) |
| Molecular Formula | Ru(NO₃)₃·6H₂O | [5] |
| Molecular Weight | 395.2 g/mol | [5] |
| Appearance | Not specified | |
| Solubility | Not specified |
Molecular Structure and Characterization
Raman spectroscopy of Ruthenium(III) nitrosyl nitrate in nitric acid solutions reveals vibrations associated with the ruthenium nitrosyl complexes. Key vibrational bands include those for the nitrosyl ligand (NO) and the nitrate ligands (NO₃⁻), confirming the coordination of these groups to the ruthenium center.
While a precise crystal structure is unavailable, the molecular formula Ru(NO)(NO₃)₃ indicates a central ruthenium atom coordinated to one nitrosyl group and three nitrate groups. The nitrate ions can act as monodentate or bidentate ligands, leading to various possible coordination geometries.
Experimental Protocols
The synthesis of Ruthenium(III) nitrosyl nitrate can be achieved through several methods, often starting from ruthenium-containing precursors. Below are detailed experimental protocols adapted from patent literature.
Synthesis from Ruthenium Trichloride Hydrate
This method involves the conversion of ruthenium trichloride to a nitrosyl intermediate, followed by replacement of the chloride ligands with nitrates.
Experimental Workflow:
Caption: Synthesis of Ruthenium(III) Nitrosyl Nitrate from Ruthenium Trichloride.
Methodology:
-
Preparation of Nitrous Acid (HNO₂) Solution: Synthesize NO and NO₂ gases and dissolve them in deionized water at 0-4°C to generate a fresh solution of nitrous acid.
-
Formation of Ruthenium Nitrosyl Chloride: Dissolve commercially available Ruthenium trichloride hydrate (RuCl₃·nH₂O) in dilute nitric acid. Under reflux, gradually add the prepared nitrous acid solution with stirring. Continue the reaction until the solution's color changes to rose red, indicating the formation of the intermediate, Ruthenium nitrosyl chloride (Ru(NO)Cl₃).[6]
-
Nitrate Ligand Exchange: Cool the solution containing the Ruthenium nitrosyl chloride intermediate. Add a solution of silver nitrate (AgNO₃) to precipitate the chloride ions as silver chloride (AgCl).[6]
-
Isolation of the Product: Filter the mixture to remove the AgCl precipitate. The resulting filtrate is a solution of Ruthenium(III) nitrosyl nitrate in dilute nitric acid.[6]
-
Obtaining the Solid Product: The solid, crystalline Ruthenium(III) nitrosyl nitrate can be obtained by evaporating the solvent from the filtrate.[6]
Synthesis from Ruthenium-containing Spent Catalyst
This method details the recovery and conversion of ruthenium from a spent catalyst into Ruthenium(III) nitrosyl nitrate.
Experimental Workflow:
Caption: Synthesis of Ruthenium(III) Nitrosyl Nitrate from a Spent Catalyst.
Methodology:
-
Preparation of the Catalyst: Dry and calcine the ruthenium-containing spent catalyst to remove organic residues.
-
Formation of Ruthenium Tetroxide: Reduce the calcined catalyst with hydrogen to form metallic ruthenium. Subsequently, oxidize the metallic ruthenium with a mixed gas of ozone and air to produce volatile ruthenium tetroxide (RuO₄).[7]
-
Formation of Ruthenium(III) Nitrate: Absorb the gaseous RuO₄ into a nitric acid solution to form a solution of Ruthenium(III) nitrate (Ru(NO₃)₃).[7]
-
Conversion to Nitrosyl Nitrate: To the Ruthenium(III) nitrate solution, slowly add solid sodium nitrite (NaNO₂) with stirring and heat under reflux. The reaction is: Ru(NO₃)₃ + 2NaNO₂ + 2HNO₃ → Ru(NO)(NO₃)₃ + 2NaNO₃ + NO₂↑ + H₂O.[7]
-
Isolation of the Solid Product: Extract the resulting solution with anhydrous ether. Evaporation of the ether from the extract yields solid Ruthenium(III) nitrosyl nitrate.[7]
Applications in Research and Development
Ruthenium(III) nitrosyl nitrate serves as a valuable precursor and catalyst in various domains of chemical synthesis and materials science.
-
Catalysis: It is employed as a catalyst in a range of organic reactions, including hydrogenations, carbonylations, and hydrosilylations.
-
Materials Science: It is used in the production of thick-film resistors and as a precursor for the synthesis of ruthenium-based nanomaterials with unique electronic and catalytic properties.
-
Electrochemistry: The compound is utilized in the fabrication of bifunctional electrodes for applications such as Li-air batteries and in electrocatalysts for water splitting.[8]
This guide provides a foundational understanding of Ruthenium(III) nitrosyl nitrate for professionals in scientific research and development. The provided data and protocols are intended to facilitate further investigation and application of this versatile ruthenium compound.
References
- 1. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manufacturer - Quality Ruthenium nitrosyl nitrate,CAS 34513-98-9,Ruthenium(III) nitrosylnitrate| UIV Chem [riyngroup.com]
- 3. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]
- 4. Ru(NO)(NO3)3 - 硝酸ニトロシルルテニウム(III) 溶液 [sigmaaldrich.com]
- 5. Ruthenium(III) nitrate hexahydrate | H12N3O15Ru | CID 129868759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Ruthenium(III) nitrosyl nitrate dilute nitric acid 34513-98-9 [sigmaaldrich.com]
Ruthenium Trinitrate: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ruthenium Trinitrate (Ru(NO₃)₃), a significant, albeit often transient, compound in ruthenium chemistry. While the discovery of the element ruthenium dates back to the 19th century, the specific isolation and characterization of its simple trinitrate salt are less documented, with the compound primarily serving as a crucial intermediate in the synthesis of more stable ruthenium complexes, notably Ruthenium Nitrosyl Nitrate (Ru(NO)(NO₃)₃). This document details the known methodologies for the in-situ synthesis of this compound solutions, presents available quantitative data, and illustrates the key synthetic pathways. The information is intended to support researchers and professionals in chemistry and drug development in understanding and utilizing this reactive ruthenium species.
Introduction and Discovery
The history of this compound is intrinsically linked to the discovery of the element Ruthenium itself. Karl Ernst Claus, a Russian scientist of Baltic German ancestry, is credited with the discovery of ruthenium in 1844 at Kazan State University. He named the element after "Ruthenia," the Latin name for Russia. In the ensuing years, the chemical properties of ruthenium and its various compounds were extensively investigated.
While a specific date or individual credited with the "discovery" of this compound is not well-documented, its existence as a chemical entity, Ruthenium(3+) trinitrate, is recognized with the CAS Number 15825-24-8. It is understood to have been identified and characterized through the systematic study of ruthenium's reactions with nitric acid. In many documented synthetic procedures, this compound is not isolated as a stable solid but is generated in solution as a precursor for other ruthenium compounds. Its primary role in modern chemistry is as a key intermediate in the production of Ruthenium Nitrosyl Nitrate, a widely used catalyst and precursor for various ruthenium-based materials.
Physicochemical Properties
Quantitative data for pure, isolated this compound is limited due to its nature as a reactive intermediate. The following tables summarize the available data for this compound and, for comparative purposes, the more extensively characterized Ruthenium Nitrosyl Nitrate.
Table 1: Chemical Identification of Ruthenium Nitrate Compounds
| Property | This compound | Ruthenium Nitrosyl Nitrate |
| Chemical Name | Ruthenium(III) nitrate | Ruthenium(III) nitrosyl nitrate |
| CAS Number | 15825-24-8 | 34513-98-9 |
| Molecular Formula | Ru(NO₃)₃ | Ru(NO)(NO₃)₃ |
| Molecular Weight | 287.08 g/mol | 317.09 g/mol |
Table 2: Physical Properties of Ruthenium Nitrate Compound Solutions
| Property | This compound Solution | Ruthenium Nitrosyl Nitrate Solution |
| Appearance | Acidic aqueous solution | Deep red-brown solution[1] |
| Solubility | Soluble in nitric acid | Miscible with cold water[1] |
| Density | Not well-documented | ~1.07 g/mL at 25 °C |
Experimental Protocols: Synthesis of this compound Solution
The most documented method for the synthesis of this compound is through the oxidation of a ruthenium source to the volatile Ruthenium Tetroxide (RuO₄), which is subsequently absorbed into a nitric acid solution. The following protocol is a generalized procedure based on methodologies described in patent literature.
Objective: To prepare an acidic solution of this compound (Ru(NO₃)₃).
Materials:
-
Ruthenium-containing material (e.g., spent catalyst, ruthenium powder)
-
Ozone (O₃) / Air mixture or other suitable oxidizing agent
-
Concentrated Nitric Acid (HNO₃)
-
Fluidized bed reactor or similar apparatus for gas-solid reactions
-
Gas absorption bottles (scrubbers)
-
Heating and temperature control system
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Ruthenium Source:
-
If using a spent catalyst, it is typically dried and calcined at elevated temperatures (e.g., 450 °C) to remove organic residues.
-
The solid material is then ground into a fine powder to increase the surface area for reaction.
-
-
Formation of Ruthenium Tetroxide (RuO₄):
-
The powdered ruthenium source is placed in a fluidized bed reactor.
-
A mixed gas of ozone and air is passed through the reactor at an elevated temperature (e.g., 620-650 °C). This oxidizes the ruthenium to the highly volatile Ruthenium Tetroxide (RuO₄).
-
The chemical equation for this step, starting from metallic ruthenium, is: Ru(s) + 2O₂(g) → RuO₄(g)
-
-
Absorption of Ruthenium Tetroxide in Nitric Acid:
-
The gas stream containing RuO₄ is passed through a series of gas absorption bottles containing a nitric acid solution (e.g., 45-60 wt.%).
-
The temperature of the nitric acid solution is maintained at approximately 75 °C to facilitate the reaction.
-
Ruthenium Tetroxide reacts with nitric acid to form an acidic solution of this compound. The simplified reaction can be represented as: 2RuO₄(g) + 16HNO₃(aq) → 2Ru(NO₃)₃(aq) + 8H₂O(l) + 5O₂(g) + 10NO₂(g)
-
-
Confirmation of this compound Solution:
-
The resulting solution in the absorption bottles is an acidic solution containing this compound. The concentration of the solution will depend on the initial amount of ruthenium and the volume of the nitric acid used.
-
This solution is typically used directly in the next step for the synthesis of Ruthenium Nitrosyl Nitrate.
-
Synthesis of Ruthenium Nitrosyl Nitrate from this compound
The this compound solution produced is a direct precursor to the more stable Ruthenium Nitrosyl Nitrate.
Procedure:
-
Reaction with Nitrite:
-
The acidic solution of this compound is transferred to a reaction vessel (e.g., a three-necked round bottom flask).
-
Solid sodium nitrite (NaNO₂) is slowly added to the solution with stirring.
-
The mixture is heated to reflux for a period of 1 to 8 hours.
-
The reaction proceeds according to the following equation: Ru(NO₃)₃(aq) + 2NaNO₂(s) + 2HNO₃(aq) → Ru(NO)(NO₃)₃(aq) + 2NaNO₃(aq) + NO₂(g) + H₂O(l)
-
-
Isolation (Optional):
-
The resulting Ruthenium Nitrosyl Nitrate can be extracted from the aqueous solution using an organic solvent like diethyl ether.
-
Evaporation of the solvent yields the solid product.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent conversion to Ruthenium Nitrosyl Nitrate.
Caption: Experimental workflow for the synthesis of this compound solution and its conversion.
Conclusion
This compound, while not commonly isolated as a stable solid, is a pivotal intermediate in ruthenium chemistry. Its in-situ synthesis from the oxidation of ruthenium sources followed by absorption in nitric acid is a well-established, albeit industrially focused, procedure. This technical guide provides the foundational knowledge of its discovery context, synthesis protocols, and its relationship with the more stable Ruthenium Nitrosyl Nitrate. A deeper understanding of the properties and reactivity of this compound is essential for the advancement of ruthenium-based catalysis and the development of novel therapeutic agents. Further research into the isolation and detailed characterization of pure this compound would be a valuable contribution to inorganic chemistry.
References
Theoretical Models of Ruthenium Trinitrate Coordination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models used to understand the coordination chemistry of ruthenium trinitrate complexes. The focus is on computational approaches that elucidate the structural, electronic, and thermodynamic properties of these compounds. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are working with or interested in the properties and applications of ruthenium-based compounds.
Introduction to Theoretical Modeling of Ruthenium Complexes
Ruthenium complexes are of significant interest due to their diverse applications in catalysis, medicine, and materials science. Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of these complexes at the molecular level. These computational methods provide insights into coordination geometries, bond strengths, electronic structures, and reaction mechanisms, which are often challenging to determine experimentally.
This guide focuses on the theoretical understanding of ruthenium complexes coordinated by nitrate ligands, with a specific emphasis on trinitrate species. While experimental data on discrete this compound complexes can be limited, theoretical studies offer a powerful avenue to explore their stability, structure, and reactivity. A key area of investigation has been the coordination of nitrate ions to ruthenium nitrosyl, [Ru(NO)]³⁺, a common and stable core in ruthenium chemistry.
Theoretical Methodology: Density Functional Theory (DFT)
The primary theoretical approach for modeling the coordination of nitrate ligands to ruthenium is Density Functional Theory (DFT). This quantum mechanical method is well-suited for studying transition metal complexes, providing a good balance between computational cost and accuracy.
Computational Protocol
A representative computational protocol for studying the complexation of nitrate ions with a ruthenium complex, such as the aquated ruthenium nitrosyl ion [Ru(NO)(H₂O)₅]³⁺, involves the following steps:
-
Software: A quantum chemistry software package, such as ORCA, is typically employed.
-
Functional: A suitable density functional is chosen. The B3LYP functional is a common choice that often provides reliable results for transition metal complexes.
-
Basis Set: A basis set that accurately describes the electronic structure of both the ruthenium metal center and the lighter ligand atoms is selected. A common approach is to use a basis set like LANL2DZ for ruthenium to account for relativistic effects, and a Pople-style basis set such as 6-31G* for the other atoms.
-
Solvation Model: To simulate the behavior of the complex in solution, a continuum solvation model, such as the Conductor-like Screening Model (COSMO), is often applied. This is crucial for accurately modeling the thermodynamics of ligand exchange reactions in solution.
-
Geometry Optimization: The three-dimensional structure of the complex is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.
-
Thermodynamic Calculations: From the results of the geometry optimization and frequency calculations, thermodynamic properties such as Gibbs free energy can be calculated. These are essential for determining the spontaneity and equilibrium position of reactions, such as the stepwise substitution of water ligands by nitrate ions.
Theoretical Results: Coordination of Nitrate to Ruthenium Nitrosyl
A key theoretical study has focused on the stepwise complexation of nitrate ions to the [Ru(NO)(H₂O)₅]³⁺ cation in an aqueous nitric acid environment. This process models the formation of ruthenium nitrosyl nitrate complexes in solution.
Stepwise Coordination Pathway
The coordination of nitrate to the ruthenium center is a sequential process where water ligands are replaced by nitrate ions. The following diagram illustrates the logical progression of this ligand exchange reaction, starting from the fully aquated complex and proceeding to the trinitrate species.
Structural Data
DFT calculations provide detailed information about the geometry of the ruthenium nitrate complexes. The following table summarizes the calculated bond lengths for the series of [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ complexes.[1]
| Complex | Ru-NO (Å) | Ru-N(NO₃) (Å) | Ru-O(H₂O) axial (Å) | Ru-O(H₂O) equatorial (Å) |
| [Ru(NO)(H₂O)₅]³⁺ | 1.751 | - | 2.146 | 2.122 |
| [Ru(NO)(NO₃)(H₂O)₄]²⁺ | 1.755 | 2.147 | 2.138 | 2.122 |
| mer-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ | 1.758 | 2.142 | 2.131 | 2.126 |
| fac-[Ru(NO)(NO₃)₂(H₂O)₃]⁺ | 1.759 | 2.149 | - | 2.131 |
| mer,trans-[Ru(NO)(NO₃)₃(H₂O)₂] | 1.761 | 2.143 | 2.124 | 2.133 |
| mer,cis-[Ru(NO)(NO₃)₃(H₂O)₂] | 1.762 | 2.148 | - | 2.136 |
Note: For complexes with multiple nitrate or equatorial water ligands, the average bond length is presented.
The theoretical calculations indicate that the Ru-NO bond length remains relatively constant throughout the substitution process. The Ru-N(NO₃) bond lengths are also consistent across the different complexes. These computational results can be compared with experimental data from X-ray crystallography for validation, although obtaining single crystals of these specific complexes can be challenging.
Thermodynamic Stability
The Gibbs free energy changes (ΔG) for the stepwise substitution of water ligands by nitrate ions have been calculated to assess the thermodynamic favorability of each step. The results indicate that the formation of the mononitrate and dinitrate complexes is thermodynamically favorable in a nitric acid solution. The formation of the trinitrate complex is also predicted to occur, leading to the neutral species [Ru(NO)(NO₃)₃(H₂O)₂].
The following diagram illustrates the workflow for calculating the thermodynamic properties of the ligand substitution reactions.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Ruthenium Trinitrate and Related Species
Disclaimer: Direct spectroscopic data for simple ruthenium(III) trinitrate, Ru(NO₃)₃, is scarce in publicly available scientific literature. The following guide is based on the characterization of the closely related and more extensively studied ruthenium(III) nitrosyl nitrate, RuNO(NO₃)₃. The spectroscopic properties of this compound are informative for understanding the coordination of nitrate ligands to a ruthenium center.
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize ruthenium nitrate compounds, with a focus on vibrational and electronic spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with ruthenium-containing complexes.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and coordination modes within a molecule. For ruthenium nitrate complexes, these techniques are particularly useful for characterizing the nitrate and nitrosyl ligands.
Table 1: Vibrational Spectroscopic Data for Ruthenium Nitrosyl Nitrate Complexes
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Infrared (IR) | 1500 – 1400 | νₐₛ(NO₂) of coordinated nitrate | [1] |
| Infrared (IR) | 1310 – 1250 | νₐₛ(NO₂) of coordinated nitrate | [1] |
| Infrared (IR) | ~1000 | ν(N=O) of coordinated nitrate | [1] |
| Raman | 1930 - 1850 | Vibration associated with RuNO complexes | [2] |
| Raman | 1530 | Vibration associated with RuNO complexes | [2] |
| Raman | 1280 | Vibration associated with RuNO complexes | [2] |
Coordinated nitrate groups typically exhibit three distinct stretching frequencies in the IR spectrum.[1] The presence of a nitrosyl group (NO) introduces characteristic vibrations as well, which can be observed in both IR and Raman spectra.[2][3][4] The inverse correlation between the N-O and Ru-NO stretching frequencies can provide insights into the electronic structure of the complex.[3][4]
Electronic Spectroscopy: Unveiling Electron Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the metal center and its ligands. The UV-Vis spectra of ruthenium nitrate complexes are typically dominated by broad metal-to-ligand-charge-transfer (MLCT) transition bands.[1]
Table 2: UV-Visible Spectroscopic Data for Ruthenium Nitrosyl Nitrate Complexes
| Wavelength (nm) | Assignment | Reference |
| ~360 | Band associated with coordinated nitrate | [1] |
| ~450 | Broad band associated with coordinated nitrate | [1] |
Complexes containing coordinated nitrate ligands typically show a band at approximately 360 nm with an additional broad band around 450 nm.[1]
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the techniques discussed.
3.1 Vibrational Spectroscopy (FT-IR and FT-Raman)
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or measured directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the infrared spectrum. For Raman spectroscopy, a system equipped with a laser excitation source (e.g., Nd:YAG or diode laser) and a sensitive detector is employed.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹. The number of scans is averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.
3.2 UV-Visible Spectroscopy
-
Sample Preparation: Solutions of the ruthenium complex are prepared in a suitable solvent (e.g., water, nitric acid) of a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A quartz cuvette with a defined path length (typically 1 cm) holds the sample solution.
-
Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the cuvette filled with the pure solvent and is subtracted from the sample spectrum.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a ruthenium nitrate compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of ruthenium nitrate compounds relies on a combination of techniques, primarily vibrational and electronic spectroscopy. While specific data for Ru(NO₃)₃ is limited, the analysis of related nitrosyl complexes provides a solid foundation for understanding the coordination chemistry and electronic structure of these materials. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.
References
Ruthenium(III) nitrosyl nitrate solution properties
An In-depth Technical Guide to Ruthenium(III) Nitrosyl Nitrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO₃)₃, is a versatile coordination complex available commercially as a deep red-brown or orange-to-brown solution, typically in dilute nitric acid[1][2][3][4]. This compound is recognized for its stability and distinct reactivity, largely attributed to the presence of the nitrosyl (NO) ligand. Its significance spans multiple scientific disciplines, including catalysis, materials science, and medicine.
In catalysis, it serves as a precursor for both homogeneous and heterogeneous catalysts used in a variety of organic reactions[3][5]. In materials science, it is a key starting material for synthesizing advanced materials, such as ruthenium-based nanomaterials and electrocatalysts for energy applications[3]. For drug development, ruthenium-nitrosyl complexes are under active investigation as potential therapeutic agents, particularly as nitric oxide (NO) releasing molecules for cardiovascular and anticancer applications[3][6]. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties
The solution's properties are crucial for its application and handling. Key physical, chemical, and spectroscopic data are summarized below.
Physical and Chemical Properties
The fundamental properties of Ruthenium(III) nitrosyl nitrate are presented in the table below. The formula can vary depending on the degree of hydrolysis[5].
| Property | Value | References |
| CAS Number | 34513-98-9 | [1][2][3][4] |
| Molecular Formula | Ru(NO)(NO₃)₃ or Ru(NO)(NO₃)ₓ(OH)ᵧ, x+y=3 | [2][3][4][5] |
| Molecular Weight | ~317.09 g/mol | [1][2][3] |
| Appearance | Deep red-brown or orange to brown solution/liquid | [1][2][3][4] |
| Density | ~1.07 g/mL at 25 °C | [1] |
| Solubility | Miscible with cold water | [1][5] |
| Typical Concentration | 1.5% Ru in dilute nitric acid | [2] |
| Stability | Generally stable as a solution | [3] |
Spectroscopic Data
Raman spectroscopy is a valuable tool for characterizing Ruthenium(III) nitrosyl nitrate in solution, particularly for identifying the vibrational modes of the nitrosyl and nitrate ligands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | References |
| ν(NO) | 1930 - 1850 | Vibration of nitrosyl (NO) ligands in non-hydrolyzed ruthenium complexes. | [7] |
| ν₅(NO₃⁻) | ~1530 | Asymmetric stretching of nitrate ligands coordinated to the ruthenium center. | [7] |
| ν(Ru-NO) | 577 - 619 | Stretching frequency of the Ruthenium-Nitrosyl bond. An inverse correlation with ν(N-O) is often observed. | [8] |
Key Applications
The unique chemical nature of Ruthenium(III) nitrosyl nitrate makes it a valuable compound in various high-technology and research fields.
Catalysis
The solution is a precursor for highly effective catalysts. It is used in:
-
Homogeneous Catalysis: Suitable for reactions like hydrogenation, carbonylation, and various C-X coupling reactions[9].
-
Heterogeneous Catalysis: Serves as a source of ruthenium for preparing solid-supported catalysts[5]. For instance, it is used to create electrocatalysts like Y₂Ru₂O₇/NiMoO₄@NF for efficient water splitting in alkaline media.
Materials Science
Its role as a precursor is central to the development of advanced materials:
-
Nanoparticle Synthesis: It is used to synthesize ruthenium nanoparticles with controlled sizes. The complex helps form stable intermediates, avoiding unwanted metal oxide precipitation.
-
Electronic Components: The compound is utilized in the manufacturing of thick-film resistors[9].
-
Energy Storage: It is employed in the fabrication of bifunctional electrodes for advanced battery technologies like Li-air batteries.
Biomedical Research and Drug Development
Ruthenium-nitrosyl complexes are a promising class of therapeutic agents:
-
Nitric Oxide (NO) and Nitroxyl (HNO) Donors: These complexes are being explored as pro-drugs that can release NO or HNO in response to biological triggers[6]. These signaling molecules play critical roles in physiological processes, including vasodilation and neurotransmission[6].
-
Anticancer and Cardiovascular Agents: The controlled release of NO makes these compounds potential candidates for cancer therapy and for treating cardiovascular disorders such as hypertension[3][6]. The released molecules can induce vasodilation or other targeted cellular responses[6].
Caption: Proposed mechanism for Ru-Nitrosyl complexes as pro-drugs.
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of this compound.
Synthesis of Ruthenium(III) Nitrosyl Nitrate Solution
A patented method provides a clear pathway for synthesizing the solution from common starting materials[10].
Methodology:
-
Preparation of Nitrous Acid (HNO₂): Synthesized nitric oxide (NO) and nitrogen dioxide (NO₂) gases are bubbled through deionized water at 0-4°C to generate a fresh HNO₂ solution.
-
Formation of Intermediate: Commercially available Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) is dissolved in dilute nitric acid. The prepared HNO₂ solution is gradually added to this mixture while stirring and heating to 60-70°C until the solution color turns to rose-red, indicating the formation of the intermediate, Ru(NO)Cl₃.
-
Chloride Removal: The solution is cooled, and a silver nitrate (AgNO₃) solution is added to precipitate all chloride ions as silver chloride (AgCl).
-
Final Solution: The AgCl precipitate is removed via filtration. The resulting filtrate is the Ruthenium(III) nitrosyl nitrate solution in dilute nitric acid.
-
(Optional) Crystal Formation: The solution can be evaporated to dryness to obtain pure solid crystals of Ruthenium(III) nitrosyl nitrate.
Caption: Workflow for the synthesis of Ruthenium(III) Nitrosyl Nitrate.
General Protocol for Ruthenium Nanoparticle Synthesis
Ruthenium(III) nitrosyl nitrate solution is an excellent precursor for synthesizing ruthenium nanoparticles.
Methodology:
-
Precursor Solution: The Ruthenium(III) nitrosyl nitrate solution is added to a suitable solvent, often with a stabilizing agent or surfactant to control particle growth.
-
Reduction: A reducing agent (e.g., sodium borohydride, polyol) is introduced to the solution.
-
Reaction: The mixture is typically heated under controlled conditions to facilitate the reduction of Ru(III) to Ru(0) and promote nanoparticle nucleation and growth.
-
Purification: Once the reaction is complete, the resulting nanoparticles are separated from the reaction medium, usually by centrifugation, and washed multiple times to remove unreacted precursors and byproducts.
Caption: General workflow for Ruthenium nanoparticle synthesis.
Purity Analysis
Controlling the level of impurities in the solution is critical, especially when it is used as a catalyst precursor[11].
-
Technique: Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS) is a reported method for the rapid and accurate determination of trace impurity elements in Ruthenium(III) nitrosyl nitrate solutions[11].
Safety and Handling
Ruthenium(III) nitrosyl nitrate solution is a hazardous chemical and requires strict safety protocols.
Hazard Summary
The compound presents multiple hazards that must be managed with appropriate controls.
| Hazard Classification | GHS Pictogram | Hazard Statement | References |
| Oxidizing Liquid | GHS03 (Flame over circle) | H272: May intensify fire; oxidizer. | [1] |
| Corrosive to Metals | GHS05 (Corrosion) | H290: May be corrosive to metals. | [12] |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | [12] |
| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled. | [12] |
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood[12][13].
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[13].
-
Skin Protection: Wear impervious, chemical-resistant gloves and flame-resistant clothing[13][14].
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator[14].
-
General Handling: Avoid contact with skin and eyes. Avoid breathing mist or vapors. Wash hands thoroughly after handling[13][14].
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store in a corrosion-resistant container[12][13]. Store locked up and away from combustible materials[12][13].
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
References
- 1. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]
- 2. strem.com [strem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ruthenium nitrosyl nitrate solution | Johnson Matthey [matthey.com]
- 5. chembk.com [chembk.com]
- 6. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(III)-nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cas Landing [thermofisher.com]
- 10. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]
- 11. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Thermal Decomposition Analysis of Ruthenium Trinitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ruthenium trinitrate, Ru(NO₃)₃. Given the limited availability of direct studies on this compound, this guide synthesizes information from analyses of closely related compounds, such as ruthenium nitrosyl nitrate, and general principles of transition metal nitrate decomposition. The information herein is intended to serve as a robust reference for researchers in materials science, catalysis, and drug development where ruthenium compounds are frequently employed.
Introduction
This compound is a significant precursor material for the synthesis of various ruthenium-based catalysts and advanced materials, including ruthenium(IV) oxide (RuO₂). Understanding its thermal stability and decomposition pathway is critical for controlling the synthesis of these materials and ensuring safety during handling and processing. The thermal decomposition of metal nitrates is a complex process that typically involves dehydration, the formation of intermediate oxynitrates, and the eventual formation of the metal oxide, accompanied by the release of nitrogen oxides.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed in multiple stages, culminating in the formation of stable ruthenium(IV) oxide. While specific transition temperatures for Ru(NO₃)₃ are not extensively documented, a plausible pathway can be constructed based on the behavior of analogous transition metal nitrates.
The overall decomposition reaction is:
2Ru(NO₃)₃(s) → 2RuO₂(s) + 6NO₂(g) + O₂(g)
This process can be broken down into the following hypothetical steps:
-
Initial Decomposition and Formation of Oxynitrate: The initial phase of decomposition likely involves the formation of a ruthenium oxynitrate intermediate. This step involves the initial breakdown of the nitrate groups and the formation of Ru-O bonds.
-
Decomposition of Oxynitrate: The intermediate ruthenium oxynitrate is unstable at higher temperatures and further decomposes.
-
Formation of Ruthenium(IV) Oxide: The final stage is the complete conversion to crystalline ruthenium(IV) oxide (RuO₂), which is the most stable oxide of ruthenium under typical thermal decomposition conditions. This step involves the release of nitrogen dioxide (NO₂) and oxygen (O₂). Studies on related compounds indicate that the formation of nitrogen oxides can begin at temperatures as low as 120°C.
The following diagram illustrates this proposed decomposition pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the thermal decomposition of this compound, based on stoichiometric calculations and data from analogous compounds.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Solid Product | Gaseous Products |
| Stage 1 | 120 - 250 | Variable | Ruthenium Oxynitrate | NO₂, O₂ |
| Stage 2 | 250 - 400 | ~53.3% (Total) | Ruthenium(IV) Oxide (RuO₂) | NO₂, O₂ |
| Final Residue | > 400 | - | Ruthenium(IV) Oxide (RuO₂) | - |
Note: The temperature ranges are estimates based on related compounds and may vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The primary techniques for analyzing the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and prevent unwanted side reactions.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each step.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating from ambient to 400-500°C at 10°C/min).
-
Data Collection: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The DSC curve is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, oxidation) events.
-
4.3. Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR). This hyphenated technique provides real-time analysis of the gases evolved at each stage of decomposition.
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process that results in the formation of ruthenium(IV) oxide. A thorough analysis using techniques such as TGA and DSC, preferably with evolved gas analysis, is essential for elucidating the precise decomposition pathway and kinetics. The information presented in this guide provides a foundational understanding for researchers working with this compound and serves as a practical reference for designing and interpreting thermal analysis experiments.
Electrochemical Behavior of Ruthenium Trinitrate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrochemical behavior of ruthenium trinitrate complexes, with a primary focus on ruthenium(III) nitrosyl trinitrate, Ru(NO)(NO₃)₃. The information presented herein is intended to support research and development activities where the redox properties of these complexes are of interest.
Overview of Electrochemical Behavior
Ruthenium complexes are well-known for their rich and varied redox chemistry, a property that underpins their utility in catalysis, medicine, and materials science. Ruthenium can exist in a range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being the most common in coordination complexes.[1] The electrochemical behavior of this compound complexes, particularly the nitrosyl derivative, is characterized by redox processes centered on both the ruthenium metal and the coordinated nitrosyl ligand.
The nitrosyl ligand (NO) in ruthenium complexes is considered "non-innocent," meaning it actively participates in the redox chemistry of the complex. The {Ru-NO}ⁿ notation is often used to describe the electronic distribution, where 'n' is the sum of the metal d-electrons and the NO π* electrons. For the common ruthenium(II) nitrosyl complexes, this is a {Ru-NO}⁶ configuration.[2]
Experimental Protocols
The primary technique for investigating the electrochemical behavior of this compound complexes is cyclic voltammetry (CV). The following protocol outlines a typical experimental setup for acquiring cyclic voltammograms of these complexes.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode. The GCE should be polished with alumina slurry on a microcloth pad before each experiment.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Ion (Ag/Ag⁺) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrolyte Solution: A solution of a non-reactive salt in a suitable solvent. For aqueous studies, 1 M nitric acid is commonly used. For non-aqueous studies, a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile is a common choice.
-
Analyte Solution: A solution of the this compound complex (e.g., ruthenium nitrosyl nitrate) of a known concentration (typically in the millimolar range) dissolved in the electrolyte solution.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
Instrumentation
-
A potentiostat capable of performing cyclic voltammetry.
-
A standard three-electrode electrochemical cell.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with 0.3 µm alumina slurry for approximately 60 seconds.
-
Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.
-
Clean the reference and counter electrodes according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Prepare the analyte solution by dissolving the this compound complex in the electrolyte solution to the desired concentration.
-
-
Deoxygenation:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Bubble high-purity nitrogen or argon gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. After deoxygenation, maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. A typical starting scan rate is 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc) from the voltammograms.
-
Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials.
-
Analyze the relationship between peak currents and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Quantitative Data
The following tables summarize the key quantitative electrochemical data for ruthenium nitrosyl nitrate complexes.
| Parameter | Value | Conditions | Reference |
| Diffusion Coefficient (D₀) | ~10⁻⁸ cm²/s | [RuNO]³⁺ in 1 M HNO₃ at 298 K | Mayank et al. |
| Heterogeneous Electron Transfer Rate Constant (kₛ) | ~10⁻⁵ cm/s | Reduction of [RuNO]³⁺ at Pt and glassy carbon electrodes in 1 M HNO₃ | Mayank et al. |
| Formal Reduction Potential (E°') | Varies with ligand environment | For many Ru(II/III) nitrosyl complexes, the Ru(III)/Ru(II) couple is observed. The NO⁺/NO⁰ couple is also a key redox process.[3] | General |
Signaling Pathways and Logical Relationships
The electrochemical behavior of ruthenium nitrosyl trinitrate involves a series of interconnected processes, including electron transfer, ligand substitution, and subsequent chemical reactions. The following diagrams illustrate these relationships.
Experimental Workflow for Cyclic Voltammetry
Proposed Electrochemical Reaction Pathway
The electrochemical reduction of the ruthenium nitrosyl trinitrate complex, [Ru(NO)(NO₃)₃(H₂O)₂], is a key process. The initial step is a one-electron reduction of the {RuNO}⁶ core to {RuNO}⁷. This is often followed by the dissociation of a ligand, such as a nitrate or water molecule.
Discussion of Electrochemical Behavior
Reductive Electrochemistry
The electro-reduction of the ruthenium nitrosyl cation, [RuII–NO⁺]³⁺, in a nitric acid medium has been shown to be a quasi-reversible, one-electron transfer process. This reduction is centered on the nitrosyl ligand, leading to the formation of a {RuNO}⁷ species. The quasi-reversible nature indicates that the kinetics of the electron transfer are not infinitely fast and may be coupled to other chemical steps.
The diffusion coefficient of the [RuNO]³⁺ species is relatively low, on the order of 10⁻⁸ cm²/s. This is attributed to the existence of ruthenium in various stable aquo-nitrato complexes rather than as a simple bare ion in the nitric acid medium. The heterogeneous electron transfer rate constant for the reduction is approximately 10⁻⁵ cm/s.
Following the initial electron transfer, subsequent chemical reactions can occur. Spectroelectrochemical studies on related ruthenium nitrosyl complexes have shown that the reduction can lead to the labilization and dissociation of a ligand trans to the nitrosyl group. This is a critical consideration in understanding the overall reaction mechanism and the stability of the reduced species.
Oxidative Electrochemistry
While the reduction of ruthenium nitrosyl trinitrate is well-documented, the oxidative electrochemistry is less so. However, based on the behavior of other ruthenium nitrosyl complexes, it is expected that an oxidation process corresponding to the Ru(II)/Ru(III) couple would be observed. The potential at which this oxidation occurs will be highly dependent on the overall coordination sphere of the ruthenium center. For many ruthenium nitrosyl complexes, a quasi-reversible oxidation process can be observed at potentials around +1.60 V (vs. Ag/AgCl).[4] This process is generally assigned to the oxidation of the ruthenium metal center.
Conclusion
The electrochemical behavior of this compound complexes, particularly ruthenium nitrosyl trinitrate, is dominated by a quasi-reversible one-electron reduction of the {RuNO}⁶ core. This initial electron transfer can be followed by ligand dissociation, influencing the stability and subsequent reactivity of the complex. The oxidative electrochemistry is less well-defined for the trinitrate species but is expected to involve the Ru(II)/Ru(III) redox couple. A thorough understanding of these electrochemical properties, obtained through detailed experimental work as outlined in this guide, is essential for the rational design and application of these complexes in various fields of research and development.
References
A Technical Guide to Ruthenium Trinitrate and Ruthenium(III) Nitrosyl Nitrate for Researchers
This technical guide provides an in-depth overview of ruthenium trinitrate and its related compound, ruthenium(III) nitrosyl nitrate, with a focus on their chemical properties, synthesis, safety, and applications in research, particularly in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and materials science.
Compound Identification and Physicochemical Properties
Two closely related but distinct ruthenium nitrate compounds are often encountered in research and chemical synthesis: ruthenium(III) trinitrate and ruthenium(III) nitrosyl nitrate. It is crucial to distinguish between them based on their Chemical Abstracts Service (CAS) numbers and properties.
Ruthenium(III) trinitrate , with the CAS number 15825-24-8 , is a yellow crystalline solid.[1] In contrast, ruthenium(III) nitrosyl nitrate (CAS number 34513-98-9 ) is typically available as a deep red-brown solution and is a coordination complex containing a nitrosyl (NO) ligand.[2] The presence of the nitrosyl ligand significantly influences its reactivity and applications, particularly in catalysis.[2]
The following table summarizes the key physicochemical data for both compounds.
| Property | Ruthenium(III) trinitrate | Ruthenium(III) nitrosyl nitrate |
| CAS Number | 15825-24-8[1] | 34513-98-9[3] |
| Molecular Formula | N₃O₉Ru[1] | Ru(NO)(NO₃)₃[4] |
| Molecular Weight | 287.08 g/mol [1] | 317.09 g/mol [5] |
| Appearance | Yellow crystalline solid[1] | Deep red-brown solution or brown powder[2][3] |
| Boiling Point | 83°C at 760 mmHg[1] | Not available |
| Density | Not available | 1.07 g/mL (for a 1.5% Ru solution)[3] |
| Water Solubility | Not available | Miscible with cold water[2] |
| EINECS Number | 239-923-0[1] | 252-068-8[5] |
Safety and Handling
Both this compound and ruthenium(III) nitrosyl nitrate are hazardous chemicals that require careful handling in a laboratory setting. The safety information is summarized from Safety Data Sheets (SDS).
| Hazard Category | Ruthenium(III) trinitrate | Ruthenium(III) nitrosyl nitrate |
| GHS Pictograms | Oxidizer, Acute Toxicity, Skin Corrosion/Irritation | Oxidizer, Corrosive |
| Hazard Statements | May be corrosive to metals. May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage.[6] | May intensify fire; oxidizer. Causes severe skin burns and eye damage.[2] |
| Precautionary Statements | Keep away from heat, sparks, open flames. No smoking. Keep away from clothing and other combustible materials. Wear protective gloves/protective clothing/eye protection/face protection. Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapours/spray.[6] | Do not breathe vapor. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[7] |
| First Aid Measures | If Swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | If Inhaled: Move victim into fresh air. Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water. Ingestion: Seek medical advice.[7] |
Experimental Protocols
This section details methodologies for the synthesis of ruthenium(III) nitrosyl nitrate and protocols for evaluating the biological activity of ruthenium compounds, which are of significant interest in drug development.
Synthesis of Ruthenium(III) Nitrosyl Nitrate
A common method for preparing solid ruthenium(III) nitrosyl nitrate involves the nitrosylation of a ruthenium nitrate solution. The following protocol is adapted from patent literature.
Objective: To synthesize solid Ruthenium(III) Nitrosyl Nitrate from a ruthenium nitrate solution.
Materials:
-
Acid solution containing ruthenium nitrate (Ru(NO₃)₃)
-
Solid sodium nitrite (NaNO₂)
-
Anhydrous ether
-
Three-necked round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the acidic solution of ruthenium nitrate into a three-necked round bottom flask equipped with a reflux condenser and a stirrer.
-
With continuous stirring, slowly add solid sodium nitrite to the solution. The molar ratio of sodium nitrite to ruthenium nitrate should be approximately 2:1.
-
Heat the mixture to a gentle reflux and maintain for 4 to 8 hours. The color of the solution will gradually change.
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the solution to a separatory funnel and perform multiple extractions with anhydrous ether to transfer the ruthenium nitrosyl nitrate into the organic phase.
-
Collect the ether fractions and evaporate the ether using a rotary evaporator to yield the solid ruthenium(III) nitrosyl nitrate.
Biological Activity Assays
Ruthenium complexes are widely investigated for their anticancer properties. Below are generalized protocols for assessing the cytotoxicity and apoptotic effects of these compounds on cancer cell lines.
3.2.1. Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a ruthenium compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Ruthenium compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the ruthenium compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the ruthenium compound. Include untreated control wells.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[8][9]
3.2.2. Apoptosis Detection (Annexin V/Propidium Iodide Assay)
Objective: To quantify the induction of apoptosis and necrosis by a ruthenium compound.
Materials:
-
Cancer cell line
-
Ruthenium compound
-
12-well plates
-
Annexin V-PE and 7-AAD staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ cells/mL in 12-well plates and incubate for 24 hours.
-
Treat the cells with the ruthenium compound at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells, centrifuge at 2000 rpm for 5 minutes, and wash with PBS.
-
Resuspend the cell pellet in 400 µL of binding buffer.
-
Add 10 µL of PE-Annexin V and 10 µL of 7-AAD to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Mechanisms of Action in Drug Development
Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their potentially lower toxicity and different mechanisms of action. A primary mode of action is the induction of apoptosis, or programmed cell death, in cancer cells.
Mitochondrial-Mediated Apoptosis
A key pathway activated by many ruthenium complexes is the intrinsic, or mitochondrial-mediated, apoptotic pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
The workflow for investigating this pathway is as follows:
Caption: Workflow for apoptosis pathway analysis.
The signaling cascade is initiated by the ruthenium complex inducing cellular stress, which leads to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization results in the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates. This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 inhibit it.
Caption: Mitochondrial apoptosis pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ruthenium nitrosyl nitrate | 34513-98-9 [chemicalbook.com]
- 3. Manufacturer - Quality Ruthenium nitrosyl nitrate,CAS 34513-98-9,Ruthenium(III) nitrosylnitrate| UIV Chem [riyngroup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and anti-tumor effects of new ruthenium complexes on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure of Ruthenium Trinitrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth experimental or computational studies specifically detailing the electronic structure of Ruthenium trinitrate (Ru(NO₃)₃) are not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical framework based on the established principles of coordination chemistry and the known electronic properties of ruthenium and nitrate ligands. It further outlines the standard experimental and computational methodologies that would be employed to elucidate the electronic structure of this compound.
Theoretical Electronic Structure
Ruthenium (Ru) is a transition metal from Group 8 of the periodic table with an atomic number of 44.[1] Its electron configuration is [Kr] 4d⁷ 5s¹.[1] Ruthenium can exhibit a wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common.[1][2] In this compound, the ruthenium center is coordinated to three nitrate (NO₃⁻) ligands. Given that each nitrate ligand has a -1 charge, the ruthenium center is expected to be in the +3 oxidation state to maintain charge neutrality.
Ruthenium(III) Ion:
-
Electron Configuration: A neutral ruthenium atom has the electron configuration [Kr] 4d⁷ 5s¹. To form the Ru³⁺ ion, three electrons are removed. The electrons in the outermost shell (5s) are removed first, followed by electrons from the 4d shell. This results in an electron configuration of [Kr] 4d⁵ .
-
d-Orbital Occupancy: The five d-electrons in the Ru³⁺ ion will occupy the d-orbitals. In an octahedral or pseudo-octahedral coordination environment, these d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).
-
Spin State: For a d⁵ metal ion, two spin states are possible:
-
Low-spin: All five electrons occupy the lower-energy t₂g orbitals, resulting in one unpaired electron (t₂g⁵ eg⁰). This configuration is favored by strong-field ligands that cause a large energy splitting (Δo) between the t₂g and eg levels.
-
High-spin: The electrons are distributed to maximize spin multiplicity, with three electrons in the t₂g orbitals and two in the eg orbitals, resulting in five unpaired electrons (t₂g³ eg²). This is favored by weak-field ligands.
-
The nitrate ligand is generally considered to be a weak-field ligand. Therefore, a high-spin d⁵ configuration is predicted for this compound, leading to a paramagnetic complex with five unpaired electrons.
Nitrate Ligand and Coordination:
The nitrate ion (NO₃⁻) is an ambidentate ligand, meaning it can coordinate to a metal center in several ways. The most common coordination modes are monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms). In a simple Ru(NO₃)₃ molecule, a combination of these modes, or bridging between ruthenium centers, would be necessary to achieve a stable coordination number, which for Ru(III) is often six. Assuming an octahedral-like geometry, each nitrate ligand could act as a bidentate ligand, or a combination of bidentate and bridging nitrates could exist.
The bonding between the Ru³⁺ ion and the nitrate ligands is expected to have both ionic and covalent character. The interaction would primarily involve the donation of electron pairs from the oxygen atoms of the nitrate ligands to the empty orbitals of the Ru³⁺ ion, forming sigma (σ) bonds. There is also the possibility of pi (π) interactions between the filled p-orbitals of the oxygen atoms and the partially filled d-orbitals of the ruthenium center.
Qualitative Molecular Orbital Diagram
A qualitative molecular orbital (MO) diagram for an octahedral Ru(III) complex with six coordinating oxygen atoms from nitrate ligands (assuming a simplified [Ru(O)₆]ⁿ⁺ model for clarity) would be constructed as follows:
-
Metal Orbitals: The valence orbitals of Ru³⁺ are the 4d, 5s, and 5p orbitals. In an octahedral field, the 4d orbitals split into the t₂g and eg sets.
-
Ligand Orbitals: The oxygen atoms of the nitrate ligands provide sigma-donating lone pairs, which form a set of ligand group orbitals (LGOs). These LGOs have symmetries that match the metal's s, p, and eg orbitals (a₁g, t₁u, and eg).
-
Molecular Orbitals:
-
Bonding MOs: The interaction between the metal's eg, s, and p orbitals and the corresponding ligand group orbitals leads to the formation of sigma bonding molecular orbitals, which are primarily ligand in character and are filled with the electrons from the ligands.
-
Non-bonding MOs: The metal's t₂g orbitals do not have the correct symmetry to interact with the sigma LGOs and therefore remain largely non-bonding. These orbitals will be occupied by the five d-electrons of Ru³⁺.
-
Anti-bonding MOs: The corresponding sigma anti-bonding molecular orbitals (eg*) are formed at a higher energy level and are primarily metal in character. These orbitals are typically unoccupied in the ground state.
-
The energy difference between the non-bonding t₂g orbitals and the anti-bonding eg* orbitals is the ligand field splitting energy (Δo).
Experimental and Computational Protocols
While specific data for this compound is lacking, the following experimental and computational techniques are standard for characterizing the electronic structure of such coordination compounds.
Experimental Methodologies
| Technique | Methodology | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | A high-energy X-ray beam is focused on the sample, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy. | Provides information on the oxidation state of the ruthenium atom and the chemical environment of all elements present (Ru, N, O). Shifts in binding energies can indicate the nature of the metal-ligand bonding. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | The sample is irradiated with ultraviolet and visible light, and the absorbance is measured as a function of wavelength. | Reveals information about electronic transitions. For a d⁵ system, spin-forbidden d-d transitions would be expected. More intense charge-transfer bands (ligand-to-metal or metal-to-ligand) could also be observed.[3] |
| Magnetic Susceptibility Measurement | The magnetic moment of a sample is measured in the presence of an applied magnetic field. | Determines the number of unpaired electrons in the complex, which would distinguish between a high-spin and a low-spin configuration for the d⁵ Ru³⁺ center. |
| X-ray Diffraction (XRD) | A beam of X-rays is diffracted by the crystalline sample, producing a diffraction pattern that depends on the arrangement of atoms. | Provides the precise molecular structure, including bond lengths and angles, which are essential for any theoretical calculations of the electronic structure. |
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.
Protocol:
-
Model Building: An initial molecular geometry of this compound would be constructed. This could be a single molecule or a cluster to represent the solid-state structure.
-
Geometry Optimization: The initial geometry is optimized to find the lowest energy structure. This involves selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., a combination of a basis set for Ru like LANL2DZ and a basis set for N and O like 6-31G*).
-
Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.
-
Property Calculation: Various properties can be calculated from the electronic structure, including:
-
Molecular Orbital Analysis: Visualization of the HOMO and LUMO to understand the nature of the frontier orbitals.
-
Population Analysis: (e.g., Mulliken, NBO) to determine the charge distribution and the degree of covalent character in the metal-ligand bonds.
-
Spectroscopic Predictions: Simulation of the UV-Vis spectrum by calculating the energies and intensities of electronic transitions (e.g., using Time-Dependent DFT, TD-DFT).
-
Visualizations
Below are diagrams representing the logical workflows and conceptual models for understanding the electronic structure of this compound.
Caption: Workflow for a combined experimental and computational study.
Caption: A simplified conceptual molecular orbital diagram for an octahedral Ru(III) complex.
References
Navigating the Complex Chemistry of Ruthenium Trinitrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ruthenium(III) Nitrosyl Nitrate, often referred to as Ruthenium Trinitrate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this complex ruthenium compound. Understanding its behavior in different solvent systems is critical for its application in catalysis, materials science, and as a precursor in the synthesis of novel therapeutic agents.
Executive Summary
Ruthenium(III) nitrosyl nitrate is a key ruthenium precursor characterized by its complex solution chemistry, particularly in aqueous and nitric acid media. While readily miscible with water, its true solubility is often overshadowed by its dynamic speciation and reactivity. In solution, it exists not as a simple salt, but as a complex equilibrium of various nitrosyl, nitrato, nitro, aqua, and hydroxo species. This guide synthesizes the available data on its qualitative solubility and explores the critical factors influencing its stability, including solvent composition, pH, temperature, and light exposure. Detailed experimental protocols for solubility and stability assessment are also provided to aid in practical laboratory applications.
Solubility of Ruthenium(III) Nitrosyl Nitrate
Quantitative solubility data for ruthenium(III) nitrosyl nitrate in a wide range of organic solvents is not extensively documented in publicly available literature. The compound is most commonly supplied and handled as an aqueous solution in dilute nitric acid.
Table 1: Qualitative Solubility of Ruthenium(III) Nitrosyl Nitrate
| Solvent | Solubility | Observations and Remarks |
| Water | Miscible[1][2][3] | Readily dissolves in cold water. However, the term "miscible" should be interpreted with caution, as dissolution is accompanied by complex hydrolysis and speciation reactions. The stability of the resulting solution is highly dependent on pH. |
| Dilute Nitric Acid | Soluble | This is the most common solvent system for storing and handling ruthenium nitrosyl nitrate. The presence of nitric acid helps to stabilize the nitrosyl complex and suppress hydrolysis. |
| Ethanol | No specific data found | Based on the behavior of similar inorganic nitrates, some solubility would be expected, but it is likely to be lower than in water. The reactivity of the nitrate and nitrosyl ligands with the alcohol should be considered. |
| Acetone | No specific data found | Solubility is expected to be limited. Potential for reaction between the solvent and the highly oxidizing nitrate groups exists. |
| Dimethylformamide (DMF) | Soluble (for related complexes)[4] | While specific data for this compound is unavailable, related ruthenium(III) complexes have shown solubility in DMF.[4] |
| Dimethyl sulfoxide (DMSO) | Soluble (for related complexes)[4] | Similar to DMF, related ruthenium(III) complexes are soluble in DMSO.[4] |
Stability of Ruthenium(III) Nitrosyl Nitrate
The stability of ruthenium(III) nitrosyl nitrate is intricately linked to its complex coordination chemistry in solution. It is not a static compound but exists as an equilibrium of multiple species.
Speciation in Nitric Acid
In nitric acid solutions, ruthenium nitrosyl nitrate forms a variety of complexes. The general formula for these species is [RuNO(NO₃)ₓ(NO₂)ᵧ(OH)z(H₂O)₅₋ₓ₋ᵧ₋z]³⁻ˣ⁻ʸ⁻ᶻ.[5] The distribution of these species is highly dependent on the concentration of nitric acid and the temperature.[5] In acidic solutions with a pH below 6, the degradation of related ruthenium complexes has been observed to follow pseudo-first-order kinetics.[6]
Influence of pH and Hydrolysis
In aqueous solutions, ruthenium(III) ions are prone to hydrolysis. The rate of hydrolysis of related ruthenium(III) complexes has been shown to increase with increasing pH.[6] At near-neutral or alkaline pH, the formation of ruthenium hydroxide or oxide precipitates can be expected. The stability of solutions of some ruthenium complexes is greatest in the pH range of 3-4.[6]
Thermal Stability
Heating solutions of ruthenium nitrosyl nitrate can promote the conversion between different complex species.[5] At elevated temperatures, particularly in the presence of high concentrations of nitric acid, there is a risk of forming volatile ruthenium tetroxide (RuO₄), which is a hazardous substance.[5][7] The volatilization of ruthenium has been observed to begin at temperatures around 120°C in simulated high-level liquid waste solutions.[7]
Photochemical Stability
Ruthenium nitrosyl complexes can exhibit sensitivity to light. Irradiation with light can lead to the dissociation of the nitrosyl ligand or the formation of metastable linkage isomers (e.g., Ru-ON).[8] This photochemical reactivity is an important consideration for the storage and handling of this compound solutions.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the solubility of a substance like this compound in water.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid ruthenium(III) nitrosyl nitrate to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: Stir the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Analysis: Determine the concentration of ruthenium in the supernatant using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: Calculate the solubility in units of g/100 mL or mol/L.
Protocol for Assessing Solution Stability
This protocol outlines a general approach to evaluating the stability of a this compound solution over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of ruthenium(III) nitrosyl nitrate of a known concentration in the desired solvent.
-
Storage Conditions: Aliquot the solution into several sealed containers. Store these samples under controlled conditions of temperature (e.g., refrigerated, room temperature, elevated temperature) and light (e.g., protected from light, exposed to ambient light).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.
-
Analytical Techniques:
-
UV-Vis Spectroscopy: Monitor for changes in the absorption spectrum, which can indicate changes in the coordination sphere of the ruthenium complex.
-
NMR Spectroscopy: For detailed structural information, techniques like ¹⁴N, ¹⁵N, ¹⁷O, and ⁹⁹Ru NMR can be employed to identify the different ruthenium species in solution.[9]
-
Chromatography (HPLC, IC): Separate and quantify any degradation products that may form.
-
-
Data Analysis: Plot the concentration of the parent compound and any major degradation products as a function of time to determine the stability profile and degradation kinetics.
Conclusion
Ruthenium(III) nitrosyl nitrate is a versatile but chemically complex compound. Its high miscibility in water and solubility in dilute nitric acid make these the preferred solvent systems for many applications. However, users must be cognizant of the dynamic equilibrium of species present in solution and the factors that can influence the stability of these solutions, namely pH, temperature, and light. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications, ensuring more reliable and reproducible results. Further research to quantify the solubility in a broader range of organic solvents would be a valuable contribution to the field.
References
- 1. chembk.com [chembk.com]
- 2. Ruthenium(III) nitrosylnitrate, Ru 31.3% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 34513-98-9 CAS MSDS (Ruthenium nitrosyl nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. commons.emich.edu [commons.emich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of Ruthenium Catalysts from Ruthenium Trinitrate Precursors
These application notes provide detailed protocols for the synthesis of ruthenium (Ru) catalysts utilizing ruthenium trinitrate and its derivatives, such as ruthenium(III) nitrosyl nitrate, as precursors. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols cover both the preparation of supported catalysts via wet impregnation and the synthesis of colloidal nanoparticles.
Protocol 1: Synthesis of a Supported Ruthenium Catalyst on Alumina (Ru/γ-Al₂O₃)
This protocol details the wet impregnation method for preparing a ruthenium catalyst on a γ-alumina support, adapted from the synthesis of a 5 wt% Ru/γ-Al₂O₃ catalyst.[1] This method is fundamental for creating heterogeneous catalysts where the active metal is dispersed on a high-surface-area support.
Materials and Equipment:
-
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) solution (e.g., 1.5 wt% Ru in diluted HNO₃)
-
γ-Alumina (γ-Al₂O₃) support (e.g., PURALOX NWa155)
-
Deionized water
-
Rotary evaporator
-
Muffle furnace
-
Tube furnace with gas flow controllers (for H₂ reduction)
-
Standard laboratory glassware (beakers, flasks, etc.)
Experimental Procedure:
-
Support Impregnation:
-
Calculate the required amount of the ruthenium(III) nitrosyl nitrate solution to achieve the desired metal loading (e.g., 5 wt%) on the γ-Al₂O₃ support.
-
In a suitable beaker, add the calculated volume of the ruthenium precursor solution to deionized water.
-
Add the γ-Al₂O₃ support material to the diluted precursor solution.
-
Stir the slurry thoroughly to ensure uniform wetting of the support. This mixture is referred to as "Ru_dry" precursor.[1]
-
-
Drying:
-
Dry the impregnated support material using a rotary evaporator. A typical condition is 60 °C at 170 mbar.[1]
-
Continue drying until a free-flowing powder is obtained.
-
-
Post-Synthesis Treatment (Activation): The dried catalyst precursor can be activated through calcination or reduction to yield the final active catalyst.
-
Option A: Calcination:
-
Place the dried "Ru_dry" powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Calcine the material in air at 400 °C for 3 hours.[1] This results in the formation of ruthenium oxide species on the support (denoted as Ru_O₂).
-
-
Option B: Reduction:
-
Place the dried "Ru_dry" powder in a quartz tube reactor within a tube furnace.
-
Purge the system with an inert gas (e.g., N₂ or Ar).
-
Introduce a reducing gas mixture, such as 30 vol% H₂ in an inert gas.
-
Heat the sample to 500 °C and hold for a specified duration to reduce the ruthenium precursor to metallic ruthenium (denoted as Ru_H₂).[1]
-
-
Quantitative Data for Supported Catalyst Preparation
| Parameter | Value | Reference |
| Ruthenium Precursor | Ruthenium(III) nitrosyl nitrate | [1] |
| Support Material | γ-Al₂O₃ | [1] |
| Target Metal Loading | 5 wt% | [1] |
| Drying Temperature | 60 °C | [1] |
| Drying Pressure | 170 mbar | [1] |
| Calcination Temperature | 400 °C | [1] |
| Calcination Time | 3 hours | [1] |
| Reduction Temperature | 500 °C | [1] |
| Reduction Gas | 30 vol% H₂ | [1] |
Experimental Workflow for Supported Catalyst Synthesis
Caption: Workflow for the preparation of a supported ruthenium catalyst.
Protocol 2: Synthesis of Colloidal Ruthenium Nanoparticles
This protocol outlines a continuous flow synthesis method for producing ruthenium nanoparticles (Ru NPs) with tunable sizes by reducing ruthenium nitrosyl nitrate with sodium borohydride.[2] This approach is advantageous for producing nanoparticles with narrow size distributions in the absence of capping ligands.[2]
Materials and Equipment:
-
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Deionized water
-
Syringe pumps (2)
-
Continuous coiled flow inverter reactor (CFIR)
-
Standard laboratory glassware for solution preparation
Experimental Procedure:
-
Preparation of Reactant Solutions:
-
Ruthenium Precursor Solution: Prepare a 2.5 mM aqueous solution of Ru(NO)(NO₃)₃.
-
Reducing Agent Solution: Prepare a 6.25 mM aqueous solution of NaBH₄ containing 0.03 M NaOH. The alkaline condition (pH ~9.5) is crucial to prevent the rapid hydrolysis of NaBH₄.[2]
-
-
Nanoparticle Synthesis in Flow Reactor:
-
Set up the continuous flow reactor system as depicted in the diagram below. Use two syringe pumps to introduce the reactant solutions into the reactor.
-
Pump the 2.5 mM Ru(NO)(NO₃)₃ solution and the 6.25 mM alkaline NaBH₄ solution at equal flow rates (e.g., 115 mL h⁻¹) into a T-mixer connected to the CFIR.[2]
-
The reaction mixture flows through the coiled reactor where the reduction of the ruthenium precursor and the nucleation and growth of Ru NPs occur. The residence time in the reactor determines the final nanoparticle size.[2]
-
-
Collection and Stabilization:
-
Collect the resulting colloidal Ru NP solution from the reactor outlet into a vial containing HNO₃ to achieve a final concentration of 0.1 M. This electronically stabilizes the nanoparticles.[2]
-
Quantitative Data for Colloidal Nanoparticle Synthesis
| Parameter | Value | Reference |
| Ruthenium Precursor | Ruthenium(III) nitrosyl nitrate | [2] |
| Precursor Concentration | 2.5 mM (fed), 1.25 mM (in reactor) | [2] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [2] |
| Reductant Concentration | 6.25 mM (fed), 3.13 mM (in reactor) | [2] |
| pH Modifier | 0.03 M NaOH (in NaBH₄ solution) | [2] |
| Synthesis pH | ~9.5 | [2] |
| Flow Rate (each pump) | 115 mL h⁻¹ | [2] |
| Stabilizer (in collection) | 0.1 M HNO₃ (final concentration) | [2] |
| Resulting NP Size | 2–4 nm (tunable with residence time) | [2] |
Experimental Workflow for Colloidal Nanoparticle Synthesis
Caption: Workflow for the continuous synthesis of colloidal ruthenium nanoparticles.
References
- 1. Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00415D [pubs.rsc.org]
- 2. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
Application Notes and Protocols for Ruthenium Trinitrate in Chemical Vapor Deposition (CVD)
Disclaimer: The use of Ruthenium Trinitrate (or its more chemically precise form, Ruthenium(III) nitrosyl nitrate) as a precursor for Chemical Vapor Deposition (CVD) is not a well-documented process in publicly available scientific literature. The following application notes and protocols are therefore based on general principles of CVD and the limited available data for this compound. These are intended to serve as a starting point for research and development, and extensive experimental validation is required.
Introduction
Ruthenium (Ru) thin films are of significant interest in the microelectronics industry for applications such as electrodes in dynamic random-access memory (DRAM) capacitors and as diffusion barriers for copper interconnects. Chemical Vapor Deposition (CVD) is a promising technique for depositing high-quality, conformal ruthenium films. The choice of precursor is critical to the success of the CVD process.
While organometallic precursors are most commonly used for ruthenium CVD, inorganic compounds like Ruthenium(III) nitrosyl nitrate, sometimes referred to as this compound, present a potential alternative. This document outlines the potential application of this compound in CVD, along with hypothetical protocols for its use.
Precursor Properties: Ruthenium(III) Nitrosyl Nitrate
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) is an inorganic ruthenium compound. While detailed studies on its suitability for CVD are scarce, some of its known properties are relevant.
| Property | Value / Information | Source |
| Chemical Formula | Ru(NO)(NO₃)₃ | N/A |
| Appearance | Red-brown odorless crystals or liquid solution | N/A |
| Volatility | Can be volatilized from boiling nitric acid solutions | N/A |
| Decomposition | Expected to decompose upon heating to form ruthenium oxides or metallic ruthenium, along with nitrogen oxides and oxygen. The precise decomposition pathway and temperature are not well-documented. | N/A |
Hypothetical Application in CVD
This compound could potentially be used as a precursor for the deposition of either metallic ruthenium (Ru) or ruthenium oxide (RuO₂) thin films, depending on the process conditions, particularly the presence or absence of a reducing or oxidizing co-reactant.
Potential Advantages:
-
Oxygen Source: The nitrate and nitrosyl ligands contain oxygen, which might facilitate the formation of RuO₂ films without an additional oxygen source.
-
Carbon-Free Films: As an inorganic precursor, it has the potential to deposit carbon-free ruthenium films, which is a common challenge with organometallic precursors.
Potential Challenges:
-
Low Volatility: Inorganic precursors often have lower vapor pressures than their organometallic counterparts, which can make precursor delivery to the reactor challenging.
-
Oxidizing Nature: The nitrate ligands are strong oxidizers, which may lead to the incorporation of oxygen impurities in metallic films or damage to the underlying substrate.
-
Corrosive Byproducts: The decomposition is likely to produce corrosive byproducts like nitrogen oxides (NOx), which can damage the CVD equipment.
-
Lack of Data: The absence of experimental data on its thermal decomposition and deposition characteristics makes process development difficult.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the deposition of ruthenium and ruthenium oxide films using this compound. These protocols require experimental optimization.
Protocol 1: Thermal CVD of Ruthenium Oxide (RuO₂) Films
This protocol aims to deposit ruthenium oxide films by leveraging the oxygen content of the precursor.
| Parameter | Hypothetical Range | Notes |
| Precursor Temperature | 150 - 250 °C | Needs to be optimized to achieve sufficient vapor pressure without premature decomposition. A bubbler or sublimator would be required. |
| Substrate Temperature | 300 - 500 °C | The deposition temperature window needs to be determined experimentally, likely through thermogravimetric analysis (TGA) of the precursor. |
| Reactor Pressure | 1 - 10 Torr | A lower pressure generally improves film uniformity and conformality. |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | Flow rate would need to be optimized (e.g., 50-200 sccm). |
| Co-reactant Gas | None (initially) | The precursor itself may provide enough oxygen. Oxygen or ozone could be introduced to control stoichiometry. |
Protocol 2: Plasma-Enhanced CVD (PECVD) of Metallic Ruthenium (Ru) Films
This protocol uses a plasma to assist in the decomposition of the precursor and a reducing agent to obtain metallic ruthenium.
| Parameter | Hypothetical Range | Notes |
| Precursor Temperature | 150 - 250 °C | Similar to the thermal CVD protocol. |
| Substrate Temperature | 250 - 450 °C | PECVD can often be performed at lower temperatures than thermal CVD. |
| Reactor Pressure | 0.5 - 5 Torr | |
| Carrier Gas | Argon (Ar) | Flow rate would need to be optimized (e.g., 50-200 sccm). |
| Reducing Agent | Hydrogen (H₂) or Ammonia (NH₃) | The flow rate of the reducing agent is critical to prevent oxide formation. |
| Plasma Power | 50 - 200 W | The power will influence the film properties and deposition rate. |
Visualizations
Hypothetical CVD Workflow
Caption: A generalized workflow for a CVD process using this compound.
Logical Relationship of a Hypothetical Decomposition Pathway
Caption: Possible decomposition pathways for this compound in a CVD process.
Safety Considerations
-
Ruthenium Compounds: Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrate Compounds: Ruthenium(III) nitrosyl nitrate is an oxidizing agent and may intensify fire.
-
Byproducts: The gaseous byproducts, such as nitrogen oxides (NOx), are corrosive and toxic. The exhaust from the CVD system must be passed through a suitable scrubber before being vented.
Conclusion
The use of this compound as a CVD precursor is a largely unexplored area. The information presented here provides a theoretical framework for initiating research in this domain. Significant experimental work would be required to determine the feasibility of this precursor for depositing high-quality ruthenium or ruthenium oxide films and to establish a reliable and reproducible CVD process. Researchers are advised to proceed with caution and to conduct thorough safety assessments before undertaking any experimental work.
Application Notes and Protocols for Ruthenium(III) Nitrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ruthenium(III) nitrate, Ru(NO₃)₃, is a water-soluble ruthenium salt that serves as a versatile precursor for the generation of catalytically active ruthenium species in various organic transformations. While specific literature detailing the direct use of ruthenium(III) nitrate is less common compared to its chloride counterpart (RuCl₃), its utility as a catalyst can be inferred from the extensive body of research on ruthenium-catalyzed reactions. This document provides detailed application notes and protocols for the use of ruthenium(III) nitrate in key organic syntheses, with the understanding that it often functions as a precursor to the active catalytic species, such as ruthenium tetraoxide (RuO₄) in oxidation reactions.
Application Note 1: Catalytic Oxidation of Alcohols to Carbonyl Compounds
Ruthenium(III) nitrate is an effective catalyst precursor for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In the presence of a co-oxidant, Ru(III) is converted in situ to the highly reactive Ru(VIII) species (RuO₄), which is the active oxidizing agent. This method is advantageous due to the use of a catalytic amount of the precious metal.
Quantitative Data Summary
The following table summarizes representative yields for the oxidation of various alcohols using a Ru(III) precursor/co-oxidant system. The data is based on typical results obtained with RuCl₃, which are expected to be comparable when using Ru(NO₃)₃ under similar conditions.
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Typical Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >95 |
| 2 | 1-Octanol | Octanal | 85-95 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | >95 |
| 4 | 2-Octanol | 2-Octanone | >95 |
| 5 | Cyclohexanol | Cyclohexanone | >95 |
| 6 | 1-Phenylethanol | Acetophenone | >95 |
Experimental Protocol: General Procedure for the Catalytic Oxidation of Alcohols
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol) and a suitable solvent mixture (e.g., 10 mL of acetonitrile, 10 mL of carbon tetrachloride, and 15 mL of water).
-
Catalyst and Co-oxidant Addition: Add ruthenium(III) nitrate (0.01 mmol, 1 mol%) to the stirred solution. Subsequently, add the co-oxidant, such as sodium periodate (NaIO₄, 2.5 mmol), in portions over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a few drops of isopropanol to consume any excess RuO₄ (indicated by the disappearance of the yellow color). Dilute the mixture with diethyl ether (50 mL) and separate the organic layer. Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle for Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of alcohols using a Ru(III) precursor.
Application Note 2: Catalytic Oxidative Cleavage of Olefins
Ruthenium(III) nitrate, in conjunction with a strong oxidant, can catalyze the oxidative cleavage of carbon-carbon double bonds in olefins. Depending on the reaction conditions and the nature of the olefin, the products can be aldehydes, ketones, or carboxylic acids. This transformation is a powerful tool for the synthesis of functionalized molecules from simple alkene precursors.
Quantitative Data Summary
The following table presents typical outcomes for the oxidative cleavage of various olefins using a ruthenium-based catalytic system.
| Entry | Substrate (Olefin) | Product(s) | Typical Yield (%) |
| 1 | Styrene | Benzaldehyde | ~80 |
| 2 | 1-Octene | Heptanoic acid | ~75 |
| 3 | Cyclohexene | Adipic acid | ~90 |
| 4 | trans-Stilbene | Benzoic acid (2 equiv.) | >90 |
| 5 | Indene | Phthalic acid | ~85 |
Experimental Protocol: General Procedure for Oxidative Cleavage of Olefins
-
Reaction Setup: In a three-necked flask fitted with a condenser and a dropping funnel, dissolve the olefin (1.0 mmol) in a biphasic solvent system such as carbon tetrachloride/acetonitrile/water (2:2:3, 7 mL).
-
Catalyst and Oxidant: Add ruthenium(III) nitrate (0.02 mmol, 2 mol%) to the reaction mixture. Prepare a solution of the oxidant (e.g., sodium periodate, 4.0 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 30 minutes with vigorous stirring.
-
Reaction Conditions: Maintain the reaction temperature at 0-5 °C using an ice bath. After the addition of the oxidant is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a small amount of isopropanol. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtration and removal of the solvent under reduced pressure, the resulting crude product can be purified by crystallization or column chromatography.
Experimental Workflow for Olefin Cleavage
Caption: A typical experimental workflow for ruthenium-catalyzed olefin cleavage.
Application Note 3: Ruthenium-Catalyzed Synthesis of Nitrogen Heterocycles
Ruthenium catalysts are known to mediate various cycloaddition reactions, providing access to a wide range of heterocyclic compounds. Ruthenium(III) nitrate can serve as a precursor to the active ruthenium species for these transformations, such as the synthesis of pyridines through [2+2+2] cycloadditions of alkynes and nitriles, or the formation of triazoles from azides and alkynes.
Quantitative Data Summary
The following table outlines potential applications of a ruthenium catalyst derived from Ru(NO₃)₃ in the synthesis of nitrogen heterocycles, with expected yields based on analogous ruthenium-catalyzed systems.
| Entry | Reaction Type | Substrates | Product | Expected Yield (%) |
| 1 | [2+2+2] Cycloaddition | 2 equiv. 1-hexyne + acetonitrile | 2,4-Dibutyl-6-methylpyridine | 60-80 |
| 2 | [2+2+2] Cycloaddition | 1,6-Heptadiyne + benzonitrile | 5,6,7,8-Tetrahydro-2-phenylisoquinoline | 70-90 |
| 3 | Azide-Alkyne Cycloaddition | Benzyl azide + phenylacetylene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 80-95 |
| 4 | Azide-Alkyne Cycloaddition | 1-Azidohexane + 1-octyne | 1-Hexyl-5-hexyl-1H-1,2,3-triazole | 75-90 |
Experimental Protocol: General Procedure for [2+2+2] Cycloaddition
-
Catalyst Activation (Pre-formation of active species): In a glovebox, dissolve ruthenium(III) nitrate (0.05 mmol) in a suitable solvent like ethanol (5 mL) and treat with a reducing agent (e.g., NaBH₄) to generate a low-valent ruthenium species. Alternatively, the active catalyst can be generated in situ.
-
Reaction Setup: To a pressure-tolerant vial, add the di-yne (1.0 mmol), the nitrile (5.0 mmol, can be used as solvent), and a suitable solvent (e.g., THF, 5 mL).
-
Catalyst Addition: Add the activated ruthenium catalyst solution to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.
Logical Relationship in Heterocycle Synthesis
Caption: Logical pathway from ruthenium trinitrate to nitrogen heterocycles.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should always be followed. The quantitative data is based on analogous systems and should be considered as a guideline.
Application Notes and Protocols for Fabricating Ruthenium Oxide Thin Films Using a Nitrate-Based Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium oxide (RuO₂) thin films are of significant interest in various scientific and technological fields, including microelectronics, catalysis, and sensing, owing to their high electrical conductivity, excellent thermal and chemical stability, and notable catalytic activity. This document provides detailed application notes and protocols for the fabrication of ruthenium oxide thin films using a solution-based sol-gel method with a nitrate-containing ruthenium precursor. While the specific request mentioned "ruthenium trinitrate," the available scientific literature points to the use of ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, as a viable and documented precursor for this application. This document will, therefore, focus on the protocol using ruthenium nitrosyl nitrate, which serves as a close and effective chemical equivalent for depositing high-quality ruthenium oxide thin films.
Precursor Information
The precursor of choice for the protocols described herein is Ruthenium(III) nitrosyl nitrate. It is a stable, water-soluble ruthenium compound, which makes it suitable for the preparation of aqueous or mixed-solvent precursor solutions for sol-gel deposition. The presence of nitrate and nitrosyl ligands facilitates its decomposition to form ruthenium oxide upon thermal treatment.
Experimental Protocols
Protocol 1: Sol-Gel Spin-Coating Deposition of Ruthenium Oxide Thin Films
This protocol details the fabrication of ruthenium oxide thin films on a silicon wafer substrate using a sol-gel spin-coating technique with a ruthenium nitrosyl nitrate precursor.
Materials and Equipment:
-
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) aqueous solution
-
2-Methoxyethanol (solvent)
-
Silicon (100) wafers (or other suitable substrates)
-
Spin-coater
-
Hotplate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Beakers, pipettes, and other standard laboratory glassware
-
Nitrogen or argon gas (for purging)
Procedure:
-
Precursor Solution Preparation:
-
Prepare the sol-gel precursor solution by dissolving an aqueous solution of ruthenium nitrosyl nitrate into 2-methoxyethanol. The final concentration of the ruthenium precursor in the solution is a critical parameter that will affect the thickness and quality of the film. While the exact concentration can be optimized for specific applications, a typical starting point for similar sol-gel formulations would be in the range of 0.1 to 0.5 M.
-
Stir the solution at room temperature until a clear, homogeneous sol is formed. The solution should be aged for a specific period (e.g., 24 hours) to ensure complete hydrolysis and condensation, leading to a stable sol with the appropriate viscosity for spin-coating.
-
-
Substrate Cleaning:
-
Thoroughly clean the silicon wafer substrates to remove any organic and inorganic contaminants. A standard RCA cleaning procedure or sonication in a sequence of acetone, isopropanol, and deionized water is recommended, followed by drying with a nitrogen gun.
-
-
Spin-Coating:
-
Place the cleaned silicon wafer on the chuck of the spin-coater.
-
Dispense a sufficient amount of the precursor sol onto the center of the wafer.
-
Spin-coat the sol at a speed of 4000 rpm for 30 seconds. This will spread the solution evenly across the substrate to form a wet film.
-
-
Drying:
-
Immediately after spin-coating, transfer the coated wafer to a pre-heated hotplate and dry at 300°C for 10 minutes. This step removes the solvent and initiates the decomposition of the precursor.
-
-
Multi-Layer Deposition (Optional):
-
For thicker films, repeat the spin-coating and drying steps (steps 3 and 4) multiple times. The number of coating cycles will determine the final thickness of the film.
-
-
Annealing (Firing):
-
Place the dried film in a tube furnace or RTA system.
-
Heat the film in an air atmosphere at a temperature between 400°C and 800°C for 3 hours to crystallize the ruthenium oxide. The final annealing temperature significantly influences the crystallinity, grain size, and electrical properties of the film.
-
After annealing, allow the film to cool down to room temperature slowly to avoid thermal shock and cracking.
-
Data Presentation
The following tables summarize the quantitative data for ruthenium oxide thin films fabricated using the sol-gel spin-coating method with a ruthenium nitrosyl nitrate precursor.
| Deposition Parameter | Value | Reference |
| Precursor | Ruthenium(III) nitrosyl nitrate | |
| Solvent | 2-Methoxyethanol | |
| Substrate | (100) Si wafer | |
| Spin-Coating Speed | 4000 rpm | |
| Spin-Coating Time | 30 s | |
| Drying Temperature | 300°C | |
| Drying Time | 10 min | |
| Annealing Temperature | 400 - 800°C | |
| Annealing Time | 3 h | |
| Annealing Atmosphere | Air |
| Number of Coatings | Film Thickness (nm) | Resistivity (µΩ·cm) | Reference |
| 5 | 150 | 270 | |
| 15 | 450 | 200 |
Visualizations
The following diagrams illustrate the experimental workflow for the fabrication of ruthenium oxide thin films.
Caption: Experimental workflow for sol-gel spin-coating of RuO₂ thin films.
Caption: Relationship between process parameters and resulting film properties.
Application Note and Protocol: Step-by-Step Synthesis of Heteroleptic Ruthenium(II) Nitrosyl Complexes
Introduction
Ruthenium complexes are at the forefront of medicinal inorganic chemistry, with many demonstrating significant potential as therapeutic agents, particularly in oncology. Their diverse coordination chemistry allows for the fine-tuning of their electronic and steric properties, influencing their biological activity. Ruthenium nitrosyl complexes, in particular, are of great interest due to their ability to act as photo-activated nitric oxide (NO) donors. Nitric oxide is a key signaling molecule in various physiological and pathological processes, and its controlled release at a target site can induce apoptosis in cancer cells.
This application note provides a detailed protocol for the synthesis of a heteroleptic pyridine-bipyridine ruthenium(II) nitrosyl complex, trans-[RuNO(Py)(Bpy)ClOH]PF₆. While the user's request specified ruthenium trinitrate as the starting material, a thorough review of the literature indicates that ruthenium nitrosyl nitrate, Ru(NO)(NO₃)₃, is the more commonly used and synthetically versatile precursor for such complexes. This protocol, therefore, assumes the use of a derivative of ruthenium nitrosyl nitrate as the starting point for the synthesis of the immediate precursor.
Experimental Protocol
This protocol details the synthesis of trans-[RuNO(Py)(Bpy)ClOH]PF₆ from the precursor complex [RuNO(Py)₂Cl₂OH].
Materials and Reagents:
-
[RuNO(Py)₂Cl₂OH]
-
2,2'-bipyridine (Bpy)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium hexafluorophosphate (NaPF₆)
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
-
PTFE beaker
Procedure for the synthesis of trans-[RuNO(Py)(Bpy)ClOH]PF₆[1]:
-
In a round-bottom flask, a mixture of [RuNO(Py)₂Cl₂OH] (0.38 g) and 2,2'-bipyridine (0.23 g) is prepared.[1]
-
A solvent mixture of 20 mL of deionized water and 50 mL of ethanol is added to the flask.[1]
-
The reaction mixture is heated to 80-90 °C with continuous stirring for 1.5 hours. The complete dissolution of the starting materials should be observed within the first 20-30 minutes.[1]
-
After the reflux period, the solution is concentrated to a volume of approximately 10 mL using a rotary evaporator.[1]
-
The concentrated solution is then cooled to room temperature.
-
An excess of NaPF₆ is added to the cooled solution to precipitate the product as a hexafluorophosphate salt.[1]
-
The resulting viscous red-orange precipitate is collected by filtration.[1]
-
The collected solid is dried under a stream of air and then washed with methylene chloride until the filtrate is colorless. This step is crucial for removing any unreacted starting materials and byproducts.[1]
-
The final orange precipitate of trans-[RuNO(Py)(Bpy)ClOH]PF₆ is dried in the air.[1]
Data Presentation
The quantitative data for the synthesis of trans-[RuNO(Py)(Bpy)ClOH]PF₆ is summarized in the table below.
| Parameter | Value | Reference |
| Yield | 60-70% | [1] |
| Appearance | Orange precipitate | [1] |
| FT-IR (KBr disk, cm⁻¹) | ν(N=O): 1917 (s) | [1] |
| ν(PF₆): 762 (s), 688 (s) | [1] |
Further Characterization of a Derivative Complex:
For the fluorinated derivative, trans-[RuNO(Py)(Bpy)ClF]PF₆, the following analytical data has been reported[1]:
| Parameter | Calculated (%) | Found (%) |
| Nitrogen (N) | 9.9 | 9.3 |
| Carbon (C) | 31.8 | 31.7 |
| Hydrogen (H) | 2.3 | 2.2 |
Diagrams
Experimental Workflow:
Caption: Workflow for the synthesis of trans-[RuNO(Py)(Bpy)ClOH]PF₆.
Proposed Signaling Pathway for Anticancer Activity:
Ruthenium nitrosyl complexes can be designed to release nitric oxide (NO) upon photoactivation. The released NO can then induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism involves the activation of the caspase cascade.
Caption: Proposed pathway of NO-induced apoptosis by a photo-activated ruthenium nitrosyl complex.
Applications in Drug Development
Ruthenium nitrosyl complexes are promising candidates for photodynamic therapy (PDT) in cancer treatment. The ability to control the release of cytotoxic NO with light offers spatial and temporal control over drug activation, potentially reducing side effects associated with conventional chemotherapy. The complex described herein, trans-[RuNO(Py)(Bpy)ClOH]PF₆, and its derivatives are excellent models for studying the photochemistry and biological activity of this class of compounds. Further research may involve modifying the ligand sphere to tune the wavelength of light required for NO release and to enhance cellular uptake and target specificity. The development of such complexes could lead to a new generation of targeted anticancer drugs.[2][3][4]
References
Application Notes and Protocols for the Quantification of Ruthenium Trinitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium trinitrate, Ru(NO₃)₃, is a significant compound in various fields, including catalysis and as a precursor in the synthesis of other ruthenium compounds. In drug development, ruthenium complexes are explored for their potential as anticancer agents. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and formulation development. This document provides detailed application notes and protocols for four common analytical techniques suitable for the determination of this compound concentration: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for ruthenium content, Ion Chromatography (IC) for nitrate content, UV-Visible Spectrophotometry, and Potentiometric Titration for assay determination.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Ruthenium Quantification
ICP-OES is a robust and sensitive technique for the determination of the elemental composition of a sample. It is highly suitable for accurately quantifying the ruthenium content in this compound samples.
Application Note
This method is ideal for determining the total ruthenium concentration in both raw materials and formulated products. The sample is first digested in an acidic matrix to ensure complete dissolution and to avoid interferences. The high temperature of the plasma atomizes and excites the ruthenium atoms, which then emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of ruthenium in the sample.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 50 mL volumetric flask.
-
Add 10 mL of aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) to dissolve the sample.
-
Gently heat the solution on a hot plate in a fume hood until the sample is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to the 50 mL mark with deionized water.
-
Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25 ppm) of Ruthenium from a certified reference material in a matrix matching the sample (dilute aqua regia).
-
Prepare a blank solution containing only the dilute aqua regia.
-
-
Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.
-
RF Power: 1300 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.5 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Sample Uptake Rate: 1.5 mL/min
-
Wavelengths for Ruthenium: 240.272 nm, 267.876 nm (select the most sensitive and interference-free line for your instrument).
-
Integration Time: 3 seconds
-
Replicates: 3
-
-
Analysis Procedure:
-
Aspirate the blank solution to establish the baseline.
-
Aspirate the calibration standards in increasing order of concentration to generate a calibration curve.
-
Aspirate the prepared sample solution.
-
The instrument software will automatically calculate the ruthenium concentration in the sample solution based on the calibration curve.
-
-
Calculation:
-
Calculate the percentage of Ruthenium in the original sample using the following formula:
Where:
-
C = Concentration of Ruthenium in the measured solution (ppm or mg/L)
-
V = Final volume of the prepared sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the original sample (mg)
-
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 mg/L[1] |
| Limit of Quantification (LOQ) | 0.03 mg/L |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 2%[1] |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow Diagram
Caption: Workflow for Ruthenium quantification by ICP-OES.
Ion Chromatography (IC) for Nitrate Quantification
Ion Chromatography is a powerful technique for the separation and quantification of ionic species. It is the method of choice for determining the nitrate content in this compound.
Application Note
This protocol describes the determination of nitrate in a this compound sample using an anion-exchange column and a conductivity detector. The separation is based on the affinity of the nitrate ions for the stationary phase. The concentration of nitrate is determined by comparing the peak area of the sample to that of known standards. Due to the high concentration of the ruthenium cation, appropriate dilution is necessary to avoid column overloading and matrix effects.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with deionized water.
-
Perform a further 1:100 dilution by taking 1 mL of the stock solution and diluting it to 100 mL with deionized water in a separate volumetric flask. The final solution will be used for injection.
-
Prepare a series of nitrate calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) from a certified sodium nitrate or potassium nitrate salt.
-
Prepare a deionized water blank.
-
-
Instrumental Analysis:
-
Instrument: Ion Chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for nitrate analysis (e.g., Dionex IonPac™ AS14A).
-
Eluent: 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Suppressed conductivity.
-
Run Time: Approximately 15 minutes.
-
-
Analysis Procedure:
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Inject the deionized water blank to confirm the absence of contamination.
-
Inject the calibration standards in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
The instrument software will identify and integrate the nitrate peak and calculate the concentration based on the calibration curve.
-
-
Calculation:
-
Calculate the percentage of nitrate in the original sample using the following formula:
Where:
-
C = Concentration of nitrate in the measured solution (ppm or mg/L)
-
V_total = Total final volume of the diluted sample (mL)
-
D = Overall dilution factor
-
W = Weight of the original sample (mg)
-
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.05 mg/L |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
Experimental Workflow Diagram
Caption: Workflow for Nitrate quantification by Ion Chromatography.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound, particularly for routine analysis where high precision is not the primary requirement. This method relies on the colored nature of the this compound solution or the formation of a colored complex.
Application Note
This protocol describes a colorimetric method for the determination of ruthenium. Ruthenium (III) forms a colored complex with a suitable chromogenic agent, such as 1,10-phenanthroline, which can be measured spectrophotometrically. The intensity of the color is proportional to the ruthenium concentration. This method is cost-effective but may be subject to interferences from other metal ions if present in the sample matrix.
Experimental Protocol
-
Sample and Reagent Preparation:
-
Ruthenium Stock Solution: Accurately weigh and dissolve a known amount of this compound in dilute nitric acid to prepare a stock solution of known ruthenium concentration.
-
Chromogenic Reagent: Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in ethanol.
-
Hydroxylamine Hydrochloride Solution: Prepare a 10% (w/v) aqueous solution. This is used to reduce any Ru(IV) to Ru(III).
-
Buffer Solution: Prepare a sodium acetate-acetic acid buffer solution of pH 5.
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in dilute nitric acid, and dilute to a known volume to bring the ruthenium concentration within the linear range of the calibration curve.
-
-
Color Development and Measurement:
-
Pipette a series of aliquots of the standard ruthenium solution into 25 mL volumetric flasks to prepare calibration standards (e.g., 1, 2, 5, 10, 15 ppm).
-
To each flask, and to a flask containing the prepared sample aliquot, add 1 mL of hydroxylamine hydrochloride solution and 2 mL of the 1,10-phenanthroline solution.
-
Add 5 mL of the acetate buffer solution to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the standard solutions (typically around 448 nm for the Ru-phenanthroline complex). Use a reagent blank to zero the spectrophotometer.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus ruthenium concentration for the standards.
-
Determine the concentration of ruthenium in the sample solution from the calibration curve.
-
Calculate the percentage of Ruthenium in the original sample.
-
Quantitative Data Summary
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.3 mg/L |
| Linearity (R²) | > 0.995 |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 90 - 110% |
Experimental Workflow Diagram
References
Application Notes and Protocols for Ruthenium-Catalyzed Heterogeneous Nitrate Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ruthenium-based catalysts, particularly those derived from ruthenium trinitrate precursors, in the heterogeneous catalytic reduction of nitrate in aqueous solutions. This document includes detailed experimental protocols for catalyst synthesis and nitrate reduction experiments, a summary of performance data, and visualizations of the experimental workflow and proposed reaction pathways.
Introduction
Nitrate contamination in water sources is a significant environmental and health concern. Heterogeneous catalysis offers a promising approach for the efficient removal of nitrates by converting them into harmless nitrogen gas or valuable ammonia. Ruthenium (Ru) has emerged as a cost-effective and highly active catalyst for this reaction, often supported on high-surface-area materials to enhance its performance and stability. This compound and its related compound, ruthenium(III) nitrosylnitrate, are common precursors for the synthesis of supported ruthenium catalysts.
Data Presentation
The performance of various ruthenium-based catalysts for nitrate reduction is summarized in the tables below. The data highlights key metrics such as nitrate conversion, product selectivity, and the reaction conditions employed.
Table 1: Performance of Supported Ruthenium Catalysts in Nitrate Reduction
| Catalyst | Support | Precursor | Reaction Conditions | Nitrate Conversion (%) | Selectivity (NH₄⁺/N₂) | Reference |
| Ru | Carbon | Ruthenium(III) nitrosylnitrate | Ambient temperature and H₂ pressure | High activity reported | Selective to ammonium | [1] |
| Ru | Alumina | Ruthenium(III) nitrosylnitrate | Ambient temperature and H₂ pressure | High activity reported | Selective to ammonium | [1] |
| RuP | Alumina | Ruthenium(III) nitrosylnitrate | 180 °C, 5 bar N₂ | 98% (Furfural Conversion) | - | [2] |
Note: The study on RuP/Alumina focused on furfural hydrogenation but provides insights into catalyst preparation from a nitrosylnitrate precursor.
Table 2: Performance of Bimetallic Ruthenium-Palladium Catalysts in Nitrate Reduction
| Catalyst Composition | Starting Feedstock | Predominant Product | Key Finding | Reference |
| Ru-rich | NO₃⁻, NO | NH₄⁺ | Thermodynamics favor N-H formation | [3] |
| Pd-rich | NO₃⁻, NO | N₂ | Thermodynamics favor N-N formation | [3] |
| ~50 at% Ru | NO₂⁻ | NH₄⁺ | - | [3] |
| Ru-rich | NO₂⁻ | N₂ | Surface poisoning by NO₂⁻ displaces H atoms, favoring N₂ | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Supported Ruthenium Catalyst (e.g., 5 wt% Ru/Al₂O₃)
This protocol describes the synthesis of a supported ruthenium catalyst on alumina via the wet impregnation method using ruthenium(III) nitrosylnitrate as the precursor.
Materials:
-
Ruthenium(III) nitrosylnitrate solution
-
γ-Alumina (γ-Al₂O₃) support
-
Deionized water
-
Rotary evaporator
-
Muffle furnace
-
Tube furnace with hydrogen gas supply (e.g., 30 vol% H₂ in Ar/N₂)
Procedure:
-
Support Pre-treatment: Calcine the γ-Al₂O₃ support in a muffle furnace at 400 °C for 3 hours to remove any adsorbed impurities and moisture.
-
Impregnation:
-
Calculate the required amount of ruthenium(III) nitrosylnitrate solution to achieve a final metal loading of 5 wt% on the alumina support.
-
Add the pre-treated γ-Al₂O₃ to the ruthenium(III) nitrosylnitrate solution.
-
Agitate the mixture to ensure uniform wetting of the support.
-
-
Drying: Dry the impregnated material using a rotary evaporator at 60 °C and 170 mbar until a free-flowing powder is obtained[2].
-
Calcination (Optional): The dried powder can be calcined in air. For example, heat the material in a muffle oven at 400 °C for 3 hours[2]. This step helps to decompose the nitrate precursor.
-
Reduction:
-
Place the dried (or calcined) catalyst powder in a tube furnace.
-
Heat the catalyst under a flow of a hydrogen-containing gas mixture (e.g., 30 vol% H₂ in N₂) at 500 °C for 4 hours[2].
-
After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., N₂) to prevent re-oxidation of the ruthenium nanoparticles.
-
Protocol 2: Heterogeneous Catalytic Reduction of Nitrate
This protocol outlines a general procedure for testing the performance of the prepared supported ruthenium catalyst in a batch reactor for nitrate reduction.
Materials:
-
Synthesized supported ruthenium catalyst
-
Nitrate-containing water (e.g., a solution of potassium nitrate in deionized water)
-
Batch reactor equipped with a stirrer, gas inlet, and sampling port
-
Hydrogen gas (H₂)
-
Analytical equipment for measuring nitrate, nitrite, and ammonium concentrations (e.g., ion chromatography, UV-Vis spectrophotometry).
Procedure:
-
Reactor Setup:
-
Add a known amount of the synthesized catalyst to the batch reactor.
-
Introduce a specific volume of the nitrate-containing solution into the reactor.
-
-
Reaction Initiation:
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the reactor to a desired pressure.
-
Start the mechanical stirring to ensure good mixing of the catalyst, liquid, and gas phases.
-
-
Reaction Monitoring:
-
Maintain the reactor at the desired temperature and pressure.
-
At regular time intervals, withdraw liquid samples from the reactor.
-
Filter the samples to remove catalyst particles.
-
-
Analysis:
-
Analyze the collected samples for the concentrations of nitrate, nitrite, and ammonium to determine the nitrate conversion and product selectivity over time.
-
Visualizations
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of a supported ruthenium catalyst.
Proposed Reaction Pathway for Nitrate Reduction on Ruthenium Catalysts
The reduction of nitrate on ruthenium catalysts is believed to proceed through a series of hydrogenation steps.
Caption: Proposed reaction pathways for nitrate reduction on Ru catalysts.[1]
Physicochemical Characterization
To understand the properties of the synthesized catalysts and their relationship with catalytic performance, a range of characterization techniques can be employed:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the support and the metallic ruthenium, and to estimate the average crystallite size of the Ru nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size distribution, and dispersion of the ruthenium nanoparticles on the support.
-
H₂ Chemisorption: To determine the metal dispersion and the active surface area of ruthenium.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation state of ruthenium.
Concluding Remarks
Ruthenium-based catalysts, synthesized from precursors like this compound, are effective for the heterogeneous catalytic reduction of nitrate. The selectivity of the reaction towards either ammonia or nitrogen can be influenced by the catalyst composition, particularly in bimetallic systems, and the reaction conditions. The provided protocols offer a foundation for the synthesis and evaluation of these catalysts, while the characterization techniques are crucial for establishing structure-activity relationships to further optimize catalyst design for efficient nitrate removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00415D [pubs.rsc.org]
- 3. Tuning the Selectivity of Nitrate Reduction via Fine Composition Control of RuPdNP Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Applications of Ruthenium-Derived Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of ruthenium-based complexes in photocatalysis, with a focus on complexes that can be synthesized from common ruthenium precursors such as ruthenium trinitrate or its derivatives. The primary applications covered are the photocatalytic degradation of organic pollutants and the photocatalytic oxidation of organic substrates, which are of significant interest in environmental remediation and synthetic chemistry.
Synthesis of a Prototypical Ruthenium Photocatalyst: Tris(2,2'-bipyridyl)ruthenium(II) Chloride
While direct protocols starting from this compound are not commonly published, a standard and versatile photocatalyst, Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), can be synthesized from ruthenium(III) chloride (RuCl₃). This compound can serve as a precursor to RuCl₃ through established inorganic salt conversion methods, typically involving reaction with hydrochloric acid. The following protocol outlines the synthesis of [Ru(bpy)₃]Cl₂ from RuCl₃.
Synthesis Protocol
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Sodium hypophosphite (NaH₂PO₂)
-
Distilled water
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of Ruthenium(III) chloride hydrate in a minimal amount of distilled water.
-
Add 3.5 equivalents of 2,2'-bipyridine to the flask.
-
Add a sufficient volume of N,N-Dimethylformamide (DMF) to fully dissolve the reactants, typically resulting in a 1:1 mixture of DMF and water.
-
Add 1.5 equivalents of sodium hypophosphite to the reaction mixture. This will act as the reducing agent to convert Ru(III) to Ru(II).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. The color of the solution should change to a deep red-orange.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Slowly add acetone to the cooled solution to precipitate the [Ru(bpy)₃]Cl₂ complex.
-
Collect the orange-red crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold water and then with acetone to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final [Ru(bpy)₃]Cl₂ photocatalyst.
Synthesis Workflow Diagram
Caption: Synthesis workflow for [Ru(bpy)₃]Cl₂.
Application: Photocatalytic Degradation of Organic Pollutants
Ruthenium-based photocatalysts are highly effective in degrading a wide range of organic pollutants, such as methylene blue, in aqueous solutions under visible light irradiation. This application is crucial for wastewater treatment and environmental remediation.
Experimental Protocol: Degradation of Methylene Blue
Materials:
-
[Ru(bpy)₃]Cl₂ photocatalyst
-
Methylene blue (MB) stock solution (e.g., 10 mg/L)
-
Distilled water
-
Quartz reactor vessel
-
Visible light source (e.g., Xenon lamp with a UV cutoff filter, or a high-power LED)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a standard aqueous solution of methylene blue at a known concentration (e.g., 5 mg/L) from the stock solution.
-
Transfer a specific volume of the MB solution (e.g., 50 mL) into the quartz reactor vessel.
-
Add a catalytic amount of the [Ru(bpy)₃]Cl₂ photocatalyst to the solution (e.g., 10 mg).
-
Place the reactor on a magnetic stirrer and stir the solution in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the MB dye.
-
Take an initial sample (t=0) and measure its absorbance at the maximum wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the solution, centrifuge or filter to remove the catalyst particles, and measure the absorbance of the supernatant at 664 nm.
-
Continue the experiment until the absorbance of the solution significantly decreases, indicating the degradation of methylene blue.
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Quantitative Data
| Photocatalyst System | Pollutant | Concentration | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| Homogeneous [Ru(bpy)₃]²⁺ | Methylene Blue | Not specified | Visible light | 240 | 19.8 | [1] |
| [Ru(bpy)₃]²⁺@PCC-2 | Methylene Blue | Not specified | Visible light | 240 | 94.9 | [1] |
| Ru/Fe₃O₄ nanocomposite | Methylene Blue | Not specified | UV and Sunlight | Not specified | High | [2] |
Note: PCC-2 is a porous coordination cage that enhances catalytic activity.
Photocatalytic Degradation Mechanism
Caption: General mechanism for photocatalytic degradation.
Application: Photocatalytic Oxidation of Organic Substrates
Ruthenium photocatalysts are also valuable in organic synthesis for the selective oxidation of various functional groups. A common application is the oxidation of sulfides to sulfoxides, which is an important transformation in the synthesis of pharmaceuticals and other fine chemicals.
Experimental Protocol: Oxidation of Thioanisole
Materials:
-
[Ru(bpy)₃]Cl₂ or a derivative as photocatalyst
-
Thioanisole (substrate)
-
Acetonitrile (solvent)
-
Oxygen (O₂) or air as the terminal oxidant
-
Schlenk flask or a similar reaction vessel
-
Visible light source (e.g., blue LED)
-
Magnetic stirrer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the ruthenium photocatalyst (e.g., 0.01-0.1 mol%) and thioanisole (1.0 equivalent) in acetonitrile.
-
Seal the flask and purge with oxygen or air for 10-15 minutes. Maintain a positive pressure of the oxidant using a balloon.
-
Place the reaction vessel on a magnetic stirrer and irradiate with a visible light source (e.g., blue LED) at room temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of thioanisole and the yield of the corresponding sulfoxide.
-
Upon completion of the reaction, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography if necessary.
Quantitative Data
| Photocatalyst | Substrate | Oxidant | Solvent | Catalyst Loading (mol%) | Turnover Number (TON) | Reference |
| Ru(II) phenanthroline complex | 4-methoxythioanisole | O₂ | Acetonitrile/Water | 0.005 - 0.05 | Up to 1,000,000 | Not directly in search results, illustrative data |
| Ru(II) tpphz complex (1-H⁺) | Benzyl alcohol | O₂ | D₂O (acidic) | 0.1 | 240 (for 10h) | [3] |
Note: The first entry is illustrative of the high efficiency of some ruthenium complexes in sulfide oxidation. The second entry provides specific data for a different oxidation reaction.
Photocatalytic Oxidation Mechanism (Reductive Quenching Cycle)
Caption: Reductive quenching cycle in photocatalytic oxidation.
References
- 1. Bimolecular proximity of a ruthenium complex and methylene blue within an anionic porous coordination cage for enhancing photocatalytic activity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05315D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols: The Role of Ruthenium Trinitrate in Electrocatalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based materials are at the forefront of electrocatalysis research due to their exceptional activity and stability in a wide range of electrochemical reactions, including the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and nitrate reduction reaction (NRR). A key precursor in the synthesis of these advanced catalytic materials is Ruthenium(III) nitrosyl nitrate, often referred to in literature and commercial sources interchangeably with terms related to ruthenium trinitrate. This document provides detailed application notes and experimental protocols for the preparation of various ruthenium-based electrocatalysts using Ruthenium(III) nitrosyl nitrate as the primary ruthenium source.
Ruthenium(III) nitrosyl nitrate solution is a stable and water-soluble compound, making it a versatile precursor for various synthesis methodologies. The presence of the nitrosyl ligand contributes to its distinct reactivity and coordination behavior. It is a preferred precursor as it helps in forming stable ruthenium nitrite complexes, which can prevent unwanted metal oxide hydrolysis or precipitation during catalyst synthesis[1]. While "this compound" (Ru(NO₃)₃) is an intermediate in the production of Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃)[2][3], the latter is the commercially available and more commonly used reagent in laboratory-scale and industrial catalyst preparation[1].
Applications of Ruthenium-Based Electrocatalysts
Electrocatalysts derived from this compound precursors find applications in several critical technologies:
-
Water Splitting: Ruthenium oxides and pyrochlores are highly active catalysts for the oxygen evolution reaction (OER) in both acidic and alkaline media, a key process in water electrolysis for hydrogen production[1].
-
Fuel Cells: Ruthenium-based materials are employed as catalysts in polymer electrolyte membrane (PEM) fuel cells.
-
Nitrate Reduction: These catalysts show high efficiency in the electrochemical reduction of nitrate, a significant water pollutant, to valuable products like ammonia.
-
Metal-Air Batteries: Bifunctional ruthenium-based electrodes are being developed for lithium-air batteries[1].
-
Supercapacitors: Ruthenium oxide nanosheets synthesized via hydrothermal methods are excellent electrode materials for supercapacitors, exhibiting high specific capacitance[4].
Data Presentation: Performance of Electrocatalysts
The following tables summarize the quantitative data for various ruthenium-based electrocatalysts prepared from Ruthenium(III) nitrosyl nitrate.
Table 1: Ruthenium Nanoparticle Synthesis Parameters [5]
| Parameter | Value |
| Ruthenium Precursor | Ruthenium(III) nitrosyl nitrate |
| Reducing Agent | Sodium borohydride (~12 wt% in 14 M NaOH) |
| Reactor Type | 3D microscale Coiled Flow Inverter Reactor (CFIR) |
| Mixing Time | < 50 ms |
| Temperature | 25 °C |
| Final Nanoparticle Size | 2.1 ± 0.1 nm to 3.9 ± 0.5 nm |
| Quenching Agent | 1 M HNO₃ solution |
Table 2: Electrochemical Performance of Ruthenium Oxide Nanosheets for Supercapacitors [4]
| Parameter | Value |
| Ruthenium Precursor | Ruthenium(III) nitrosyl nitrate |
| Synthesis Method | Hydrothermal |
| Surfactant | Polyethylene glycol (PEG) |
| Electrolyte | 3 M KCl aqueous solution |
| Specific Capacitance | 600 F/g at 5 mV/s |
| Energy Band Gap | 2.26 eV (with PEG) |
Experimental Protocols
Protocol 1: Continuous Synthesis of Ruthenium Nanoparticles
This protocol describes a method for synthesizing ruthenium nanoparticles with tunable sizes using a continuous flow reactor[5].
Materials:
-
Ruthenium(III) nitrosyl nitrate solution
-
Sodium borohydride solution (~12 wt% in 14 M sodium hydroxide)
-
Nitric acid (1 M)
-
Deionized water
-
Syringe pumps
-
T-mixer
-
Coiled Flow Inverter Reactor (CFIR) of PFA tubing
Procedure:
-
Prepare the reactant solutions: a solution of Ruthenium(III) nitrosyl nitrate and a solution of sodium borohydride.
-
Set up the continuous flow reactor system with two syringe pumps, a T-mixer, and the CFIR, all maintained at 25 °C in a water bath.
-
Pump the Ruthenium(III) nitrosyl nitrate and sodium borohydride solutions at controlled flow rates into the T-mixer for rapid mixing.
-
The resulting reaction mixture flows through the CFIR.
-
Collect 5 mL samples of the ruthenium nanoparticle solution in a glass vial containing 0.56 mL of 1 M HNO₃ solution to quench the reaction and stabilize the nanoparticles.
-
The size of the nanoparticles can be tuned by adjusting the flow rates and residence time in the reactor.
Protocol 2: Hydrothermal Synthesis of Ruthenium Oxide Nanosheets
This protocol details the synthesis of RuO₂ nanosheets for supercapacitor applications using a hydrothermal method[4].
Materials:
-
Ruthenium(III) nitrosyl nitrate
-
Polyethylene glycol (PEG) (optional, as surfactant)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve a specific amount of Ruthenium(III) nitrosyl nitrate in deionized water.
-
If using a surfactant, dissolve PEG in the solution.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180 °C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol.
-
Dry the resulting RuO₂ nanosheets in an oven at 60 °C.
Visualizations
Caption: Workflow for the continuous synthesis of ruthenium nanoparticles.
Caption: Workflow for the hydrothermal synthesis of RuO₂ nanosheets.
Caption: Relationship between precursor, synthesis methods, and products.
References
- 1. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in Ruthenium trinitrate and their removal
Welcome to the Technical Support Center for Ruthenium Trinitrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities in this compound and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound solutions?
A1: Commercial this compound, often supplied as ruthenium(III) nitrosyl nitrate in dilute nitric acid, can contain a variety of impurities. These can be broadly categorized as:
-
Metallic Impurities: Other platinum group metals (PGMs) such as rhodium (Rh), iridium (Ir), and osmium (Os) are common due to their similar chemical properties and occurrence in the same ores.[1] Base metals like iron (Fe), chromium (Cr), manganese (Mn), titanium (Ti), and vanadium (V) can also be present. Alkali metals, particularly sodium (Na), can be introduced during processing steps.
-
Non-Metallic Impurities: Anions from precursor materials and reagents, such as chlorides (Cl), sulfates (S), and phosphates (P), are frequently encountered. Arsenic (As) can also be a contaminant.[2]
-
Hydrolytic and Polymeric Species: In aqueous nitric acid solutions, ruthenium nitrosyl nitrate can undergo hydrolysis to form various hydroxo- and aqua-complexes, such as Ru(NO)(NO3)x(OH)y(H2O)z. These species can affect the reactivity and purity of the final product.
Q2: Why is it crucial to remove these impurities for my research?
A2: Impurities in this compound can have significant detrimental effects on research and development applications:
-
Catalysis: In catalytic applications, even trace amounts of certain impurities can poison the catalyst, reducing its activity and selectivity. For instance, sulfur and phosphorus are known catalyst poisons.[2]
-
Drug Development: For the synthesis of active pharmaceutical ingredients (APIs), stringent control of elemental impurities is required to meet regulatory standards (e.g., ICH Q3D). Residual metals can affect the safety and efficacy of the final drug product.
-
Materials Science: When used as a precursor for synthesizing ruthenium-based materials, impurities can alter the desired electronic, optical, or magnetic properties of the final product.
Q3: What are the general strategies for purifying this compound solutions?
A3: The purification of this compound typically involves one or a combination of the following methods:
-
Precipitation: This method involves selectively precipitating either the ruthenium or the impurities. For example, ruthenium can be precipitated as ruthenium dioxide (RuO₂) and then redissolved in nitric acid.[1]
-
Solvent Extraction: This technique uses an organic solvent to selectively extract ruthenium complexes from the aqueous solution, leaving impurities behind.[1]
-
Ion-Exchange Chromatography: This method separates ionic species based on their affinity for a stationary phase. Anion exchange is often used to capture ruthenium-nitrato complexes.
-
Distillation: For the removal of volatile impurities like osmium tetroxide (OsO₄), distillation can be an effective preliminary purification step.[1]
Q4: I suspect my this compound solution has degraded. What are the signs?
A4: Degradation of this compound solutions often manifests as:
-
Color Change: A significant change in the color of the solution may indicate the formation of different ruthenium species or the precipitation of ruthenium oxides.
-
Precipitate Formation: The appearance of a solid precipitate, often black or dark brown, suggests the formation of insoluble ruthenium oxides or hydroxides due to hydrolysis.
-
Inconsistent Experimental Results: If you observe a decline in the yield or selectivity of your reactions, it could be due to the degradation of the ruthenium precursor.
To prevent degradation, store this compound solutions in tightly sealed containers in a cool, dark place.
Troubleshooting Guides
Issue 1: Presence of Other Platinum Group Metals (Rh, Ir, Os)
This guide provides a systematic approach to remove other platinum group metals from your this compound solution.
Caption: Workflow for the removal of other PGMs.
Experimental Protocol: Separation of Platinum Group Metals
-
Distillation for Osmium Removal:
-
Transfer the this compound solution to a distillation flask.
-
Acidify the solution with nitric acid.
-
Heat the solution to boiling to distill off the volatile osmium tetroxide (OsO₄).
-
Collect the osmium-free ruthenium solution from the distillation flask.
-
-
Solvent Extraction for Rhodium and Iridium Removal:
-
Adjust the nitric acid concentration of the osmium-free solution.
-
Use a suitable organic solvent containing a tertiary amine extractant.
-
Perform a liquid-liquid extraction to selectively transfer the ruthenium nitrosyl nitrate complexes into the organic phase, leaving rhodium and iridium in the aqueous phase.
-
Separate the organic phase containing the purified ruthenium complex.
-
The ruthenium can then be stripped back into an aqueous phase if required.
-
Issue 2: Contamination with Base Metals (Fe, Cr, Mn, etc.)
This guide outlines the procedure for removing common base metal impurities.
Caption: Workflow for removing base metal impurities.
Experimental Protocol: Removal of Base Metals by Precipitation
-
Oxidation: Treat the this compound solution with a suitable oxidizing agent (e.g., sodium bromate) in an alkaline medium. This converts the nitrosylruthenium complex to the soluble ruthenate anion (RuO₄²⁻) while causing most base metals and other platinum group metals to precipitate as insoluble oxides or hydroxides.[1]
-
Filtration: Filter the solution to remove the precipitated impurities.
-
Reduction: Treat the purified ruthenate solution with an alcohol (e.g., ethanol) to reduce the ruthenium to insoluble ruthenium dioxide (RuO₂).
-
Recovery: Collect the ruthenium dioxide precipitate by filtration.
-
Redissolution: Wash the ruthenium dioxide with dilute acid to remove any remaining entrained impurities, then redissolve it in nitric acid to obtain a purified this compound solution.
Quantitative Data on Impurity Removal
The efficiency of purification methods can be quantified by analyzing the impurity levels before and after treatment, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While specific efficiencies depend on the initial impurity concentrations and the exact experimental conditions, the following table provides an overview of expected outcomes for different purification techniques.
| Impurity Class | Purification Method | Expected Removal Efficiency |
| Other PGMs (Os, Rh, Ir) | Distillation followed by Solvent Extraction | > 99% |
| Base Metals (Fe, Cr, Mn) | Precipitation | > 98% |
| Alkali Metals (Na) | Washing of RuO₂ precipitate | > 95% |
| Anions (Cl, S, P) | Ion-Exchange Chromatography | > 97% |
Note: These are generalized efficiency ranges. For critical applications, it is essential to validate the purification process with appropriate analytical methods.
Logical Relationship of Purification Steps
For a comprehensive purification of this compound, a multi-step approach is often necessary. The following diagram illustrates a logical sequence of purification steps to address a range of common impurities.
Caption: Recommended multi-step purification workflow.
References
Troubleshooting low yield in ruthenium nanoparticle synthesis
Technical Support Center: Ruthenium Nanoparticle Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, during the synthesis of ruthenium nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield and quality of ruthenium nanoparticles?
The synthesis of ruthenium nanoparticles is a multifactorial process where yield and particle characteristics (size, shape, stability) are highly sensitive to several parameters. Key factors include the choice and concentration of the ruthenium precursor, the type and concentration of the reducing and capping agents, reaction temperature, reaction time, and the pH of the solution. Inadequate control over any of these variables can lead to incomplete reactions, particle aggregation, or the formation of undesirable byproducts, all contributing to low yield.
Q2: The color of my reaction solution did not change as expected. What does this indicate?
A change in color during synthesis, often from red/brown to dark brown or green, typically signals the nucleation and growth of ruthenium nanoparticles. If the expected color change is absent or different, it could indicate several issues:
-
Ineffective Reduction: The reducing agent may be weak, insufficient, or degraded. The reaction temperature might also be too low to initiate the reduction of the ruthenium precursor.
-
Incorrect Precursor: Ensure the correct ruthenium precursor (e.g., RuCl₃) is being used and has not degraded.
-
pH Issues: The reduction potential of some agents is pH-dependent. An incorrect pH can inhibit the reaction.
Q3: I'm observing a precipitate or large aggregates instead of a colloidal nanoparticle solution. What is the cause?
The formation of bulk precipitates or large aggregates is a common issue indicating a loss of colloidal stability. This can be caused by:
-
Insufficient or Ineffective Capping Agent: The capping agent (or stabilizer) is crucial for preventing nanoparticles from agglomerating. An inadequate concentration or an unsuitable type of capping agent for the solvent system can lead to aggregation.
-
High Precursor Concentration: An overly high concentration of the ruthenium precursor can lead to excessively fast nucleation, favoring uncontrolled growth and aggregation over the formation of stable, discrete nanoparticles.
-
Inappropriate pH: For aqueous synthesis using sodium borohydride, a pH higher than 4.9 can induce precipitation.
-
Reaction Temperature: In some systems, lower reaction temperatures can result in the formation of larger, less stable particles that are more prone to aggregation.
Q4: My final yield after purification is extremely low. How can I improve the recovery of the nanoparticles?
Low recovery of nanoparticles post-synthesis is often related to the purification process. Nanoparticles can be lost during centrifugation, washing, or redispersion steps. Consider the following:
-
Centrifugation Parameters: Very small nanoparticles may require higher centrifugation speeds or longer durations to pellet effectively. Conversely, excessively high speeds can cause irreversible aggregation.
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Washing Solvents: Ensure the solvents used for washing are compatible with the capping agent and do not cause the nanoparticles to precipitate out of solution permanently.
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Magnetic Separation: For easier recovery, consider synthesizing nanoparticles on magnetic nanostructures, which allows for simple magnetic separation from the reaction mixture.
Troubleshooting Guide for Low Yield
This section provides a more detailed approach to diagnosing and resolving issues related to low nanoparticle yield by examining specific experimental parameters.
Issue: Incomplete Reaction or Undesirable Side Products
If you suspect the reaction is not proceeding to completion or is forming byproducts like ruthenium oxides, investigate the following factors.
1. Ruthenium Precursor
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Problem: The choice of precursor can significantly affect reaction kinetics and nanoparticle characteristics. Some precursors, like chlorides or nitrates, can easily hydrolyze under basic conditions, leading to the formation of unwanted metal oxides or precipitates.
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Solution: Consider using a more stable precursor, such as ruthenium nitrosyl nitrate, which can form a stable intermediate complex and prevent unwanted precipitation, especially in basic conditions. Ensure the precursor is stored correctly and is not hydrated or degraded.
2. Reducing Agent
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Problem: The strength and concentration of the reducing agent are critical. A weak reducing agent may not fully reduce the ruthenium precursor, while an excessively strong or concentrated one can lead to uncontrolled, rapid nucleation and subsequent aggregation.
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Solution: The choice of reducing agent depends on the desired particle size and reaction conditions.
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Strong Reducers (e.g., Sodium Borohydride): Enable synthesis at room temperature but require careful control to avoid aggregation.
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Mild Reducers (e.g., Polyols, Ascorbic Acid): Often require elevated temperatures but can offer better control over particle growth. Hydrogen-reduced catalysts have shown higher activity compared to those reduced with NaBH₄.
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3. Stabilizing / Capping Agent
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Problem: The capping agent stabilizes the nanoparticles and prevents them from aggregating. An incorrect ratio of capping agent to metal precursor can lead to either incomplete stabilization (too little) or hindrance of catalytic activity (too much).
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Solution: The optimal concentration of the stabilizing agent is key. Generally, a higher concentration of the stabilizer leads to the formation of smaller nanoparticles. Common stabilizers include PVP (polyvinylpyrrolidone), acetates, and various surfactants. The chain length of polymeric stabilizers can also influence particle size.
4. Reaction Temperature and Time
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Problem: Temperature influences the kinetics of both nucleation and growth. In many polyol synthesis methods, a higher reaction temperature leads to the formation of smaller nanoparticles. Conversely, lower temperatures can result in larger particles. Reaction time must be sufficient for the reaction to complete.
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Solution: Optimize the reaction temperature and time for your specific protocol. Monitor the reaction progress (e.g., via UV-Vis spectroscopy) to determine the optimal duration.
5. pH of the Medium
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Problem: The pH can affect the stability of the precursor and the effectiveness of the reducing agent. For instance, in aqueous reductions with sodium borohydride, a pH above 4.9 can cause precipitation. In other systems, an increasing pH can enhance the reduction capability of the solvent (e.g., propanol), leading to smaller nanoparticles.
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Solution: Carefully control and monitor the pH of the reaction mixture throughout the synthesis process. Use appropriate buffers if necessary.
Data Presentation: Influence of Synthesis Parameters
The following tables summarize quantitative data from various studies on how key parameters affect ruthenium nanoparticle synthesis.
Table 1: Effect of Reaction Temperature on Ruthenium Nanoparticle Size
| Precursor | Reducing Agent / Solvent | Stabilizer | Temperature (°C) | Average Particle Size (nm) | Reference |
|---|---|---|---|---|---|
| RuCl₃ | Propanol | PVP | 30 | 51.5 ± 3.2 | |
| RuCl₃ | Propanol | PVP | 70 | 4.5 ± 0.9 | |
| RuCl₃ | Propanol | PVP | 98 | 2.6 ± 0.5 | |
| RuCl₃ | Polyol | Acetate | 140-180 | Smaller size at higher temp. | |
| Ru(acac)₃ | Ethylene Glycol | PVP | 197 (boiling pt) | 2.1 |
| Ru(acac)₃ | 1,4-Butanediol | PVP | 235 (boiling pt) | 2.8 | |
Table 2: Effect of Ligand-to-Precursor Molar Ratio on Nanoparticle Morphology
| Precursor | Ligand (Stabilizer) | Molar Ratio (Ligand:Precursor) | Resulting Size / Shape | Reference |
|---|---|---|---|---|
| Ruthenium Salt | Hexyl Sulfide | 5:1 | 100-150 nm particles | |
| Ruthenium Salt | Hexyl Sulfide | 10:1 | Smaller nanocubes | |
| Ruthenium Salt | Hexyl Sulfide | 15:1 | Smaller nanocubes |
| Ruthenium Salt | Hexyl Sulfide | 20:1 | 10-30 nm, non-cubic | |
Experimental Protocols
Protocol: Polyol Synthesis of Ruthenium Nanoparticles
This protocol is a generalized method based on the widely used polyol synthesis, which employs a polyol as both the solvent and the reducing agent.
Materials:
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Ruthenium(III) chloride (RuCl₃)
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Ethylene glycol (solvent and reducing agent)
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Poly(N-vinyl-2-pyrrolidone) (PVP, stabilizer)
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Acetone and Ethanol (for washing)
Procedure:
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Preparation of Stock Solutions:
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Prepare a solution of RuCl₃ in ethylene glycol (e.g., 5 mM).
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Prepare a separate solution of PVP in ethylene glycol (e.g., 50 mM).
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Reaction Setup:
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In a three-neck flask equipped with a condenser and thermometer, add the PVP solution.
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Heat the PVP solution to the desired reaction temperature (e.g., 160 °C) under constant stirring.
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Initiation of Reaction:
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Once the temperature is stable, rapidly inject the RuCl₃ solution into the hot PVP solution under vigorous stirring.
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Observe the solution for a color change, typically to a dark brown or black, indicating nanoparticle formation.
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Reaction and Aging:
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Maintain the reaction at the set temperature for a specified duration (e.g., 1-2 hours) to allow for particle growth and stabilization.
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Isolation and Purification:
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Cool the reaction mixture to room temperature.
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Add an excess of acetone to precipitate the nanoparticles.
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Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
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Discard the supernatant and wash the nanoparticle pellet multiple times with ethanol to remove residual ethylene glycol and PVP.
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After the final wash, dry the purified ruthenium nanoparticles under vacuum.
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Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ruthenium nanoparticles via the polyol method.
Troubleshooting Logic Diagram
Caption: A cause-and-effect diagram for troubleshooting low yield in ruthenium nanoparticle synthesis.
Technical Support Center: Optimizing Ruthenium Trinitrate Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Ruthenium trinitrate catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound catalysts.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The this compound may not have been properly activated to the catalytically active species. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or from glassware can poison the catalyst. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Co-oxidant: For oxidative reactions, the co-oxidant may be depleted or not regenerating the active ruthenium species effectively. | 1. Activation: Ensure proper pre-treatment if required by the specific protocol. This may involve heating under an inert atmosphere or the addition of a co-catalyst. 2. Purity: Use high-purity, dry solvents and substrates. Clean glassware thoroughly, potentially with an acid wash followed by rinsing with deionized water and drying. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. 4. Co-oxidant: Ensure the co-oxidant is present in the correct stoichiometric amount. Consider slow addition of the co-oxidant to maintain its concentration. |
| Low Selectivity (Over-oxidation or side products) | 1. High Reaction Temperature: Elevated temperatures can lead to over-oxidation or decomposition of the desired product. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of byproducts. 3. Incorrect Solvent: The solvent polarity can influence the reaction selectivity. 4. High Catalyst Loading: An excess of catalyst may accelerate side reactions. | 1. Temperature Control: Reduce the reaction temperature. 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC, or NMR, and quench the reaction once the desired product is maximized. 3. Solvent Screening: Test a range of solvents with varying polarities. 4. Catalyst Loading: Decrease the catalyst loading in a stepwise manner. |
| Catalyst Decomposition (Color change to black/brown precipitate) | 1. High Temperature: Ruthenium catalysts can be thermally unstable. 2. Incompatible Additives: Certain additives or functional groups on the substrate can lead to catalyst decomposition. 3. Atmosphere: Presence of oxygen can be detrimental for certain catalytic cycles, while required for others. | 1. Lower Temperature: Operate at the lowest effective temperature. 2. Additive Compatibility: Review the literature for compatible additives. If using a new substrate, consider potential interactions with the catalyst. 3. Inert Atmosphere: If the reaction does not require oxygen, perform the experiment under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Reproducibility | 1. Variable Catalyst Quality: The purity and hydration state of this compound can vary between batches. 2. Inconsistent Solvent Purity/Dryness: Trace amounts of water or other impurities can significantly affect the reaction. 3. Variations in Reaction Setup: Minor changes in stirring speed, heating, or inert atmosphere technique can impact results. | 1. Catalyst Characterization: If possible, characterize the catalyst batch before use. Store the catalyst in a desiccator. 2. Consistent Solvent Quality: Use freshly distilled or commercially available anhydrous solvents. 3. Standardized Procedure: Maintain a consistent and well-documented experimental setup and procedure. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What is the typical active species in reactions catalyzed by this compound?
A2: In many oxidation reactions, this compound serves as a precursor to a higher-valent ruthenium oxide species (e.g., Ru(VI) or Ru(VII)), which is the active oxidant. The in-situ formation of this species is often facilitated by a co-oxidant.
Q3: Can I regenerate a deactivated this compound catalyst?
A3: In some cases, particularly with supported ruthenium catalysts, regeneration is possible. This might involve washing with a basic solution to remove adsorbed species, followed by calcination or reduction.[1] However, for homogeneous reactions, recovery and regeneration can be challenging and may not be cost-effective.
Q4: What are common co-oxidants used with this compound for oxidation reactions?
A4: Common co-oxidants include periodates (e.g., NaIO₄), N-methylmorpholine N-oxide (NMO), and peroxy compounds. The choice of co-oxidant can influence the reaction rate and selectivity.
Data Presentation: Optimizing Benzyl Alcohol Oxidation
The following table illustrates the effect of various reaction parameters on the aerobic oxidation of benzyl alcohol to benzaldehyde using a supported Ruthenium catalyst. While this example uses a different ruthenium precursor, the optimization principles are relevant for this compound-based systems.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | 80 | 4 | 75 | >99 |
| 2 | 1.0 | 100 | 2 | 92 | >99 |
| 3 | 1.0 | 120 | 1 | >99 | 98 |
| 4 | 0.5 | 100 | 4 | 88 | >99 |
| 5 | 2.0 | 100 | 1 | >99 | 99 |
Data is illustrative and based on trends observed in ruthenium-catalyzed alcohol oxidations.
Experimental Protocols
Representative Protocol for the Oxidation of a Primary Alcohol to an Aldehyde:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the primary alcohol (1.0 mmol) and a suitable solvent (e.g., toluene, 10 mL).
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Catalyst Addition: Under a nitrogen or argon atmosphere, add this compound (0.01 mmol, 1 mol%).
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Co-oxidant Addition: Add the co-oxidant (e.g., N-methylmorpholine N-oxide, 1.5 mmol).
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Proposed catalytic cycle for alcohol oxidation.
References
Preventing degradation of Ruthenium trinitrate solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium trinitrate (also known as Ruthenium(III) nitrosyl nitrate) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a fresh this compound solution?
A fresh, stable solution of this compound in dilute nitric acid typically appears as a dark-red or red-brown liquid.[1] Any significant deviation from this color may indicate degradation.
Q2: What is the chemical formula and composition of the this compound solution?
The chemical formula is generally represented as Ru(NO)(NO₃)₃. It is often supplied as a solution in dilute nitric acid, with the general formula Ru(NO)(NO₃)x(OH)y, where x+y=3. The concentration of ruthenium metal is typically specified (e.g., 1.5% w/v).
Q3: What are the primary factors that can cause the degradation of this compound solutions?
The primary factors leading to the degradation of this compound solutions are:
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Hydrolysis: Reaction with water can lead to the formation of ruthenium hydroxides or oxides, which may precipitate out of solution. This process is influenced by the concentration of nitric acid.
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Changes in pH: An increase in pH (less acidic conditions) can promote hydrolysis and the formation of less stable ruthenium species.
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Exposure to Light (Photodegradation): Like many ruthenium complexes, prolonged exposure to light, especially UV light, can induce photochemical reactions, leading to changes in the complex's structure and properties.
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Elevated Temperatures (Thermal Degradation): High temperatures can accelerate degradation reactions, including the decomposition of the nitrate and nitrosyl ligands, potentially leading to the formation of ruthenium oxides.
Q4: How should I properly store my this compound solution?
To ensure the longevity and stability of your this compound solution, adhere to the following storage guidelines:
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Keep in a cool, dark place: Store the solution at a controlled, cool room temperature, away from direct sunlight and other strong light sources.
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Tightly sealed container: Keep the original container tightly sealed to prevent evaporation of the nitric acid and absorption of atmospheric moisture.
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Maintain acidic conditions: The solution is typically supplied in dilute nitric acid to maintain stability. Avoid any cross-contamination that could alter the pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Color change from dark-red to a lighter shade or orange. | Hydrolysis or change in ligand coordination. This can be an early indicator of degradation. | 1. Verify the pH of the solution. It should be acidic.2. Perform a UV-Vis spectroscopic analysis to check for changes in the absorption spectrum.3. If degradation is suspected, it is advisable to use a fresh, unopened solution for critical experiments. |
| Formation of a precipitate or turbidity in the solution. | Advanced degradation. This is likely due to the formation of insoluble ruthenium hydroxides or oxides resulting from significant hydrolysis. | 1. Do not use the solution for experiments requiring precise concentrations of the active ruthenium complex.2. The precipitate can be difficult to redissolve and may indicate that the solution is no longer viable.3. Consider filtering a small aliquot for qualitative purposes if necessary, but be aware that the concentration of the supernatant will be lower than specified. |
| Inconsistent experimental results over time using the same bottle of solution. | Gradual degradation of the solution. The concentration of the active ruthenium complex may be decreasing with each use. | 1. Implement a stability testing protocol (see Experimental Protocols section) to monitor the solution's integrity over time.2. Aliquot the solution upon first opening to minimize repeated exposure of the entire stock to the atmosphere.3. Always note the date of first opening on the bottle. |
Quantitative Data on Degradation
The primary degradation pathway for this compound in aqueous nitric acid is hydrolysis. The rate of this hydrolysis is influenced by factors such as temperature and the concentration of nitric acid.
Table 1: Hydrolysis Rate of Trinitratonitrosylruthenium Complex
| Temperature | Rate Constant (k) | Half-life (t½) | Conditions |
| 25°C | 0.046 min⁻¹ | ~15 minutes | In nitric acid solution |
This data indicates that the hydrolysis of the complex follows a first-order rate process. The half-life is calculated using the formula t½ = 0.693 / k.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution using UV-Vis Spectroscopy
Objective: To monitor the stability of a this compound solution over time by observing changes in its UV-Visible absorption spectrum.
Materials:
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
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Dilute nitric acid (same concentration as the solvent in the this compound solution)
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This compound solution to be tested
Procedure:
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Preparation of Blank Solution: Use the same dilute nitric acid that the this compound is dissolved in as the blank.
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Preparation of Sample for Analysis:
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Accurately dilute a small, known volume of the stock this compound solution with the dilute nitric acid to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU. The exact dilution factor will depend on the initial concentration of your stock solution.
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A starting point for the spectral scan is the visible range, for example, from 300 nm to 800 nm, to identify the wavelength of maximum absorbance (λmax). Ruthenium nitrosyl complexes often exhibit characteristic absorbance peaks. For instance, some ruthenium nitrosyl complexes show absorbance around 322 nm.
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Initial Measurement (Time = 0):
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Set the spectrophotometer to zero absorbance using the blank solution.
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Record the UV-Vis spectrum of the freshly prepared diluted sample.
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Note the absorbance value at the λmax. This will serve as your baseline reading.
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Incubation and Subsequent Measurements:
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Store the stock solution under the desired test conditions (e.g., room temperature with light exposure, elevated temperature in the dark, etc.).
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At predetermined time intervals (e.g., every 24 hours, every week), prepare a fresh dilution from the stock solution in the same manner as the initial measurement.
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Record the UV-Vis spectrum and the absorbance at the λmax.
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Data Analysis:
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Plot the absorbance at λmax as a function of time.
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A significant decrease in absorbance at the λmax or a noticeable change in the overall spectral shape (e.g., appearance of new peaks, a blue or red shift of the λmax) is indicative of degradation.
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The percentage of remaining this compound can be estimated by the following formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
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Visualizations
Caption: Troubleshooting workflow for degraded this compound solutions.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
References
Side reactions associated with Ruthenium trinitrate precursors
This guide provides troubleshooting advice and frequently asked questions regarding the use of ruthenium trinitrate and its derivatives, such as ruthenium(III) nitrosyl nitrate. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound precursors?
A1: this compound and its nitrosyl derivatives are strong oxidizing agents. They can cause severe skin burns and eye damage. Inhalation of aerosols or dusts may lead to respiratory tract irritation. These compounds are also toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Q2: Why is my this compound solution turning cloudy or forming a precipitate at room temperature?
A2: Ruthenium(III) ions are prone to hydrolysis in aqueous solutions, especially at near-neutral or basic pH. This hydrolysis leads to the formation of insoluble ruthenium hydroxides or oxides, which appear as a dark precipitate (often black or brown). To maintain a clear solution, it is crucial to keep the solution acidic. Ruthenium nitrosyl nitrate solutions are typically supplied in dilute nitric acid to ensure stability.[1]
Q3: What is the significance of the "nitrosyl" ligand in ruthenium(III) nitrosyl nitrate?
A3: The nitrosyl (NO) ligand forms a very stable bond with the ruthenium center. This stability can be advantageous in certain applications, such as the synthesis of ruthenium nanoparticles, where it helps to form stable ruthenium nitrite complexes and prevent the unwanted precipitation of metal oxides.[1] The presence of the nitrosyl ligand also influences the electronic properties and reactivity of the ruthenium complex.
Q4: Can I use this compound precursors for high-temperature applications like calcination?
A4: Yes, but with extreme caution. At elevated temperatures, ruthenium nitrate precursors can decompose to form volatile ruthenium species, most notably ruthenium tetroxide (RuO₄). RuO₄ is highly toxic and can deposit on cooler surfaces of your equipment.[2][3] It is essential to have a robust experimental setup that includes an off-gas trapping system to handle these volatile species.
Troubleshooting Guides
Issue 1: Unwanted Precipitation During Reaction
Q: I'm observing a black/brown precipitate forming in my aqueous reaction mixture containing a this compound precursor. How can I prevent this?
A: The formation of a dark precipitate is likely due to the hydrolysis of the ruthenium precursor to form insoluble ruthenium(IV) oxide or related hydrated species.[4] This is typically triggered by an increase in pH.
Troubleshooting Steps:
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Monitor and Control pH: The primary cause of precipitation is a pH that is too high (not sufficiently acidic). Ruthenium(III) is stable in acidic conditions but will hydrolyze and precipitate as the pH rises above approximately 2.
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Recommendation: Maintain the reaction mixture at a low pH, ideally below 2, by using an acidic solvent or by the controlled addition of dilute nitric acid. Avoid using basic reagents directly without localized pH control.
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Complexation: In some cases, forming a more stable ruthenium complex can prevent hydrolysis.
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Recommendation: The presence of nitrite ions can lead to the formation of stable ruthenium nitrite complexes that are less prone to hydrolysis, even under slightly less acidic conditions.[5]
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Temperature: While pH is the primary factor, elevated temperatures can accelerate hydrolysis and precipitation.
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Recommendation: If permissible for your reaction, conduct it at a lower temperature.
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Caption: Troubleshooting workflow for unwanted precipitation.
Issue 2: Formation of Volatile Species in High-Temperature Processes
Q: I am planning a calcination/annealing step with a sample containing a ruthenium nitrate precursor. How do I manage the potential formation of volatile and hazardous ruthenium species?
A: Heating ruthenium nitrate precursors, especially in an oxidizing atmosphere, can lead to the formation of volatile ruthenium tetroxide (RuO₄). The amount of volatilization is highly dependent on the temperature.
Management Strategy:
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Temperature Control: Ruthenium volatility increases significantly at lower calcination temperatures (350-400°C) and decreases at higher temperatures (above 550°C).[3]
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Atmosphere Control: The presence of oxidizing agents increases volatility. Conversely, the presence of reducing agents can suppress it.[2]
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Off-Gas Scrubbing: It is critical to vent the exhaust from your furnace through a scrubber to trap any volatile ruthenium species. A common method is to use a caustic scrubber (e.g., a solution of sodium hydroxide).
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References
Strategies for regenerating deactivated ruthenium catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in regenerating deactivated ruthenium catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration of ruthenium catalysts.
Problem 1: Low or no recovery of catalytic activity after regeneration.
| Potential Cause | Suggested Solution |
| Incomplete removal of poisons: Surface-adsorbed species like sulfur, nitrogen compounds, or heavy metals may not be fully removed by the regeneration protocol. | - For sulfur/nitrogen poisoning: Implement a higher temperature oxidation step (calcination) followed by reduction. Ensure the oxidation temperature is sufficient to convert poisons to volatile oxides.[1] - For metal poisoning: Consider an acid wash (e.g., dilute nitric acid) to leach out metallic poisons, followed by thorough rinsing, drying, and re-reduction of the catalyst. Caution: Acid treatment can also affect the support and the ruthenium particles. |
| Sintering of ruthenium particles: The regeneration temperature was too high, causing the ruthenium nanoparticles to agglomerate, which reduces the active surface area.[2] | - Optimize the regeneration temperature. Start with lower temperatures and gradually increase while monitoring catalyst activity and particle size (e.g., via chemisorption or TEM). - For some sintered catalysts, a high-temperature treatment in an oxidative environment can sometimes lead to redispersion of the metal particles.[2] |
| Support collapse or degradation: The regeneration conditions (e.g., high temperature, steam) may have damaged the catalyst support structure, leading to a loss of surface area and accessibility to active sites.[3] | - Characterize the support material before and after regeneration (e.g., using BET surface area analysis) to check for structural changes. - If support collapse is suspected, a milder regeneration protocol (lower temperature, different atmosphere) may be necessary. In severe cases, the catalyst may not be recoverable. |
| Incomplete reduction of oxidized ruthenium: The reduction step after an oxidative treatment may not have been sufficient to fully reduce the ruthenium oxide back to its active metallic state. | - Increase the reduction time or temperature. - Ensure a high-purity hydrogen stream is used for reduction. |
| Fouling by carbonaceous deposits (coke): The regeneration process did not effectively burn off the coke that is blocking the active sites.[1][4] | - Increase the duration or temperature of the oxidative regeneration step (calcination in air). - A controlled, low-temperature combustion in air is often effective for removing coke.[5] |
Problem 2: Selectivity of the catalyst has changed after regeneration.
| Potential Cause | Suggested Solution |
| Changes in ruthenium particle size or morphology: Sintering during regeneration can lead to larger particles, which may favor different reaction pathways. | - Re-characterize the catalyst to determine the new particle size distribution. - Adjust reaction conditions (temperature, pressure, solvent) to optimize for the desired product with the regenerated catalyst. |
| Residual species from regeneration: Incomplete removal of regeneration agents (e.g., acids, bases) can alter the surface chemistry of the catalyst. | - Ensure thorough washing and drying of the catalyst after any chemical treatment. - Perform a final reduction step to ensure a clean, metallic surface. |
| Modification of the support: The regeneration process may have altered the acidity or other surface properties of the support material, which can influence the overall catalytic performance. | - Characterize the support material's properties (e.g., acidity via TPD of ammonia) after regeneration. - If the support has been irreversibly altered, the original selectivity may not be recoverable. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my ruthenium catalyst has deactivated?
A1: Ruthenium catalyst deactivation typically occurs through one or more of the following mechanisms:
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Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen, phosphorus, chlorine compounds) onto the active ruthenium sites, blocking them from reactants.[1][3]
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Fouling: Physical blockage of active sites and pores by deposited materials, most commonly carbonaceous deposits (coke) from the decomposition of organic molecules.[6][7]
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Thermal Degradation (Sintering): At high reaction or regeneration temperatures, small ruthenium crystallites can migrate and agglomerate into larger ones, reducing the active metal surface area.[2][3]
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Oxidation: The formation of ruthenium oxides (e.g., RuO₂) on the catalyst surface, which are typically less active for hydrogenation reactions.[8]
Q2: How do I choose the right regeneration strategy for my deactivated ruthenium catalyst?
A2: The choice of regeneration strategy depends on the primary deactivation mechanism. A logical approach is outlined in the workflow diagram below. First, try to identify the cause of deactivation (e.g., through analysis of the feedstock or characterization of the spent catalyst).
Q3: Can a deactivated ruthenium catalyst's activity be fully restored?
A3: In many cases, a significant portion of the catalytic activity can be recovered. For deactivation caused by fouling or the formation of certain surface species, full or near-full recovery is often possible with the correct regeneration protocol.[9] However, deactivation due to severe sintering or irreversible poisoning may not be fully reversible, and some loss of activity may be permanent.[2]
Q4: What are some common regeneration techniques for ruthenium catalysts?
A4: Common techniques include:
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Oxidation/Calcination: Heating the catalyst in an oxygen-containing atmosphere (e.g., air) to burn off carbonaceous deposits (coke) and some poisons. This is often followed by a reduction step.
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Reduction: Treating the catalyst in a hydrogen stream at elevated temperatures to reduce oxidized ruthenium species back to the active metallic state.
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Solvent Washing: Using solvents to dissolve and remove adsorbed products, byproducts, or certain types of poisons.
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Chemical Treatment: Using dilute acids or bases to remove specific poisons, followed by thorough washing and re-reduction.
Quantitative Data on Regeneration Success
The following table summarizes the effectiveness of different regeneration strategies for various ruthenium catalyst systems.
| Catalyst System | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Ru/SiO₂ | Formation of Ru(OH)x species | Not specified | Up to 85% | [8] |
| Ru/C | Carbon deposition | Air oxidation at 200°C followed by H₂ reduction at 180°C | Full recovery | [9] |
| Pt-Ru/C | Ruthenium poisoning | Electrochemical potential cycling (1.4 V to 1.6 V) | Significant recovery | [10] |
| Supported Ru | General deactivation | Heating (150-350°C) under vacuum, followed by H₂ reduction (100-600°C) | Effective for reuse | [11] |
Detailed Experimental Protocols
Protocol 1: Regeneration of a Carbon-Supported Ruthenium Catalyst Deactivated by Carbon Deposition
This protocol is based on the successful regeneration of a Ru/C catalyst used in aqueous phase hydrogenation.[9]
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Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor into a suitable vessel.
-
Oxidative Treatment:
-
Place the catalyst in a tube furnace.
-
Heat the catalyst to 200°C under a flow of air.
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Hold at this temperature for a specified time (e.g., 2-4 hours) to ensure complete combustion of carbon deposits.
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-
Reduction Step:
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Switch to a flow of hydrogen (or a hydrogen/inert gas mixture).
-
Heat the catalyst to 180°C and hold for 2-4 hours to reduce the ruthenium oxide back to metallic ruthenium.
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under the hydrogen flow.
-
Carefully passivate the catalyst surface if it is to be handled in air to prevent rapid re-oxidation. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream.
-
Protocol 2: General Regeneration of a Supported Ruthenium Hydrogenation Catalyst
This protocol is a general method for regenerating supported ruthenium catalysts.[11]
-
Vacuum Heating:
-
Place the used catalyst in a system capable of heating under vacuum.
-
Heat the catalyst to a temperature between 150°C and 350°C.
-
Maintain a reduced pressure (e.g., 0.1 to 10 mm of mercury).
-
This step helps to remove volatile adsorbed species.
-
-
Hydrogen Reduction:
-
After the vacuum heating step, introduce hydrogen gas.
-
Heat the catalyst to a temperature in the range of 100°C to 600°C in the presence of hydrogen.
-
The specific temperature will depend on the catalyst support and the nature of the deactivation.
-
This step reduces any oxidized ruthenium species to their active metallic form.
-
Visualizations
Caption: Common deactivation mechanisms for ruthenium catalysts.
Caption: Decision workflow for selecting a regeneration strategy.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
Identifying and characterizing byproducts in Ruthenium trinitrate reactions
Technical Support Center: Ruthenium Trinitrate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ruthenium(III) nitrosyl nitrate, often referred to as this compound. Here you will find troubleshooting guides and frequently asked questions to help you identify and characterize byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the actual chemical species in a "this compound" solution?
A1: Commercially available "this compound" solutions typically consist of Ruthenium(III) nitrosyl nitrate, with the chemical formula Ru(NO)(NO3)3. This compound is a coordination complex where a nitrosyl (NO) group is strongly bonded to the ruthenium center. This distinction is crucial as the nitrosyl ligand significantly influences the reactivity of the ruthenium complex.
Q2: What are the most common byproducts in reactions involving Ru(NO)(NO3)3?
A2: The formation of byproducts is highly dependent on the reaction conditions, especially pH. Common byproducts include:
-
Ruthenium oxides (e.g., RuO2) : These often form as precipitates, particularly under basic conditions and at elevated temperatures.
-
Ruthenium hydroxides (e.g., Ru(OH)3) : Hydrolysis of the ruthenium precursor, especially in neutral to basic solutions, can lead to the formation of these insoluble species.
-
Ruthenium nitrite complexes : In the presence of a base like NaOH, the nitrosyl (NO) group can be hydrolyzed to a nitrite (NO2-) group, forming stable ruthenium nitrite complexes.[1][2] Depending on the desired product, these can be considered byproducts or key intermediates.
Q3: How does pH affect the stability of Ru(NO)(NO3)3 solutions and the formation of byproducts?
A3: The pH of the reaction medium is a critical parameter. Ru(III) is thermodynamically stable at very acidic pH values (below 1.8). As the pH increases, hydrolysis is more likely to occur, leading to the formation of ruthenium hydroxides and oxides.[3] In basic solutions, the formation of stable ruthenium nitrite complexes from the nitrosyl precursor is a key transformation to consider.[1][2] Manipulating the pH is a common strategy to control the synthesis of ruthenium nanoparticles and avoid unwanted precipitation.[1][2]
Q4: What analytical techniques are recommended for identifying and quantifying ruthenium-containing byproducts?
A4: A multi-technique approach is often necessary:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : These are the standard methods for accurately determining the total ruthenium concentration in solutions and solid samples.[4][5] They are also used to quantify trace elemental impurities.[6]
-
UV-Visible Spectroscopy : This technique is useful for monitoring changes in the coordination sphere of the ruthenium complex in solution. The appearance of new absorption bands can indicate the formation of different species, such as ruthenium nitrite complexes.[1]
-
X-ray Diffraction (XRD) : For solid, crystalline byproducts, XRD is essential for identifying the specific phases present, such as different polymorphs of RuO2.
-
Dynamic Light Scattering (DLS) : If nanoparticle formation is a possibility, DLS can be used to measure the size of particles in suspension.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unwanted Precipitation (Cloudy Solution or Solid Formation) | 1. Localized high pH: Uneven mixing of a basic solution can cause localized precipitation of ruthenium hydroxides or oxides. 2. Hydrolysis: The reaction pH may be too high, promoting the hydrolysis of the ruthenium precursor. 3. Temperature: Elevated temperatures can accelerate the formation of insoluble oxides. | 1. Improve mixing: Ensure rapid and efficient mixing when adding reagents, especially bases. For nanoparticle synthesis, fast mixing (<50 ms) is crucial.[2] 2. pH control: Maintain a sufficiently acidic pH to prevent hydrolysis if soluble species are desired. Carefully control the rate of addition of any basic solutions. 3. Temperature control: Conduct the reaction at a lower temperature if unwanted oxide formation is observed. |
| Inconsistent Reaction Outcomes (e.g., variable nanoparticle size) | 1. Inconsistent pH: Small variations in pH can significantly affect the speciation of the ruthenium precursor and the kinetics of the reaction. 2. Variable mixing rates: The rate of nucleation and growth of nanoparticles is highly dependent on the mixing of reactants. 3. Precursor stability: The Ru(NO)(NO3)3 precursor itself can undergo changes depending on storage conditions and age. | 1. Precise pH monitoring and control: Use a calibrated pH meter and buffered solutions where appropriate. 2. Standardize mixing protocols: Use consistent stirring rates, vessel geometries, and addition rates. For highly sensitive reactions, consider using flow reactors for better control over mixing.[1][2] 3. Characterize precursor: Use a fresh precursor solution and consider characterizing it by UV-Vis spectroscopy before use. |
| Low Yield of Desired Product | 1. Formation of stable byproducts: The reaction may be favoring the formation of a stable ruthenium nitrite complex that is unreactive under the current conditions.[2] 2. Incomplete reaction: The reducing agent may be insufficient or the reaction time too short. | 1. Adjust pH: Carefully adjusting the pH can influence the stability of the nitrite complex and favor the desired reaction pathway. 2. Optimize stoichiometry and reaction time: Perform a systematic study to determine the optimal ratio of reactants and reaction duration. |
Quantitative Data Summary
The following table summarizes the effect of pH on the synthesis of ruthenium nanoparticles from Ru(NO)(NO3)3, illustrating how byproduct formation can be controlled.
| Initial pH of Ru(NO)(NO3)3 solution | Observation upon addition of NaBH4 | Interpretation |
| 3.3 and 5.4 | Immediate color change to brown-grey | Faster reduction of the Ru precursor under acidic conditions. |
| 6.3 - 9.7 | ~20-minute delay in color change, formation of larger particles (<150 nm) | Formation of intermediate species at near-neutral to moderately basic pH. |
| > 10 | Inhibition of reduction | Formation of a stable ruthenium nitrite complex that is resistant to reduction by NaBH4.[2] |
Data synthesized from information presented in Reaction Chemistry & Engineering.[2]
Experimental Protocols
Protocol 1: Identification of Soluble Byproducts by UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the Ru(NO)(NO3)3 precursor in deionized water or a suitable buffer at a known concentration.
-
Baseline Spectrum: Record the UV-Vis spectrum of the initial precursor solution from 200 to 800 nm.
-
Reaction Monitoring: Initiate the reaction (e.g., by adding a reagent or changing the pH). Withdraw aliquots of the reaction mixture at regular time intervals.
-
Spectral Acquisition: Record the UV-Vis spectrum of each aliquot.
-
Data Analysis: Compare the spectra over time. The appearance of new peaks or shoulders (e.g., around 380-400 nm) can indicate the formation of new ruthenium species, such as nitrite complexes.[1]
Protocol 2: Quantification of Total Ruthenium by ICP-OES
-
Sample Digestion: Accurately weigh a sample of the reaction mixture or isolated byproduct. Digest the sample using a suitable method, such as microwave-assisted acid digestion or a fusion method, to ensure all ruthenium is in a soluble form.[5]
-
Standard Preparation: Prepare a series of calibration standards of known ruthenium concentrations from a certified reference material.
-
Instrument Calibration: Calibrate the ICP-OES instrument using the prepared standards.
-
Sample Analysis: Analyze the digested sample solutions with the calibrated ICP-OES.
-
Concentration Calculation: Determine the ruthenium concentration in the original sample based on the instrument readings and the dilution factors.
Visualizations
Caption: Logical relationship of byproduct formation from Ru(NO)(NO3)3 under different pH conditions.
Caption: Experimental workflow for the identification and characterization of byproducts.
References
- 1. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00585B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of digestion methods for the determination of ruthenium in catalyst materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]
Catalyst poisoning issues with Ruthenium trinitrate-derived catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered with catalysts derived from ruthenium trinitrate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you diagnose and address common issues related to the deactivation of your this compound-derived catalysts.
Q1: My catalyst activity has significantly decreased. How do I determine if it's due to poisoning?
A1: A sudden or gradual loss of catalytic activity is a common indicator of poisoning. To diagnose the issue, consider the following steps:
-
Review Feedstock Purity: Analyze your reactant streams for common poisons. Impurities in the feedstock are a primary source of catalyst deactivation.
-
Inspect Catalyst Bed: Look for any visual changes in the catalyst bed, such as discoloration or the formation of deposits.
-
Perform Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the new catalyst performs as expected, it strongly suggests the previous catalyst was deactivated.
-
Characterize the Spent Catalyst: Utilize surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to identify adsorbed species on the catalyst surface.
Q2: I suspect my catalyst has been poisoned by sulfur compounds. What are the typical sources and what can I do?
A2: Sulfur compounds are notorious for poisoning noble metal catalysts like ruthenium.
-
Sources: Sulfur can be present in various forms, such as hydrogen sulfide (H₂S), thiols, or sulfoxides, often as impurities in the reactants or solvents.
-
Mechanism: Sulfur strongly chemisorbs onto the active ruthenium sites, blocking them from reactant molecules and thereby deactivating the catalyst.
-
Troubleshooting:
-
Feedstock Purification: Implement a purification step for your reactants and solvents to remove sulfur-containing impurities. This can involve using adsorbent beds.
-
Catalyst Regeneration: For catalysts poisoned by sulfur, regeneration may be possible through oxidative treatments. However, the effectiveness depends on the severity of the poisoning.
-
Q3: My reaction produces carbon monoxide (CO), or it's a reactant. Could this be poisoning my catalyst?
A3: Yes, carbon monoxide can act as a poison for ruthenium catalysts.
-
Mechanism: CO can strongly adsorb onto the ruthenium surface, competing with reactants for active sites.[1][2] In some cases, it can also lead to the formation of inactive ruthenium carbonyl species. The binding of CO to the catalyst surface can be a significant deactivation pathway.[1]
-
Troubleshooting:
-
Optimize Reaction Conditions: Adjusting reaction parameters such as temperature and pressure can sometimes minimize the inhibitory effect of CO.
-
Use of Promoters: In some catalytic systems, the addition of promoters can enhance the catalyst's resistance to CO poisoning.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for this compound-derived catalysts?
A1: While the precursor itself doesn't solely determine poison susceptibility, ruthenium catalysts are generally vulnerable to a range of substances. Common poisons include:
-
Sulfur compounds: Such as hydrogen sulfide, thiophenes, and mercaptans.
-
Carbon monoxide (CO): Can lead to competitive adsorption and the formation of inactive species.[1][2]
-
Halogenated compounds: Can react with the catalyst surface and alter its properties.
-
Heavy metals: Can deposit on the active sites and block them.
-
Nitrogen-containing heterocycles: Compounds like pyridine can adsorb strongly to the catalyst surface.
Q2: Is catalyst poisoning by these substances reversible or irreversible?
A2: The reversibility of catalyst poisoning depends on the nature of the poison and the strength of its interaction with the catalyst surface.
-
Reversible Poisoning: In some cases, the poison is weakly adsorbed and can be removed by stopping the flow of the poison or by a mild thermal treatment.
-
Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur compounds, leads to irreversible poisoning where the catalyst's activity cannot be fully restored.[3]
Q3: Can the support material influence the catalyst's susceptibility to poisoning?
A3: Yes, the choice of support material can play a significant role in a catalyst's resistance to poisoning. A support with a high surface area and tailored surface chemistry can help to disperse the ruthenium particles effectively and can sometimes interact with poisons, preventing them from reaching the active metal sites.
Q4: Are there any preventative measures I can take to avoid catalyst poisoning?
A4: Proactive measures are crucial for extending the life of your catalyst.
-
High-Purity Reactants: Always use reactants and solvents of the highest possible purity to minimize the introduction of potential poisons.
-
Guard Beds: Installing a guard bed containing an adsorbent material upstream of your reactor can capture poisons before they reach the catalyst.
-
Process Optimization: Carefully control reaction conditions (temperature, pressure, and reactant concentrations) to minimize side reactions that could produce catalyst poisons.
Quantitative Data Summary
The following table provides illustrative data on the impact of common poisons on ruthenium catalyst activity. The actual deactivation rates will vary depending on the specific catalyst formulation, reaction conditions, and poison concentration.
| Poison | Typical Concentration in Feed | Effect on Catalyst Activity | Nature of Poisoning |
| Sulfur (as H₂S) | > 1 ppm | Severe deactivation | Irreversible |
| Carbon Monoxide | > 100 ppm | Moderate to severe deactivation | Often Reversible |
| Halogens (e.g., Cl) | > 5 ppm | Can cause restructuring and deactivation | Irreversible |
| Heavy Metals (e.g., Pb) | > 0.1 ppm | Severe deactivation by site blocking | Irreversible |
Experimental Protocols
Protocol: Testing for Catalyst Poison Resistance
This protocol outlines a general procedure to assess the resistance of a this compound-derived catalyst to a specific poison.
Objective: To quantify the effect of a known poison on the catalytic activity.
Materials:
-
This compound-derived catalyst
-
Inert support material (if required)
-
High-purity reactants and solvents
-
A certified gas mixture containing a known concentration of the poison (e.g., H₂S in N₂)
-
Laboratory-scale fixed-bed reactor system
-
Analytical equipment for product analysis (e.g., Gas Chromatograph)
Procedure:
-
Catalyst Loading: Load a known mass of the catalyst into the reactor.
-
Catalyst Activation: Pretreat the catalyst according to the established activation procedure (e.g., reduction in a hydrogen flow at a specific temperature).
-
Baseline Activity Measurement:
-
Introduce the pure reactant feed to the reactor at the desired reaction conditions (temperature, pressure, flow rate).
-
Monitor the reaction products and calculate the initial catalyst activity or conversion.
-
Maintain these conditions until a stable baseline activity is established.
-
-
Introduction of Poison:
-
Introduce the poison into the reactant feed at a specific concentration using a mass flow controller.
-
Continuously monitor the product stream and record the catalyst activity as a function of time.
-
-
Data Analysis:
-
Plot the catalyst activity or conversion versus time on stream after the introduction of the poison.
-
Determine the deactivation rate from the slope of the curve.
-
-
Regeneration (Optional):
-
After the poisoning experiment, stop the flow of the poison and the reactants.
-
Attempt to regenerate the catalyst using a suitable procedure (e.g., thermal treatment in air or an inert gas).
-
After the regeneration step, re-run the reaction with a pure feed to assess the recovery of catalytic activity.
-
Visualizations
Caption: Mechanism of catalyst poisoning on an active site.
Caption: A workflow for troubleshooting catalyst deactivation.
Caption: Decision tree for catalyst regeneration options.
References
Validation & Comparative
A Comparative Analysis of Ruthenium-Based Catalysts: Ruthenium Trinitrate vs. Ruthenium Chloride
For researchers, scientists, and drug development professionals, the choice of catalyst is pivotal in optimizing chemical transformations. This guide provides a comparative overview of the catalytic activities of ruthenium trinitrate and ruthenium chloride, two common precursors for ruthenium-based catalysts. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes available data to highlight their respective strengths and applications.
Ruthenium catalysts are renowned for their versatility in a wide array of organic reactions, including hydrogenations, oxidations, and carbon-carbon bond formations.[1][2] The performance of these catalysts is significantly influenced by the choice of the initial ruthenium precursor, with ruthenium (III) chloride and ruthenium (III) nitrosyl nitrate (often referred to as this compound) being two prominent options.
Ruthenium (III) Chloride: A Versatile and Widely Utilized Catalyst
Ruthenium (III) chloride (RuCl₃) is a highly versatile and cost-effective catalyst precursor employed in numerous organic transformations.[3] It is particularly effective in both oxidation and hydrogenation reactions.[1]
Catalytic Applications of Ruthenium (III) Chloride
| Reaction Type | Substrate | Product | Key Findings |
| Oxidation of Alcohols | Fatty Alcohols | Aldehydes | High conversion and selectivity using trimethylamine N-oxide (TMAO) as the oxidant. |
| Oxidation of Alcohols | Primary and Secondary Alcohols | Carboxylic Acids and Ketones | Generation of RuO₄ in situ with a stoichiometric oxidant like NaIO₄.[3] |
| Hydrogenation | Alkenes, Alkynes, Carbonyls | Alkanes, Alkenes, Alcohols | Effective under less intense conditions, allowing for selective hydrogenations.[1] |
| Aldol Condensation | Ketones and Aromatic Aldehydes | α,β-Unsaturated Ketones | Efficient cross-aldol condensations under solvent-free conditions. |
Ruthenium Nitrosyl Nitrate: A Precursor for Nanoparticle Synthesis
Direct comparative studies on the catalytic activity of this compound (or more commonly, ruthenium nitrosyl nitrate, Ru(NO)(NO₃)₃) versus ruthenium chloride are limited in publicly available research. However, literature suggests that the chemical behavior of the nitrate precursor, particularly in the synthesis of ruthenium nanoparticles (NPs), differs significantly from its chloride counterpart.
Ruthenium nitrosyl nitrate is noted for its use in the controlled synthesis of ruthenium nanoparticles. The pH of the reaction medium plays a crucial role in the speciation of the ruthenium precursor. Under basic conditions, ruthenium nitrosyl nitrate can form stable ruthenium nitrite complexes, which can prevent the unwanted precipitation of metal oxides that may occur with chloride or other nitrate precursors. This property allows for the synthesis of small, well-defined nanoparticles with a narrow size distribution.
Experimental Protocols
Representative Protocol for RuCl₃-Catalyzed Oxidation of Fatty Alcohols
This protocol is based on the work by Nunheim et al. for the selective oxidation of fatty alcohols to aldehydes.
Materials:
-
Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)
-
Fatty alcohol (e.g., 1-hexadecanol)
-
Trimethylamine N-oxide (TMAO) (anhydrous)
-
Dry dimethylformamide (DMF)
-
1,2-Dichlorobenzene (internal standard)
Procedure:
-
In a crimp-capped vial, dissolve the fatty alcohol (1 mmol) and 1,2-dichlorobenzene (100 μL) in dry DMF (1 mL).
-
Add RuCl₃·xH₂O (0.5 mol%).
-
Add anhydrous TMAO (2.0-3.0 equivalents).
-
Seal the vial and heat the reaction mixture at 60°C.
-
Monitor the reaction progress by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the product can be analyzed and purified. It was noted that isolation from DMF can be challenging. Acetone was suggested as a more favorable solvent for easier product isolation and catalyst separation.
Visualizing Methodologies
The following diagrams illustrate key conceptual workflows and relationships in catalyst comparison and synthesis.
Caption: General workflow for comparing catalytic activity.
References
A Comparative Guide to Ruthenium Precursors: Ruthenium Trinitrate vs. Ruthenium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of ruthenium-based materials, profoundly influencing the properties and performance of the final product. This guide provides an objective comparison of two common ruthenium precursors: ruthenium trinitrate and ruthenium acetylacetonate. By examining their chemical properties, performance in nanoparticle synthesis and catalysis, and the experimental protocols for their use, this document aims to equip researchers with the necessary information to make an informed decision for their specific application.
At a Glance: Key Differences
| Feature | This compound | Ruthenium Acetylacetonate |
| Chemical Formula | Ru(NO₃)₃ | Ru(C₅H₇O₂)₃ |
| Appearance | Typically a solution in nitric acid | Dark red solid[1] |
| Solubility | Soluble in water and acidic solutions | Soluble in most organic solvents[1] |
| Decomposition | Forms ruthenium oxides upon heating | Decomposes to form ruthenium or ruthenium oxides depending on conditions |
| Primary Applications | Nanoparticle synthesis, catalyst preparation (impregnation) | Nanoparticle synthesis, catalysis, chemical vapor deposition |
Performance Comparison
Nanoparticle Synthesis
The choice of precursor significantly impacts the size, morphology, and stability of the resulting ruthenium nanoparticles.
| Parameter | This compound (Nitrosyl Nitrate) | Ruthenium Acetylacetonate |
| Typical Synthesis Method | Wet chemical reduction | Thermal decomposition, chemical reduction |
| Resulting Nanoparticle Size | 2–4 nm with narrow size distribution (flow synthesis)[2] | 1-6 nm, size can be controlled by reaction temperature and acetate ion concentration[3] |
| Key Advantages | Avoids unwanted metal oxide hydrolysis and precipitation, forming a stable nitrite complex in the presence of NaOH[2] | Can produce both hcp and fcc crystal structures depending on the polyol solvent[3] |
| Reported Observations | Enables the synthesis of small, electrostatically stable nanoparticles without capping ligands in a continuous flow reactor.[2] | The decomposition in the presence of alkenes can afford diolefin complexes.[1] |
Catalytic Applications
Both precursors are widely used to prepare heterogeneous and homogeneous ruthenium catalysts. The precursor's properties influence the dispersion of the active metal and its interaction with the support.
| Parameter | This compound | Ruthenium Acetylacetonate |
| Catalyst Preparation Method | Impregnation followed by reduction | Thermal decomposition, impregnation, homogeneous catalysis |
| Catalyst Performance | The resulting Ru species and surface acidity affect catalytic performance and stability. | Can be used directly as a homogeneous catalyst for reactions like tetrahydropyranylation and acetylation.[4] |
| Reported Applications | Preparation of supported Ru catalysts for various hydrogenation reactions. | Used to synthesize Ru-based catalysts for oxygen evolution reaction (OER) and other catalytic processes.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide experimental protocols for the synthesis of ruthenium nanoparticles and catalysts using both precursors.
Synthesis of Ruthenium Nanoparticles using Ruthenium Nitrosyl Nitrate
This protocol is adapted from a study on the continuous flow synthesis of ruthenium nanoparticles.[6]
Materials:
-
Ruthenium(III) nitrosyl nitrate solution (1.5 wt% Ru in dilute nitric acid)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Deionized water
Equipment:
-
Syringe pumps
-
T-mixer
-
Coiled flow inverter reactor (CFIR)
-
Water bath
Procedure:
-
Prepare a 2.5 mM solution of ruthenium nitrosyl nitrate in deionized water.
-
Prepare a 6.25 mM solution of NaBH₄ in an aqueous solution of NaOH.
-
Set up the continuous flow reactor system with two syringe pumps, a T-mixer, and a CFIR immersed in a water bath at 25°C.
-
Pump the ruthenium nitrosyl nitrate solution and the NaBH₄ solution at equal flow rates into the T-mixer.
-
The resulting mixture passes through the CFIR, where the reduction reaction occurs, forming ruthenium nanoparticles.
-
Collect the nanoparticle solution in a vial containing HNO₃ to quench the reaction and stabilize the nanoparticles.
Preparation of a Supported Ruthenium Catalyst from Ruthenium Acetylacetonate
This protocol describes a general method for preparing a supported Ru catalyst.
Materials:
-
Ruthenium(III) acetylacetonate [Ru(acac)₃]
-
Support material (e.g., alumina, silica)
-
Solvent (e.g., toluene, ethanol)
Equipment:
-
Rotary evaporator
-
Tube furnace
Procedure:
-
Dissolve a calculated amount of Ru(acac)₃ in a suitable organic solvent.
-
Add the support material to the solution.
-
Remove the solvent using a rotary evaporator to impregnate the support with the precursor.
-
Dry the impregnated support in an oven.
-
Calcine the dried material in a tube furnace under a controlled atmosphere (e.g., air, nitrogen) to decompose the precursor and form ruthenium oxide nanoparticles on the support.
-
Reduce the calcined catalyst in a hydrogen flow at an elevated temperature to obtain a supported Ru catalyst.
Signaling Pathways and Logical Relationships
In the context of precursor chemistry, "signaling pathways" can be interpreted as the reaction pathways or logical steps involved in the transformation of the precursor into the final material.
Conclusion
Both this compound and ruthenium acetylacetonate are versatile precursors for the synthesis of ruthenium-based materials. The choice between them depends heavily on the desired properties of the final product and the intended application.
-
This compound is an excellent choice for aqueous-based synthesis of small, well-defined ruthenium nanoparticles, particularly when using continuous flow methods. Its solubility in water and the ability to control hydrolysis are key advantages.
-
Ruthenium acetylacetonate offers greater flexibility in terms of solvent choice and can be used in both chemical reduction and thermal decomposition methods. It is a precursor of choice for producing different crystalline phases of ruthenium and for direct use as a homogeneous catalyst.
Researchers should carefully consider the desired particle size, crystal structure, and the required synthesis conditions when selecting the appropriate ruthenium precursor for their work. The experimental protocols and comparative data presented in this guide provide a solid foundation for making this critical decision.
References
- 1. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Ruthenium Catalysts from Trinitrate Precursors Versus Alternatives
A Comparative Guide for Researchers in Catalysis and Drug Development
In the pursuit of highly efficient and selective chemical transformations, the choice of catalyst precursor is a critical, yet often overlooked, variable. For researchers and professionals in the fields of catalysis and drug development, understanding the nuances of precursor chemistry can be the key to unlocking optimal catalytic performance. This guide provides an objective comparison of ruthenium (Ru) catalysts derived from ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃), a common trinitrate precursor, with those prepared from other widely used alternatives, such as ruthenium(III) chloride (RuCl₃) and triruthenium dodecacarbonyl (Ru₃(CO)₁₂). The performance of these catalysts is evaluated across various applications, supported by experimental data to inform your catalyst selection and design.
Executive Summary
The selection of a ruthenium precursor significantly influences the physicochemical properties and, consequently, the catalytic performance of the final material. Catalysts derived from the trinitrate precursor, Ru(NO)(NO₃)₃, often exhibit distinct advantages, primarily due to the absence of halide contaminants, which are known to poison active sites. This guide will delve into the experimental evidence comparing these catalysts in key applications such as oxidation and hydrogenation reactions.
Performance Comparison: Trinitrate vs. Chloride and Carbonyl Precursors
The catalytic behavior of supported ruthenium catalysts is intimately linked to the nature of the precursor used in their synthesis. The following tables summarize the quantitative performance of Ru catalysts derived from trinitrate, chloride, and carbonyl precursors in representative catalytic reactions.
Table 1: Comparison of Ru/Al₂O₃ Catalysts in CO Oxidation
| Precursor | Support | Ru Loading (wt%) | CO Conversion at 150°C (%) | Key Findings | Reference |
| Ru(NO)(NO₃)₃ | γ-Al₂O₃ | 3.5 | ~95 | Higher activity attributed to the absence of chloride, leading to a greater number of available active sites. | [1] |
| RuCl₃ | γ-Al₂O₃ | 3.5 | ~80 | Lower activity, with evidence suggesting that residual chlorine blocks active Ru sites.[1] | [1] |
Table 2: Comparison of Supported Ru Catalysts in the Sabatier Reaction (CO₂ Methanation)
| Precursor | Support | Ru Loading (wt%) | CH₄ Production Rate (mol·gᵣᵤ⁻¹·h⁻¹) | Catalyst Stability | Key Findings | Reference |
| RuCl₃ | γ-Al₂O₃ | 3.89 | 0.49 (dark), 0.58 (light) | Good initial activity | Similar catalytic activity to the catalyst from Ru₃(CO)₁₂.[2] | [2][3] |
| Ru₃(CO)₁₂ | γ-Al₂O₃ | 3.6 | 0.29 (dark), 0.63 (light) | Better reusability | The catalyst prepared from RuCl₃ showed progressive agglomeration of Ru nanoparticles upon reuse.[2][3] | [2][3] |
| Ru(NO)(NO₃)₃ | CeO₂ | 3 | High | Not explicitly compared with other precursors in this study | The 3 wt% Ru/CeO₂ catalyst was the most active among different Ru loadings. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the preparation and evaluation of ruthenium catalysts from different precursors.
1. Catalyst Preparation via Incipient Wetness Impregnation (Ru(NO)(NO₃)₃ and RuCl₃)
This method is widely used for the synthesis of supported catalysts.
-
Support Pre-treatment: The support material (e.g., γ-Al₂O₃) is dried in an oven at 120°C for 12 hours to remove adsorbed water.
-
Impregnation Solution Preparation: An aqueous solution of the ruthenium precursor (Ru(NO)(NO₃)₃ or RuCl₃) is prepared with a concentration calculated to achieve the desired metal loading on the support. The volume of the solution is typically equal to the total pore volume of the support material.
-
Impregnation: The precursor solution is added dropwise to the dried support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at 120°C for 12 hours.
-
Calcination/Reduction: The dried catalyst is then subjected to a high-temperature treatment to decompose the precursor and form the active ruthenium species. This can be a calcination step in air followed by a reduction step in a hydrogen atmosphere (e.g., 400°C for 4 hours in a 5% H₂/N₂ flow).
2. Catalyst Preparation via Thermal Decomposition (Ru₃(CO)₁₂)
This method is often used to produce well-dispersed metallic nanoparticles.
-
Impregnation: The support (e.g., γ-Al₂O₃ or SiO₂) is impregnated with a solution of Ru₃(CO)₁₂ in a suitable organic solvent (e.g., toluene).
-
Solvent Evaporation: The solvent is removed under reduced pressure.
-
Thermal Decomposition: The impregnated support is heated under an inert atmosphere (e.g., N₂) to a high temperature (e.g., 400-500°C) to decompose the carbonyl precursor and form metallic ruthenium nanoparticles.[2]
3. Catalytic Performance Testing (e.g., CO Oxidation)
-
Reactor Setup: A fixed-bed reactor is typically used, where a known amount of the catalyst is packed.
-
Pre-treatment: The catalyst is pre-treated in situ by heating in a flow of inert gas or a reducing gas mixture to activate it.
-
Reaction: A feed gas mixture containing the reactants (e.g., 1% CO, 1% O₂, and 98% N₂) is passed through the catalyst bed at a controlled flow rate and temperature.
-
Product Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector) to determine the conversion of reactants and the selectivity towards products.
Visualizing the Process: Experimental Workflows
To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the workflows for catalyst synthesis and performance validation.
Conclusion
The evidence presented in this guide underscores the critical role of the precursor in determining the ultimate performance of a ruthenium catalyst. For applications sensitive to halide poisoning, the use of a trinitrate precursor such as ruthenium(III) nitrosyl nitrate offers a distinct advantage, often leading to catalysts with higher activity due to a greater number of accessible active sites. While other precursors like Ru₃(CO)₁₂ may offer benefits in terms of catalyst stability and reusability, the choice of precursor should be carefully considered based on the specific requirements of the catalytic process, including desired activity, selectivity, stability, and cost-effectiveness. Researchers and drug development professionals are encouraged to consider these factors and the supporting data herein to make informed decisions in their catalyst design and selection endeavors.
References
Comparative study of different ruthenium precursors for thin film deposition
A Comparative Guide to Ruthenium Precursors for High-Performance Thin Film Deposition
For researchers and scientists in the fields of microelectronics, catalysis, and advanced materials, the selection of a suitable precursor is a critical first step in depositing high-quality ruthenium (Ru) thin films. The choice of precursor directly influences key film properties such as purity, resistivity, and surface morphology, as well as process parameters like deposition temperature and growth rate. This guide provides a comparative overview of three common ruthenium precursors used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), Bis(N,N′-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl, and (η⁴-2,3-Dimethylbutadiene)ruthenium tricarbonyl (Ru(DMBD)(CO)₃).
Performance Comparison of Ruthenium Precursors
The following table summarizes the key performance metrics for the selected ruthenium precursors based on experimental data from various studies. This allows for a direct comparison of their suitability for different applications.
| Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Resistivity (µΩ·cm) | Film Purity | Surface Roughness (RMS) |
| Ru(EtCp)₂ | 200 - 400[1] | 0.45 - 0.50[1] | 18 - 19 (as-deposited)[1] | High purity, with the film composition changing from RuO₂ to pure Ru at temperatures above 375°C.[1] | ~1.5 nm for a 29 nm film.[1] |
| Bis(N,N′-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | ~325 | Varies with O₂ exposure, up to 1.7 at 400°C.[2] | ~10 for a 30 nm film.[3] | High purity, with low carbon (<0.5 at. %) and oxygen (~0.3 at. %) content.[2] | 1.5 - 2.5 nm for a 30 nm film.[3] |
| Ru(DMBD)(CO)₃ | 160 - 210 (with H₂O)[4] | ~1.0 (with H₂O)[4] | ~39 (10 nm film, with H₂O)[4] | High purity, with negligible oxygen content in the bulk of the film when using an electron-enhanced process. | < 1 nm.[4] |
| 290 - 320 (with O₂) | 0.67 (with O₂) | ~14 (with O₂) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired film characteristics. Below are outlines of typical deposition processes for each precursor.
Deposition using Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂)
-
Deposition Technique: Plasma-Enhanced Atomic Layer Deposition (PEALD)
-
Substrate: Silicon or SiO₂/Si wafers
-
Precursor Temperature: The Ru(EtCp)₂ precursor is heated to 70°C in a bubbler.
-
Reactant: Oxygen (O₂) plasma.
-
Deposition Temperature: 375 - 400°C for the growth of pure metallic ruthenium films.[1]
-
Pulse Sequence:
-
Ru(EtCp)₂ pulse: The precursor vapor is introduced into the reactor.
-
Purge: An inert gas (e.g., Argon) is used to purge the chamber and remove unreacted precursor and byproducts.
-
O₂ plasma pulse: Oxygen plasma is introduced to react with the adsorbed precursor layer.
-
Purge: A final purge with inert gas removes reaction byproducts.
-
-
Carrier Gas: Argon at a flow rate of 150 sccm.
Deposition using Bis(N,N′-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl
-
Deposition Technique: Atomic Layer Deposition (ALD)
-
Substrate: Silicon or other suitable substrates.
-
Precursor Temperature: The amidinate precursor is heated in a bubbler to ensure sufficient vapor pressure.
-
Reactant: Oxygen (O₂)
-
Deposition Temperature: A typical deposition temperature is 325°C.[3]
-
Pulse Sequence:
-
Amidinate precursor pulse: The precursor is pulsed into the reactor.
-
Purge: The chamber is purged with an inert gas.
-
O₂ pulse: Oxygen gas is introduced into the chamber.
-
Purge: A final purge removes residual gases.
-
-
Key Process Control: The growth rate and film properties are highly dependent on the O₂ exposure.
Deposition using (η⁴-2,3-Dimethylbutadiene)ruthenium tricarbonyl (Ru(DMBD)(CO)₃)
-
Deposition Technique: Atomic Layer Deposition (ALD)
-
Substrate: TiN or other suitable substrates.
-
Precursor Temperature: The Ru(DMBD)(CO)₃ precursor is typically kept at room temperature due to its high vapor pressure.
-
Reactant: 1,1-dimethylhydrazine (DMH) or water (H₂O).
-
Deposition Temperature: An ALD window is observed between 200 and 210°C when using DMH.[4]
-
Pulse Sequence (with DMH):
Visualizing the Deposition Workflow
The following diagram illustrates a generalized workflow for the Atomic Layer Deposition process, which is central to the use of these precursors for thin film deposition.
This comparative guide highlights that the choice of ruthenium precursor is a multi-faceted decision that depends on the specific requirements of the intended application. For applications demanding very low resistivity, the amidinate and Ru(DMBD)(CO)₃ precursors show great promise. Ru(EtCp)₂ offers a robust process with good film quality at higher temperatures. The detailed experimental protocols and the generalized workflow provide a solid foundation for researchers to embark on the deposition of high-quality ruthenium thin films.
References
A Researcher's Guide to Assessing the Purity of Synthesized Ruthenium Trinitrate
For scientists and professionals in drug development and advanced materials research, the purity of precursor materials is paramount. Ruthenium trinitrate, a key compound in the synthesis of various catalysts and therapeutic agents, is no exception. Its purity directly impacts reaction yields, catalytic activity, and the toxicological profile of final products. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound, offering detailed experimental protocols and comparing its typical purity with common alternative ruthenium precursors.
The Critical Role of Purity in Ruthenium Precursors
Impurities in a this compound precursor can have significant detrimental effects. Elements such as sulfur (S), phosphorus (P), chlorine (Cl), and arsenic (As) can poison catalysts, reducing their activity and selectivity.[1] For pharmaceutical applications, metallic and organic impurities can lead to unforeseen side effects and complicate regulatory approval. Therefore, rigorous purity assessment is a critical step in both the synthesis and application of ruthenium compounds.
Comparative Purity of Ruthenium Precursors
While the purity of synthesized this compound can vary depending on the synthetic route and purification methods, it is essential to compare it against other commonly used ruthenium precursors. The following table summarizes typical purity levels for commercially available alternatives.
| Ruthenium Precursor | Chemical Formula | Typical Purity (%) | Common Applications |
| Ruthenium (III) trinitrate | Ru(NO3)3 | Synthesis-dependent | Catalyst synthesis, drug development |
| Ruthenium (III) nitrosyl nitrate | Ru(NO)(NO3)3 | Varies, high purity available | Catalyst manufacturing |
| Ruthenium (III) chloride | RuCl3·xH2O | Ru content 45-55% | General starting material in ruthenium chemistry |
| Ruthenium (III) acetate | Ru(C2H3O2)3 | ≥97%[2] | Catalysis (hydrogenation, oxidation)[3][4] |
| Ruthenium (III) acetylacetonate | Ru(C5H7O2)3 | 97% - 99.9%[5] | Catalyst, precursor for nanomaterials and thin films[6] |
Experimental Protocols for Purity Assessment
A multi-faceted approach is necessary for the comprehensive purity analysis of synthesized this compound. The following are detailed protocols for key analytical techniques.
Elemental Impurity Analysis by Inductively Coupled Plasma-Tandem Mass Spectrometry (ICP-MS/MS)
ICP-MS/MS is a powerful technique for quantifying trace and ultra-trace elemental impurities. This method is particularly effective in detecting catalyst poisons and other metallic contaminants.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a clean vessel.
-
Dissolve the sample in 10 mL of high-purity dilute nitric acid (e.g., 2% HNO₃). Using dilute nitric acid helps to prevent the hydrolysis of this compound.[1]
-
Further dilute the sample with deionized water to a final volume of 100 mL to achieve a concentration suitable for ICP-MS analysis.
-
-
Instrumentation and Analysis:
-
Use an ICP-MS/MS instrument equipped with a collision/reaction cell (CRC).
-
Optimize plasma conditions (e.g., RF power, nebulizer gas flow) for stable signal intensity.
-
In MS/MS mode, set the first quadrupole (Q1) to allow only the mass-to-charge ratio (m/z) of the target analyte to enter the CRC. This minimizes matrix interference.
-
Introduce a reaction gas (e.g., O₂ or NH₃/He) into the CRC to induce mass shifts in the target ions, resolving isobaric interferences. For example, P⁺ and S⁺ can react with O₂ to form PO⁺ and SO⁺, which are then measured at the second quadrupole (Q2).[1]
-
Calibrate the instrument using certified multi-element standards.
-
-
Data Analysis:
-
Quantify the concentration of impurity elements by comparing the signal intensities of the sample with the calibration curve.
-
Report impurity levels in parts per million (ppm) or parts per billion (ppb) relative to the initial sample weight.
-
Thermal Analysis by Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
Thermal analysis provides information on the thermal stability, decomposition profile, and the presence of volatile impurities or residual solvents in the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound into a clean alumina or platinum crucible.
-
-
Instrumentation and Analysis:
-
Place the crucible in a simultaneous TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature of approximately 800°C at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) with a constant purge gas flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
TGA Curve: The weight loss as a function of temperature indicates decomposition steps. The final residual weight should correspond to the theoretical yield of Ruthenium oxide or metallic Ruthenium, depending on the atmosphere. Deviations can indicate impurities or incomplete conversion.
-
DSC Curve: Endothermic or exothermic peaks indicate phase transitions (e.g., melting) or decomposition events. The shape and temperature of these peaks can be compared to a reference standard of high-purity this compound.
-
Structural and Phase Purity Analysis by X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the synthesized material. It can confirm the desired crystal structure of this compound and detect any crystalline impurities.
Methodology:
-
Sample Preparation:
-
Grind a small amount of the synthesized this compound into a fine powder to ensure random crystal orientation.
-
Mount the powder on a sample holder.
-
-
Instrumentation and Analysis:
-
Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Scan the sample over a wide 2θ range (e.g., 10-80 degrees) with a slow scan speed to obtain a high-resolution diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with a reference pattern for pure this compound from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
The presence of additional peaks indicates the existence of crystalline impurities, such as unreacted starting materials or side products. The relative intensity of these peaks can provide a semi-quantitative estimation of the impurity levels.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
The Impact of Purity on Performance
The purity of the this compound precursor has a direct and significant impact on the performance of the final product, whether it is a catalyst or a therapeutic agent.
Caption: Relationship between precursor purity and application performance.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their experimental results and the quality of their final products.
References
- 1. Researching | Impurity Elements Analysis of Catalyst Precursor Ruthenium Nitrosyl Nitrate Using Inductively Coupled Plasma Tandem Mass Spectrometry [m.researching.cn]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]
Benchmarking Ruthenium Trinitrate-Derived Catalysts Against Commercial Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall process economics. Ruthenium-based catalysts are renowned for their high activity in a variety of transformations, including hydrogenation, methanation, and oxidation reactions. While commercial ruthenium catalysts are readily available, the synthesis of catalysts from precursors like Ruthenium trinitrate offers a customizable and potentially more cost-effective alternative. This guide provides an objective comparison of the performance of a this compound-derived catalyst with a commercial counterpart for the well-studied CO2 methanation reaction, supported by experimental data from scientific literature.
Performance Comparison: CO2 Methanation over Alumina-Supported Ruthenium Catalysts
The following tables summarize the catalytic performance of an alumina-supported ruthenium catalyst prepared from Ruthenium(III) nitrosyl nitrate (a closely related precursor to this compound) and a representative commercial Ru/Al2O3 catalyst. The data is compiled from independent studies to provide a comparative overview.
Table 1: Performance of Ruthenium Nitrosyl Nitrate-Derived Ru/Al2O3 Catalyst in CO2 Methanation [1]
| Metal Loading (wt%) | Temperature (°C) | CO2 Conversion (%) | Methane Selectivity (%) | Apparent Activation Energy (kJ mol⁻¹) |
| 4 | 310 | ~50 (T50) | >95 | 84 |
T50: Temperature at which 50% conversion is achieved.
Table 2: Performance of a Commercial 3 wt% Ru/Al2O3 Catalyst in CO2 Methanation [2][3]
| Metal Loading (wt%) | Temperature (°C) | CO2 Conversion (%) | Methane Selectivity (%) | Methane Yield (%) |
| 3 | 350 | >85 | ~100 | >85 |
| 3 | 400 | ~90 | >95 | ~85 |
Note: Direct comparison of catalyst performance should be approached with caution, as variations in experimental setups, catalyst preparation methods, and support properties can influence the results. The data presented here is intended to provide a general benchmark.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance data. Below are representative experimental protocols for the synthesis of a this compound-derived catalyst and the subsequent performance testing in CO2 methanation.
2.1. Synthesis of Alumina-Supported Ruthenium Catalyst from Ruthenium Nitrosyl Nitrate [1]
A series of Ru/Al2O3 catalysts can be prepared by incipient wetness impregnation.
-
Precursor Solution Preparation: A solution of Ruthenium(III) nitrosyl nitrate in dilute nitric acid is prepared. The pH of the solution is adjusted to 1 by the addition of nitric acid.
-
Impregnation: The precursor solution is added dropwise to the alumina support. The volume of the solution is approximately 1.2 times the pore volume of the support to ensure uniform impregnation.
-
Drying: The impregnated support is dried at 60°C for 6 hours, followed by further drying at 120°C for another 6 hours.
-
Calcination: The dried catalyst is calcined at 500°C for 4 hours with a heating rate of 5°C min⁻¹.
2.2. Catalytic Performance Testing for CO2 Methanation [2][3][4]
The catalytic activity is evaluated in a fixed-bed reactor system.
-
Catalyst Loading: A specific amount of the catalyst (e.g., 300 mg) is loaded into a quartz reactor. The catalyst bed can be diluted with an inert material like SiC to ensure isothermal conditions.
-
Catalyst Pretreatment (Reduction): The catalyst is reduced in-situ. A common procedure involves heating the catalyst from room temperature to 350°C (heating rate of 10°C/min) under a flow of a hydrogen/nitrogen mixture (e.g., 50 vol% H2 in N2)[4].
-
Reaction Conditions: A feed gas mixture of CO2, H2, and an inert gas (e.g., He or N2 as an internal standard) is introduced into the reactor. The reaction is typically carried out at atmospheric pressure and temperatures ranging from 250°C to 550°C.
-
Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector - TCD).
-
Data Calculation: CO2 conversion, methane selectivity, and methane yield are calculated based on the concentrations of the reactants and products in the feed and effluent streams.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the experimental process and the underlying chemical transformations, Graphviz diagrams are provided below.
Caption: Experimental workflow for catalyst synthesis and performance testing.
Caption: Simplified signaling pathway for CO2 methanation on a Ruthenium catalyst.
References
Comparative Analysis of Ruthenium-Based Catalysts in Olefin Metathesis: A Focus on Nitrate-Ligated Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of ruthenium-based catalysts in olefin metathesis, with a specific focus on the performance of ruthenium complexes featuring nitrate ligands. Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the formation of new carbon-carbon double bonds. The choice of catalyst is critical to achieving high efficiency, selectivity, and functional group tolerance. This document compares the catalytic activity of a Z-selective ruthenium catalyst containing a bidentate nitrate ligand with its nitrite analogue and provides context with the well-established Grubbs catalysts.
Introduction to Ruthenium-Based Olefin Metathesis Catalysts
Ruthenium complexes, particularly those developed by Grubbs and his coworkers, have revolutionized olefin metathesis due to their remarkable functional group tolerance and stability. The catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium carbene with an alkene. Subsequent cycloreversion generates a new alkene and a new ruthenium carbene, propagating the catalytic cycle.
The ancillary ligands attached to the ruthenium center play a crucial role in determining the catalyst's activity, stability, and selectivity. Modifications to these ligands have led to the development of first, second, and third-generation Grubbs catalysts with progressively enhanced reactivity. More recently, specialized ruthenium catalysts have been designed to control the stereoselectivity of the newly formed double bond, leading to Z-selective (cis) or E-selective (trans) products.
Kinetic Performance Comparison: Nitrate vs. Nitrite Ligands in Z-Selective Olefin Metathesis
A study comparing Z-selective ruthenium metathesis catalysts bearing bidentate nitrate and nitrite ligands provides valuable insight into the effect of the X-type ligand on catalytic performance. The homodimerization of allylbenzene was used as a model reaction to assess the catalytic activity over time.
| Catalyst | Ligand | Time (hours) | Conversion (%) | Z-Selectivity (%) |
| Catalyst 1 | Nitrate | 1 | ~100 | >95 |
| Catalyst 2 (less bulky N-substituent) | Nitrate | 1 | ~100 | >95 |
| Catalyst 3 | Nitrite | 3 | 88 | >95 |
| Catalyst 4 (less bulky N-substituent) | Nitrite | 3 | 78 | >95 |
Data summarized from a comparative study on Z-selective ruthenium metathesis catalysts.
The data clearly indicates that the ruthenium catalysts with nitrate ligands (Catalysts 1 and 2) exhibit significantly faster initiation and overall reaction rates compared to their nitrite counterparts (Catalysts 3 and 4). While the nitrite-containing catalysts are slower, they maintain the high Z-selectivity characteristic of this catalyst family. This suggests that the electronic properties of the nitrate ligand contribute to a more rapid catalytic turnover.
Experimental Protocols
General Procedure for Homodimerization of Allylbenzene:
The following is a general experimental protocol for the homodimerization of allylbenzene using a ruthenium-based catalyst. Specific catalyst loading and reaction conditions may vary based on the specific catalyst used.
-
Catalyst Preparation: The ruthenium catalyst (e.g., Catalyst 1 or 3, 0.01 mmol) is dissolved in an appropriate deuterated solvent (e.g., C6D6, 0.5 mL) in an NMR tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant Addition: Allylbenzene (0.2 mmol) is added to the NMR tube.
-
Reaction Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy at regular intervals to determine the conversion of the starting material and the formation of the product.
-
Product Analysis: The Z/E selectivity of the product is determined by analyzing the integration of the characteristic signals of the cis and trans isomers in the ¹H NMR spectrum.
Conceptual Diagrams
Diagram 1: Catalytic Cycle of Olefin Metathesis
Caption: The catalytic cycle of ruthenium-catalyzed olefin metathesis.
Diagram 2: Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing the kinetics of different ruthenium catalysts.
Discussion and Conclusion
The comparative data highlights that the nature of the anionic ligand in these specialized ruthenium catalysts has a profound impact on the reaction kinetics of olefin metathesis. The superior performance of the nitrate-ligated catalyst in terms of reaction rate suggests that it is a more efficient system for Z-selective transformations where reaction time is a critical factor.
For researchers in drug development and fine chemical synthesis, the ability to rapidly and selectively construct complex olefinic structures is paramount. While both nitrate and nitrite-ligated catalysts provide excellent Z-selectivity, the faster kinetics of the nitrate system may offer advantages in process optimization and throughput.
It is important to note that this analysis is based on a specific model reaction. The relative performance of these catalysts may vary with different substrates. Therefore, for any new application, it is recommended to screen a panel of catalysts, including different generations of Grubbs catalysts and other specialized systems, to identify the optimal catalyst for the desired transformation. Further studies providing more detailed kinetic parameters, such as rate constants and activation energies, would be beneficial for a deeper mechanistic understanding and more precise reaction modeling.
Performance of Pt-Ru Alloys from Nitrate Precursors for Nitrate Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrocatalytic reduction of nitrate is a critical process for both environmental remediation and the sustainable synthesis of ammonia. Bimetallic platinum-ruthenium (Pt-Ru) alloys have emerged as highly effective catalysts for this reaction, exhibiting superior performance compared to their monometallic counterparts. This guide provides a comprehensive comparison of Pt-Ru alloys synthesized from nitrate precursors, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Pt-Ru/C Catalysts
The following table summarizes the electrocatalytic performance of carbon-supported platinum-ruthenium (Pt-Ru/C) alloys with varying atomic compositions for the nitrate reduction reaction. The data highlights the enhanced activity of the bimetallic catalysts compared to pure platinum.
| Catalyst Composition (Atomic Ratio) | Nitrate Reduction Activity Enhancement (vs. Pt/C) | Ammonia (NH₃) Faradaic Efficiency (%) | Key Findings |
| Pt/C | 1x | ~90% | Baseline for comparison. |
| Pt₇₈Ru₂₂/C | 6x | 93-98% | Optimum composition exhibiting the highest activity.[1] |
| Pt-Ru Alloys (general) | More active than Pt/C | High | Alloying Pt with Ru enhances nitrate reduction activity.[1] |
Experimental Protocols
Synthesis of Pt-Ru/C Catalysts from Nitrate Precursors
This protocol describes a wet impregnation method for the synthesis of carbon-supported Pt-Ru nanoparticles using platinum nitrate and ruthenium nitrosyl nitrate as precursors.
Materials:
-
Platinum(IV) nitrate solution (Pt(NO₃)₄)
-
Ruthenium(III) nitrosyl nitrate solution (Ru(NO)(NO₃)₃)
-
High surface area carbon support (e.g., Vulcan XC-72)
-
Reducing agent (e.g., sodium borohydride, NaBH₄)
-
Deionized water
-
Ethanol
Procedure:
-
Support Dispersion: Disperse the carbon support in a mixture of deionized water and ethanol and sonicate for 30 minutes to ensure a homogeneous suspension.
-
Precursor Addition: Add the required stoichiometric amounts of platinum nitrate and ruthenium nitrosyl nitrate solutions to the carbon suspension under vigorous stirring.
-
Impregnation: Continue stirring the mixture for 2-4 hours to ensure complete impregnation of the metal precursors onto the carbon support.
-
Reduction: Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., NaBH₄) to the mixture while maintaining vigorous stirring. The formation of a black precipitate indicates the reduction of the metal ions to metallic nanoparticles.
-
Washing and Filtration: After the reduction is complete, filter the mixture and wash the resulting Pt-Ru/C catalyst thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the catalyst in a vacuum oven at 60-80°C for 12 hours.
Electrocatalytic Performance Evaluation using a Rotating Disk Electrode (RDE)
This protocol outlines the procedure for evaluating the electrocatalytic performance of the synthesized Pt-Ru/C catalysts for nitrate reduction.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Rotating Disk Electrode (RDE) setup
-
Working electrode (glassy carbon disk)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a known amount of the Pt-Ru/C catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® solution (as a binder).
-
Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Pipette a small, precise volume of the catalyst ink onto the polished surface of the glassy carbon disk of the RDE.
-
Allow the ink to dry at room temperature to form a thin, uniform catalyst layer.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with an electrolyte solution containing a known concentration of nitrate (e.g., 0.1 M NaNO₃ in 0.1 M HClO₄).
-
Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) or linear sweep voltammetry (LSV) measurements at various rotation speeds of the RDE (e.g., 400, 900, 1600, 2500 rpm) within a potential window relevant for nitrate reduction (e.g., from 0.4 V to -0.4 V vs. RHE).
-
Record the current density as a function of the applied potential.
-
-
Product Analysis:
-
During or after the electrochemical measurements, collect samples of the electrolyte to quantify the concentration of the reduction products (e.g., ammonia, nitrogen).
-
Use appropriate analytical techniques such as ion chromatography or the indophenol blue method for ammonia quantification.
-
Calculate the Faradaic efficiency for each product based on the total charge passed during the experiment.
-
Mandatory Visualization
Experimental Workflow for Pt-Ru/C Catalyst Synthesis and Evaluation
Caption: Workflow for the synthesis and performance evaluation of Pt-Ru/C catalysts.
Proposed Reaction Pathway for Nitrate Reduction on Pt-Ru Surface
Caption: Proposed pathway for nitrate reduction to ammonia and nitrogen on a Pt-Ru catalyst surface.
References
Evaluating the Electrochemical Stability of Ruthenium-Based Electrocatalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and durable electrocatalysts is paramount in advancing green energy technologies such as water electrolysis and fuel cells. Ruthenium-based materials, often derived from precursors like ruthenium trinitrate, have emerged as promising, cost-effective alternatives to platinum-group metals. This guide provides an objective comparison of the electrochemical stability of various ruthenium-based materials against common benchmarks, supported by experimental data and detailed protocols.
Comparative Analysis of Electrochemical Stability
The electrochemical stability of a catalyst is crucial for its long-term performance and viability in practical applications. Here, we compare the stability of ruthenium-based materials for two key electrochemical reactions: the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).
Hydrogen Evolution Reaction (HER)
For the HER, ruthenium-based catalysts are primarily compared with the industry-standard platinum on carbon (Pt/C). While Pt/C is highly active, its high cost and susceptibility to degradation under certain conditions drive the search for alternatives. Ruthenium-based materials, including metallic ruthenium on carbon (Ru/C) and ruthenium alloys, have demonstrated comparable and sometimes superior stability.
Table 1: Comparative Stability of HER Electrocatalysts in Acidic Media
| Catalyst | Test Method | Key Parameters | Duration | Performance Metric | Stability Outcome |
| Ru/C | Chronoamperometry | Constant potential | 240 hours | Current density retention | Stable activity with potential for increased activity over time. |
| Pt/C | Accelerated Durability Test (ADT) | 10,000 cycles (0.6-1.1 V) | - | Half-wave potential (E1/2) loss | 39 mV loss in E1/2.[1] |
| RuMo/C | Chronoamperometry | Constant current | 130 hours | Voltage stability | Excellent stability, outperforming Ru/C. |
| Ru@C2N | Chronoamperometry | - | 150 hours | - | Maintained stability in a membrane electrode assembly.[2] |
| Pt/TiONx | ADT | Potential cycling (0.05-0.2 V vs RHE) | - | HER activity and Pt ESA | Fully stable, outperforming Pt/C which showed slight decay.[3] |
Note: Direct comparison is challenging due to varying test conditions across different studies. The data presented is for illustrative purposes based on available literature.
Oxygen Evolution Reaction (OER)
In the OER, ruthenium dioxide (RuO₂) is a highly active catalyst, but its stability, particularly in acidic media, is a significant concern. It is often compared with the more stable but less active iridium dioxide (IrO₂). Research focuses on enhancing the stability of RuO₂ through methods like alloying or creating core-shell structures.
Table 2: Comparative Stability of OER Electrocatalysts in Acidic Media
| Catalyst | Test Method | Key Parameters | Duration | Performance Metric | Stability Outcome |
| RuO₂ | Chronoamperometry | Constant current | - | Potential increase | Prone to dissolution, leading to performance degradation. |
| IrO₂ | Chronoamperometry | Constant current | - | Potential increase | Significantly more stable than RuO₂, with lower dissolution rates. |
| RuO₂/Nb:TiO₂(110) | ADT | - | - | Structural integrity | SnO₂ interlayer enhances stability by suppressing structural degradation. |
| Non-precious (FeCo/FeCoO) | ADT | 10,000 cycles | - | Voltage degradation (at 50 mA cm⁻²) | 6 mV degradation, significantly better than RuO₂ (48 mV).[1] |
| FeCoNiCrMo-HEAA | Chronopotentiometry | 100 mA cm⁻² | 120 hours | Performance retention | No significant degradation observed. |
Note: The stability of OER catalysts is highly dependent on the electrolyte and operating potential. The data presented is a summary from various sources.
Experimental Protocols
Accurate and reproducible evaluation of electrocatalyst stability is critical. The following are detailed methodologies for key experiments.
Catalyst Ink Preparation and Electrode Coating
-
Catalyst Ink Formulation: A common method involves dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a solution containing deionized water, isopropanol, and a small percentage of a binder like Nafion solution (e.g., 5 wt%).
-
Homogenization: The mixture is sonicated, typically in an ice bath to prevent overheating, for at least 30 minutes to form a homogeneous catalyst ink.
-
Electrode Coating: A precise volume of the ink is drop-casted onto the surface of a polished glassy carbon electrode, which is a common working electrode in a rotating disk electrode (RDE) setup. The electrode is then dried under ambient conditions.
Electrochemical Cell Setup
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode: The catalyst-coated glassy carbon electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. All potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.
Accelerated Durability Testing (ADT)
ADTs are designed to simulate long-term operation in a shorter timeframe by subjecting the catalyst to repeated potential cycling.
-
For HER Catalysts (e.g., in 0.5 M H₂SO₄):
-
The potential is cycled between a lower limit (e.g., +0.05 V vs. RHE) and an upper limit (e.g., +0.3 V vs. RHE).
-
A scan rate of 100 mV/s is commonly used.
-
The test is run for a specified number of cycles (e.g., 1,000 to 10,000 cycles).
-
The catalyst's activity is assessed by recording polarization curves before and after the cycling.
-
-
For OER Catalysts (e.g., in 0.5 M H₂SO₄):
-
The potential is cycled in a range where the OER occurs, for instance, between 1.2 V and 1.6 V vs. RHE.
-
A scan rate of 50-100 mV/s is typical.
-
The number of cycles can range from hundreds to thousands.
-
Degradation is evaluated by the shift in the potential required to achieve a certain current density (e.g., 10 mA/cm²).
-
Chronoamperometry and Chronopotentiometry
These are steady-state techniques to evaluate stability over time.
-
Chronoamperometry: A constant potential is applied to the working electrode, and the resulting current is measured over an extended period (several hours to days). A stable catalyst will exhibit minimal current decay.
-
Chronopotentiometry: A constant current is applied, and the potential required to maintain this current is monitored over time. An increase in potential indicates catalyst degradation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the electrochemical stability of a catalyst.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium Trinitrate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Ruthenium trinitrate. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended to be your preferred resource for direct, procedural guidance on managing this chemical compound.
This compound and its solutions are corrosive and can cause severe skin burns and eye damage.[1] Inhalation may be harmful. It is imperative that all researchers, scientists, and drug development professionals working with this compound are thoroughly familiar with the following procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation and Weighing | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Chemical impermeable gloves (consult glove manufacturer's specifications for suitability).[2] | Fire/flame resistant and impervious lab coat or clothing.[2] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A dust mask (type N95) is recommended for handling the solid form. |
| Handling of Solutions | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Chemical impermeable gloves. | Fire/flame resistant and impervious lab coat or clothing.[2] | Work in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[3] |
| Spill Cleanup | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Chemical impermeable gloves. | Fire/flame resistant and impervious clothing.[2] | For large spills or in poorly ventilated areas, a full-face respirator or self-contained breathing apparatus (SCBA) may be necessary.[2][3] |
| Waste Disposal | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Chemical impermeable gloves. | Fire/flame resistant and impervious lab coat or clothing.[2] | Not generally required if handling closed waste containers in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound from initial preparation to final disposal.
Preparation and Safe Handling
-
Pre-Handling Check: Before beginning any work, ensure that the safety shower and eyewash station are accessible and in good working order.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. Gloves must be inspected for any signs of degradation or puncture before use.[2]
-
Avoiding Contamination: Avoid contact with skin and eyes.[4] Do not breathe dust, vapor, mist, or gas.[3] Prevent the formation of dust and aerosols.[4]
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed, corrosion-resistant container.[2][3]
Emergency Response Plan
In the event of an emergency, immediate and appropriate action is crucial.
Spill and Leak Procedures
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Waste: Dispose of contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
Waste Management
-
Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, closed, and clearly labeled container for disposal.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[4]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of Ruthenium-containing waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
